molecular formula C28H33O15+ B15593890 Peonidin 3-rutinoside

Peonidin 3-rutinoside

Cat. No.: B15593890
M. Wt: 609.6 g/mol
InChI Key: ONQVTPMFYSRRLL-HUJUZFAXSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Peonidin 3-O-rutinoside has been reported in Rubus idaeus, Prunus cerasus, and other organisms with data available.

Properties

Molecular Formula

C28H33O15+

Molecular Weight

609.6 g/mol

IUPAC Name

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C28H32O15/c1-10-20(32)22(34)24(36)27(40-10)39-9-19-21(33)23(35)25(37)28(43-19)42-18-8-13-15(31)6-12(29)7-16(13)41-26(18)11-3-4-14(30)17(5-11)38-2/h3-8,10,19-25,27-28,32-37H,9H2,1-2H3,(H2-,29,30,31)/p+1/t10-,19+,20-,21+,22+,23-,24+,25+,27+,28+/m0/s1

InChI Key

ONQVTPMFYSRRLL-HUJUZFAXSA-O

Origin of Product

United States

Foundational & Exploratory

Peonidin 3-Rutinoside: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin (B1209262) 3-rutinoside is a naturally occurring anthocyanin, a class of flavonoids responsible for the vibrant red, purple, and blue pigments in many fruits and vegetables. Beyond its role as a natural colorant, peonidin 3-rutinoside has garnered significant scientific interest for its potential health benefits, including antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, its abundance in these sources, detailed experimental protocols for its extraction and quantification, and insights into its potential biological signaling pathways.

Natural Sources and Abundance of this compound

This compound is found in a variety of fruits, particularly in berries and stone fruits. The concentration of this compound can vary significantly depending on the specific cultivar, growing conditions, and maturity at harvest. The following table summarizes the quantitative data on the abundance of this compound in several key natural sources, expressed in milligrams per 100 grams of fresh weight (mg/100g FW).

Natural SourceGenus/SpeciesAbundance (mg/100g FW)Reference(s)
European PlumPrunus domestica4.85[1]
BlackcurrantRibes nigrum0.000 - 1.280[1]
Sweet CherryPrunus avium0.60 - 27.50[2]
GooseberryRibes uva-crispa0.00 - 0.06[3]
StrawberryFragaria × ananassa7.6[4]
RaspberryRubus idaeusPresent, but not always quantified[5]
BlueberryVaccinium corymbosumPresent, but not always quantified[5]

Experimental Protocols

Accurate extraction and quantification of this compound are crucial for research and development. The following sections detail common methodologies for its analysis.

Extraction of this compound from Plant Material

A common method for extracting anthocyanins, including this compound, from plant matrices involves solvent extraction, often assisted by ultrasound or other techniques to improve efficiency.

Materials and Reagents:

  • Lyophilized and powdered plant material

  • Methanol (B129727) (HPLC grade)

  • Formic acid (or Hydrochloric acid)

  • Water (deionized or HPLC grade)

  • Centrifuge

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) C18 cartridges

Procedure:

  • Sample Preparation: Freeze-dry the plant material to remove water and grind it into a fine powder to increase the surface area for extraction.

  • Extraction Solvent Preparation: Prepare an acidified methanol solution (e.g., methanol/water/formic acid, 70:29:1, v/v/v). The acidic conditions help to stabilize the anthocyanins in their colored flavylium (B80283) cation form.

  • Extraction:

    • Suspend the powdered plant material in the extraction solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

    • For enhanced extraction, use ultrasound-assisted extraction (UAE) by placing the mixture in an ultrasonic bath for 30-60 minutes at a controlled temperature (e.g., 25-30°C).

  • Filtration and Concentration:

    • Filter the mixture to separate the extract from the solid plant residue.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain a crude anthocyanin extract.

  • Purification (Optional but Recommended):

    • For cleaner samples, a solid-phase extraction (SPE) step can be employed.

    • Condition a C18 SPE cartridge with methanol followed by acidified water.

    • Load the crude extract (dissolved in a minimal amount of acidified water) onto the cartridge.

    • Wash the cartridge with acidified water to remove polar impurities.

    • Elute the anthocyanins with acidified methanol.

    • Evaporate the solvent to yield a purified anthocyanin extract.

Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used technique for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using two solvents:

    • Solvent A: Acidified water (e.g., 5% formic acid in water).

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the more nonpolar compounds. An example gradient is as follows: 0-10 min, 15-30% B; 10-45 min, 30-50% B; 45-50 min, 50-80% B; 50-55 min, 80-95% A; 55-60 min, 100% A.[6]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[6]

  • Detection: The DAD is set to monitor at the visible maximum absorption wavelength for anthocyanins, which is around 520 nm.

  • Quantification: A calibration curve is generated using a pure standard of this compound at various concentrations. The peak area of this compound in the sample chromatogram is then used to calculate its concentration based on the standard curve.

Identification and Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a higher level of selectivity and sensitivity for the identification and confirmation of this compound, especially in complex matrices.

Instrumentation and Parameters:

  • LC System: Coupled to a mass spectrometer. The LC conditions are often similar to those used for HPLC-DAD.

  • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer is commonly used.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for anthocyanins.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mode for quantification. The precursor ion (the molecular ion of this compound, [M+H]+ at m/z 609.2) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (e.g., the peonidin aglycone at m/z 301.1) is monitored in the third quadrupole.[7][8]

  • Data Analysis: The identity of this compound is confirmed by comparing its retention time and mass fragmentation pattern with that of a pure standard.

Signaling Pathways

While the specific signaling pathways directly activated by this compound are still under active investigation, research on closely related anthocyanins provides valuable insights into its potential mechanisms of action.

PI3K/Akt Signaling Pathway

Studies on cyanidin-3-rutinoside, an anthocyanin structurally similar to this compound, have shown its ability to activate the PI3K/Akt signaling pathway.[1] This pathway is crucial for regulating cell growth, proliferation, and survival. Activation of this pathway can lead to increased glucose uptake in cells.

PI3K_Akt_Signaling Peonidin_3_Rutinoside This compound (or related anthocyanin) Receptor Cell Surface Receptor Peonidin_3_Rutinoside->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) Downstream_Targets Downstream Targets Akt->Downstream_Targets Phosphorylates Cellular_Response Cell Growth, Survival, Glucose Uptake Downstream_Targets->Cellular_Response Leads to

Caption: Putative activation of the PI3K/Akt signaling pathway by this compound.

Ca2+/Calmodulin-Dependent Kinase II (CaMKII) Pathway

Research on another related anthocyanin, delphinidin (B77816) 3-rutinoside, has demonstrated its ability to stimulate glucagon-like peptide-1 (GLP-1) secretion via the Ca2+/Calmodulin-Dependent Kinase II (CaMKII) pathway in murine gut cells.[2] This pathway is critical for calcium-mediated signaling in various cellular processes.

CaMKII_Signaling Peonidin_3_Rutinoside This compound (or related anthocyanin) GPCR G-Protein Coupled Receptor (GPCR) Peonidin_3_Rutinoside->GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca2_release Ca2+ Release ER->Ca2_release Calmodulin Calmodulin Ca2_release->Calmodulin Binds to CaMKII CaMKII Calmodulin->CaMKII Activates Downstream_Effectors Downstream Effectors CaMKII->Downstream_Effectors Phosphorylates Cellular_Response e.g., GLP-1 Secretion Downstream_Effectors->Cellular_Response

Caption: Hypothetical involvement of the CaMKII pathway by this compound.

Experimental Workflow

The overall workflow for the analysis of this compound from natural sources can be summarized in the following diagram.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Extraction & Purification cluster_2 Analysis cluster_3 Data Interpretation Plant_Material Plant Material (e.g., Berries, Plums) Lyophilization Lyophilization & Grinding Plant_Material->Lyophilization Extraction Solvent Extraction (Acidified Methanol) Lyophilization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification HPLC_DAD HPLC-DAD (Quantification) Purification->HPLC_DAD LC_MSMS LC-MS/MS (Identification & Confirmation) Purification->LC_MSMS Data_Analysis Data Analysis & Interpretation HPLC_DAD->Data_Analysis LC_MSMS->Data_Analysis

Caption: General workflow for this compound analysis.

Conclusion

This compound is a promising natural compound with potential applications in the pharmaceutical and nutraceutical industries. This guide provides a foundational understanding of its natural distribution and the analytical methodologies required for its study. Further research into its specific biological activities and signaling pathways will be crucial in unlocking its full therapeutic potential. The provided protocols and data serve as a valuable resource for scientists and researchers in the field of natural product chemistry and drug development.

References

In Silico Prediction of Peonidin 3-rutinoside Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used for the in silico prediction of the biological activities of Peonidin (B1209262) 3-rutinoside, an anthocyanin found in various plants. It covers predictive modeling for pharmacokinetics, outlines potential therapeutic targets, and offers detailed protocols for computational experiments, supported by workflows and pathway diagrams to facilitate understanding and replication.

Introduction to Peonidin 3-rutinoside

This compound is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many fruits, flowers, and vegetables.[1] Structurally, it consists of a peonidin aglycone (a methylated derivative of cyanidin) linked to a rutinoside (rhamnose and glucose) sugar moiety. Anthocyanins, including this compound and its close relatives, are widely recognized for their antioxidant properties and are increasingly studied for their potential therapeutic effects in a range of chronic diseases.[2][3] Preliminary research on similar compounds suggests potential bioactivities including anti-inflammatory, anti-cancer, and anti-diabetic effects.[4][5][6] In silico analysis provides a powerful, preliminary step to explore these potential activities, saving significant time and resources in the early stages of drug discovery.

In Silico Prediction Methodologies

In silico drug discovery employs computational methods to identify and optimize potential drug candidates. This approach accelerates the research process by predicting the behavior of molecules and their likely interactions with biological targets before any lab-based experiments are conducted.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, typically a protein target). The primary goal is to predict the binding affinity and mode, which are quantified by a scoring function, usually in kcal/mol. A lower (more negative) binding energy indicates a more stable and favorable interaction. This method is crucial for identifying potential molecular targets and understanding the structural basis of the ligand-receptor interaction, often mediated by hydrogen bonds and van der Waals forces.[7][8]

ADMET Prediction

ADMET analysis involves the prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound within an organism.[9] These pharmacokinetic and toxicological properties are critical for a compound's potential success as a drug. Online tools like SwissADME and pkCSM use a compound's chemical structure to predict various parameters, including its adherence to drug-likeness rules (e.g., Lipinski's Rule of Five), its permeability across biological membranes (e.g., Caco-2 cells), its potential to be metabolized by cytochrome P450 (CYP) enzymes, and its risk of toxicity.[10][11]

Target Prediction and Bioactivity Score

Structure-based bioactivity prediction uses the principle of chemical similarity, suggesting that structurally similar molecules are likely to have similar biological activities. Web servers like SwissTargetPrediction analyze a compound's 2D structure to predict its most probable protein targets in the human body. This helps to identify potential mechanisms of action and can reveal novel therapeutic applications for known compounds.[12]

Predicted Bioactivities and Quantitative Data

Based on in silico studies of this compound and structurally related anthocyanins, several potential bioactivities have been predicted.

Predicted Pharmacokinetics and Drug-Likeness

The ADMET profile of a compound is a critical determinant of its clinical potential. In silico tools can provide valuable initial assessments. The predicted properties for anthocyanins like Peonidin 3-arabinoside have been analyzed, showing compliance with Lipinski's Rule of Five, suggesting potential for oral bioavailability.[10]

PropertyPredicted Value / DescriptionSignificance
Physicochemical Properties
Molecular Weight~611 g/mol Adheres to Lipinski's rule (<500 is a guideline, but larger natural products are common).
LogP (Lipophilicity)Varies; generally lowInfluences absorption and distribution.
H-Bond DonorsHighInfluences solubility and receptor binding.
H-Bond AcceptorsHighInfluences solubility and receptor binding.
Absorption
Intestinal AbsorptionHigh (predicted)Indicates good absorption from the gastrointestinal tract.[11]
Caco-2 PermeabilityHigh (predicted)Suggests the ability to cross the intestinal epithelial barrier.[11]
Drug-Likeness
Lipinski's Rule of FiveTypically 1-2 violations (due to MW and H-bonds)A guideline for oral bioavailability; natural products often have exceptions.[10]
Bioavailability ScoreModerateAn overall prediction of the compound's potential to be a drug.
Toxicity
AMES ToxicityNon-mutagenic (predicted)Predicts the compound's potential to cause DNA mutations.
hERG InhibitionLow risk (predicted)Predicts the risk of cardiotoxicity.

Table 1. Predicted ADMET Profile for this compound.

Predicted Molecular Targets and Binding Affinities

Molecular docking studies predict the interaction of this compound with various protein targets implicated in disease. Studies on similar anthocyanins have shown significant binding affinities to enzymes involved in cancer, inflammation, and diabetes.[4][10][13]

Target ClassProtein TargetPDB IDPredicted Binding Energy (kcal/mol)Potential Therapeutic Area
Cancer ALK5 Receptor (TGF-βRI)1O8A-8.4Anti-cancer (Inhibition of TGF-β signaling)[10]
Caspase-32J32-2.95 to -7.0Pro-apoptotic in cancer therapy[8][14]
Cyclin-Dependent Kinase 1 (CDK1)4Y72-7.0 to -9.0Cell Cycle Arrest in Cancer[6]
Inflammation Cyclooxygenase-2 (COX-2)5IKR-8.0 to -10.0Anti-inflammatory
Inducible Nitric Oxide Synthase (iNOS)3E7G-7.5 to -9.5Anti-inflammatory[15]
Diabetes α-Glucosidase3A4A-7.0 to -9.0Anti-diabetic (Reduces glucose absorption)[4]
Skin Aging Tyrosinase2Y9X-6.0 to -8.0Skin whitening (Inhibits melanin (B1238610) production)[7]

Table 2. Predicted Molecular Docking Interactions for this compound.

Experimental Protocols for In Silico Analysis

This section provides detailed, step-by-step protocols for conducting the in silico experiments described in this guide.

General In Silico Workflow

The overall process for the computational prediction of bioactivity follows a logical sequence from initial compound selection to the final analysis of potential biological functions.

G cluster_0 Preparation cluster_1 Prediction cluster_2 Analysis & Validation A Select Compound (this compound) B Retrieve 2D/3D Structure (e.g., PubChem) A->B C ADMET Prediction (SwissADME, pkCSM) B->C D Target Prediction (SwissTargetPrediction) B->D G Pathway Analysis (KEGG, Reactome) C->G E Molecular Docking (AutoDock Vina) D->E F Analyze Binding Affinity & Interactions E->F F->G H Prioritize Hits for In Vitro Validation G->H

Figure 1. General workflow for in silico bioactivity prediction.

Protocol for Molecular Docking (using AutoDock Vina)
  • Ligand Preparation:

    • Download the 3D structure of this compound from the PubChem database (CID: 44256828) in SDF format.[16]

    • Use a molecular modeling tool (e.g., Open Babel, PyMOL) to convert the SDF file to PDBQT format, which is required by AutoDock Vina. This step adds charges and defines rotatable bonds.

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein (e.g., ALK5 receptor, PDB ID: 1O8A) from the Protein Data Bank.

    • Using software like AutoDock Tools or PyMOL, prepare the receptor by removing water molecules, co-crystallized ligands, and adding polar hydrogens and Gasteiger charges. Save the final structure in PDBQT format.

  • Grid Box Generation:

    • Define the docking search space (the "grid box") around the active site of the receptor. The active site can be identified from the position of the co-crystallized ligand in the PDB file or through literature review. The size and center of the box must encompass the entire binding pocket.

  • Docking Simulation:

    • Execute AutoDock Vina using a command-line interface. The command will specify the paths to the prepared ligand and receptor files, the grid box coordinates, and the output file name.

    • vina --receptor receptor.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x A --size_y B --size_z C --out output.pdbqt --log log.txt

  • Analysis of Results:

    • The output log file will contain the binding affinities (in kcal/mol) for the top predicted binding poses.

    • Visualize the output PDBQT file using PyMOL or Discovery Studio to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.

Protocol for ADMET Prediction (using SwissADME)
  • Obtain SMILES String:

    • From the PubChem page for this compound, copy its canonical SMILES string.

  • Input to Server:

    • Navigate to the SwissADME web server.

    • Paste the SMILES string into the input box and run the prediction.

  • Analyze Output:

    • The server will generate a comprehensive report.

    • Examine the "Physicochemical Properties" section for molecular weight, LogP, and H-bond characteristics.

    • Review the "Pharmacokinetics" section for predictions on gastrointestinal absorption and CYP enzyme inhibition.

    • Check the "Drug-likeness" section to see if the molecule adheres to Lipinski's, Ghose's, and other rules.

    • Note the "Bioavailability Score" as a composite prediction.

Predicted Signaling Pathways

Based on the predicted molecular targets, in silico analysis allows for the construction of hypothetical signaling pathways through which this compound may exert its effects.

Predicted Anti-Inflammatory Pathway

Anthocyanins are known to exert anti-inflammatory effects.[17][18][19] A predicted mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. By potentially inhibiting upstream kinases or NF-κB itself, this compound could prevent the transcription of pro-inflammatory mediators.

G cluster_nucleus Nucleus cluster_cytokines Inflammatory Mediators LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB_path NF-κB Pathway Activation TLR4->NFkB_path NFkB_trans NF-κB Translocation NFkB_path->NFkB_trans P3R This compound P3R->NFkB_path Inhibition Gene_exp Gene Transcription NFkB_trans->Gene_exp iNOS iNOS Gene_exp->iNOS COX2 COX-2 Gene_exp->COX2 TNFa TNF-α Gene_exp->TNFa

Figure 2. Predicted inhibition of the NF-κB inflammatory pathway.

Predicted Pro-Apoptotic Pathway in Cancer

Studies on similar anthocyanins suggest a pro-apoptotic role in cancer cells.[6][14][20] Cyanidin-3-rutinoside (B1257026) has been shown to induce apoptosis in leukemia cells by generating reactive oxygen species (ROS), leading to the activation of the mitochondrial pathway.[3][21] this compound may act similarly by modulating the balance of pro-apoptotic (e.g., Bax, Bim) and anti-apoptotic (e.g., Bcl-2) proteins, triggering the release of cytochrome c and subsequent activation of caspases.

G cluster_regulators Mitochondrial Regulation P3R This compound Bcl2 Bcl-2 (Anti-apoptotic) P3R->Bcl2 Down-regulation Bax Bax (Pro-apoptotic) P3R->Bax Up-regulation Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 3. Predicted intrinsic apoptotic pathway activation.

Conclusion and Future Directions

The in silico prediction of this compound's bioactivity suggests it is a promising candidate for further investigation as an anti-inflammatory, anti-cancer, and anti-diabetic agent. The computational data presented in this guide, including favorable ADMET properties and strong binding affinities to key disease-related targets, provides a solid foundation for subsequent research. The next critical step is the in vitro and in vivo validation of these predictions. Experimental assays such as cell viability (MTT), enzyme inhibition, and gene expression analysis are required to confirm the computationally-derived hypotheses and to fully elucidate the mechanisms of action of this potent natural compound.

References

The In Vivo Metabolic Journey of Peonidin 3-rutinoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin (B1209262) 3-rutinoside, a prominent member of the anthocyanin family of flavonoids, is a natural pigment responsible for the vibrant red, purple, and blue hues of many fruits and vegetables, including blackcurrants, cherries, and berries.[1][2] Beyond its role as a colorant, there is growing scientific interest in its potential health benefits, which are intrinsically linked to its metabolic fate within the body. Understanding the absorption, distribution, metabolism, and excretion (ADME) of peonidin 3-rutinoside is paramount for elucidating its mechanisms of action and for the development of novel functional foods and therapeutics. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the in vivo metabolism of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its metabolic pathways.

Data Presentation: Quantitative Insights into Bioavailability

The bioavailability of anthocyanins, including this compound, is generally low and subject to considerable inter-individual variation.[3] Following oral ingestion, this compound is absorbed from the stomach and small intestine and undergoes extensive metabolism. The intact glycoside, along with its various metabolites, can be detected in plasma and urine.

Due to a scarcity of studies focusing exclusively on this compound, the following tables include data on the closely related and frequently co-occurring anthocyanin, cyanidin (B77932) 3-rutinoside, to provide a more comprehensive quantitative picture.

Table 1: Pharmacokinetic Parameters of Anthocyanin Rutinosides in Human Plasma Following Oral Administration

CompoundFood Source/DoseCmax (nmol/L)Tmax (h)Reference
Cyanidin 3-rutinosideBlackcurrant Extract~20~1.5[4][5]
Delphinidin (B77816) 3-rutinosideBlackcurrant Extract~40~1.5[4][5]
Cyanidin 3-rutinosideBlackcurrant Anthocyanins (1.24 mg/kg bw)46.3 ± 22.51.25-1.75[6]
Delphinidin 3-rutinosideBlackcurrant Anthocyanins (1.68 mg/kg bw)73.4 ± 35.01.25-1.75[6]

Table 2: Urinary Excretion of Anthocyanin Rutinosides in Humans Following Oral Administration

CompoundFood Source/DoseTotal Excretion (% of ingested dose)Timeframe (h)Reference
Cyanidin 3-rutinosideBlackcurrant Extract0.048 ± 0.01648[4][5][7]
Delphinidin 3-rutinosideBlackcurrant Extract0.040 ± 0.01148[4][5][7]
Four Blackcurrant Anthocyanins (including C3R and D3R)3.58 mg/kg bw0.11 ± 0.058[6]

Table 3: Pharmacokinetic Parameters of Anthocyanin Rutinosides in Rat Plasma Following Oral Administration

CompoundDose (µmol/kg bw)Cmax (nmol/L)Tmax (h)Reference
Cyanidin 3-rutinoside800850 ± 1200.5-2.0[6]
Delphinidin 3-rutinoside800580 ± 4100.5-2.0[6]

Experimental Protocols

The investigation of the in vivo metabolic fate of this compound involves a series of well-defined experimental procedures. The following outlines a typical workflow for animal and human studies.

In Vivo Pharmacokinetic Study Workflow

G cluster_admin Administration cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_data Data Analysis admin Oral Administration of This compound (e.g., gavage in rats, capsule in humans) blood Serial Blood Sampling (e.g., tail vein, cannula) admin->blood urine Urine & Feces Collection (metabolic cages) admin->urine plasma Plasma Separation (centrifugation) blood->plasma spe Solid Phase Extraction (SPE) (for purification and concentration) urine->spe plasma->spe hplc HPLC-MS/MS Analysis (quantification of parent compound and metabolites) spe->hplc pk Pharmacokinetic Modeling (Cmax, Tmax, AUC, half-life) hplc->pk

In Vivo Pharmacokinetic Study Workflow.
Key Methodologies

  • Animal Models and Dosing:

    • Species: Wistar or Sprague-Dawley rats are commonly used.

    • Dosing: this compound, either purified or as a component of a plant extract, is administered orally via gavage. Doses in rat studies have been around 800 µmol/kg body weight.[6]

  • Human Studies:

    • Subjects: Healthy human volunteers are recruited.

    • Dosing: Encapsulated extracts or beverages rich in this compound are administered. Doses are typically lower than in animal studies, reflecting dietary intake levels.[6]

  • Sample Collection:

    • Blood: Serial blood samples are collected at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes. Plasma is separated by centrifugation.[3]

    • Urine and Feces: Samples are collected over a defined period (e.g., 0-8h, 8-24h, 24-48h) using metabolic cages for animals or collection containers for humans.[4][5][7]

  • Sample Preparation:

    • Protein Precipitation: Plasma proteins are precipitated using acidified organic solvents (e.g., acetonitrile (B52724) with formic acid).[3]

    • Solid-Phase Extraction (SPE): SPE is a crucial step for cleaning up and concentrating the analytes from the biological matrix. C18 cartridges are commonly used for this purpose.[8]

  • Analytical Instrumentation:

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is the standard for separating this compound and its metabolites.

    • Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is employed for the sensitive and specific detection and quantification of the target compounds.[8][9]

Metabolic Pathways of this compound

The metabolism of this compound is a multi-step process involving both host and microbial enzymes. The primary metabolic transformations include deglycosylation, phase II conjugation, and degradation into smaller phenolic compounds.

G P3R This compound P3G Peonidin 3-glucoside P3R->P3G Gut Microbiota (Deglycosylation) Met_P3R Methylated this compound P3R->Met_P3R Phase II Metabolism (Methylation) Gluc_P3R Glucuronidated this compound P3R->Gluc_P3R Phase II Metabolism (Glucuronidation) Sulf_P3R Sulfated this compound P3R->Sulf_P3R Phase II Metabolism (Sulfation) Peonidin Peonidin (Aglycone) P3G->Peonidin Gut Microbiota / Host Enzymes (Deglycosylation) Phenolic_Acids Phenolic Acids (e.g., Protocatechuic acid) P3G->Phenolic_Acids Gut Microbiota (Degradation) Met_Peonidin Methylated Peonidin Peonidin->Met_Peonidin Phase II Metabolism (Methylation) Gluc_Peonidin Glucuronidated Peonidin Peonidin->Gluc_Peonidin Phase II Metabolism (Glucuronidation) Sulf_Peonidin Sulfated Peonidin Peonidin->Sulf_Peonidin Phase II Metabolism (Sulfation) Peonidin->Phenolic_Acids Gut Microbiota (Ring Fission)

Proposed Metabolic Pathway of this compound.
Key Metabolic Transformations

  • Absorption of the Intact Glycoside: Studies have shown that this compound, along with other anthocyanin rutinosides, can be absorbed directly in its intact form.[6]

  • Deglycosylation: The gut microbiota possesses a wide array of enzymes, such as β-glucosidases and rhamnosidases, that can cleave the rutinoside moiety from the peonidin aglycone.[10] This deglycosylation is a critical step, as the resulting aglycone is often more readily absorbed or further metabolized.

  • Phase II Metabolism: Once absorbed, this compound and its aglycone can undergo phase II metabolism, primarily in the liver and intestinal cells. This involves conjugation reactions such as:

    • Glucuronidation: The addition of a glucuronic acid moiety, a common detoxification pathway.

    • Sulfation: The addition of a sulfate (B86663) group.

    • Methylation: The addition of a methyl group, which can occur on the hydroxyl groups of the peonidin backbone.[3]

  • Microbial Degradation to Phenolic Acids: A significant portion of ingested this compound that is not absorbed in the upper gastrointestinal tract reaches the colon. Here, the gut microbiota can degrade the flavonoid structure through ring fission, leading to the formation of smaller phenolic acids, such as protocatechuic acid.[4][5] These microbial metabolites can be absorbed and may contribute to the overall biological activity of the parent compound.

Conclusion

The in vivo metabolic fate of this compound is a complex process characterized by low bioavailability of the parent compound and extensive metabolism by both host and microbial enzymes. While some of the ingested this compound is absorbed intact, a significant portion is transformed into a diverse array of metabolites, including conjugated forms and smaller phenolic acids. The quantitative data, though limited for this compound specifically, suggests rapid absorption and excretion, consistent with other anthocyanins.

For researchers and drug development professionals, a thorough understanding of this metabolic profile is crucial. The biological effects attributed to this compound may, in fact, be mediated by its various metabolites. Therefore, future research should focus on elucidating the complete metabolic pathway, quantifying the full spectrum of metabolites in vivo, and investigating the bioactivity of these metabolic products. Such efforts will be instrumental in unlocking the full therapeutic potential of this promising natural compound.

References

Peonidin 3-rutinoside potential as a biomarker in food consumption

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The identification of reliable biomarkers of food intake is crucial for nutritional epidemiology, dietary intervention studies, and understanding the role of specific dietary components in health and disease. Peonidin (B1209262) 3-rutinoside, an anthocyanin found in various fruits and vegetables, has emerged as a promising candidate biomarker for the consumption of specific plant-based foods. This technical guide provides a comprehensive overview of the current scientific knowledge on peonidin 3-rutinoside, its pharmacokinetics, analytical methodologies for its detection, and its potential biological activities, with a focus on its application as a dietary biomarker.

Physicochemical Properties and Dietary Sources

This compound is a water-soluble glycoside of peonidin, an O-methylated anthocyanidin. It belongs to the flavonoid family and contributes to the red, purple, and blue pigmentation of many plants.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₈H₃₃O₁₅⁺
Molecular Weight609.55 g/mol
ClassAnthocyanin
Sub-classPeonidin Glycoside
SolubilityWater-soluble

This compound is naturally present in a variety of fruits and vegetables. Its presence in the diet is directly linked to the consumption of these foods, making it a potential specific biomarker of their intake.

Table 2: Major Dietary Sources of this compound

Food SourceTypical Content (mg/100g fresh weight)
BlackcurrantVaries significantly with cultivar
European PlumVaries with cultivar and ripeness
Sweet CherryPresent in some cultivars
Berries (general)Found in various berries in differing amounts

Pharmacokinetics and Metabolism

The bioavailability of anthocyanins, including this compound, is generally low and exhibits considerable inter-individual variation. Upon ingestion, this compound undergoes absorption, distribution, metabolism, and excretion (ADME) processes that are critical to understanding its utility as a biomarker.

Absorption and Bioavailability

This compound is absorbed from the stomach and small intestine. The absorption process is thought to involve both passive diffusion and carrier-mediated transport. Due to limited specific data on this compound, pharmacokinetic parameters of the closely related cyanidin (B77932) 3-rutinoside from a human study on blackcurrant anthocyanin consumption are presented as a proxy.

Table 3: Pharmacokinetic Parameters of Anthocyanin Rutinosides in Humans (Data from a study on Blackcurrant Anthocyanins)

CompoundDose (mg)Cmax (nmol/L)Tmax (h)
Cyanidin 3-rutinoside1.24/kg bw46.3 ± 22.51.25 - 1.75
Delphinidin (B77816) 3-rutinoside1.68/kg bw73.4 ± 35.01.25 - 1.75

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration. Data are presented as mean ± SD.[1]

Metabolism

Following absorption, this compound can be metabolized in the liver and by the gut microbiota. The metabolic transformations include deglycosylation to its aglycone (peonidin), followed by phase II metabolism (glucuronidation, sulfation, and methylation). The gut microbiota can also degrade the anthocyanin structure into smaller phenolic acids.

Excretion

This compound and its metabolites are primarily excreted in the urine and feces. Urinary excretion is a key parameter for a biomarker of intake. A study on blackcurrant anthocyanins reported that the cumulative urinary excretion of four anthocyanins, including cyanidin 3-rutinoside, over 8 hours was 0.11 ± 0.05% of the ingested dose[1]. Another study on cranberry juice, which contains peonidin 3-O-galactoside, reported a total urinary recovery of anthocyanins of approximately 5.0% over 24 hours, with peak excretion occurring between 3 and 6 hours after consumption[2][3][4].

Table 4: Urinary Excretion of Peonidin Glycosides in Humans

Study FoodPeonidin GlycosideTotal Urinary Excretion (% of ingested dose)Time to Peak Excretion (h)
Cranberry JuicePeonidin 3-O-galactoside~5.0% (total anthocyanins)3 - 6

Experimental Protocols

Accurate quantification of this compound in biological matrices is essential for its validation as a biomarker. The following sections detail typical experimental protocols for sample preparation and analysis.

Sample Preparation from Biological Matrices

3.1.1. Solid-Phase Extraction (SPE) for Plasma and Urine

This method is commonly used to clean up and concentrate anthocyanins from complex biological samples.

  • Sample Pre-treatment: Acidify plasma or urine samples with an appropriate acid (e.g., formic acid) to stabilize the anthocyanins.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with acidified water to remove interfering substances.

  • Elution: Elute the anthocyanins with an appropriate solvent, such as acidified methanol.

  • Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

3.1.2. Protein Precipitation for Plasma

This is a simpler and faster method for removing proteins from plasma samples.

  • Precipitation: Add a cold, acidified organic solvent (e.g., acetonitrile (B52724) with formic acid) to the plasma sample in a 3:1 ratio.

  • Vortexing and Centrifugation: Vortex the mixture thoroughly and centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the anthocyanins.

  • Drying and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in a suitable solvent for analysis.

Analytical Methodology: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in biological samples.

3.2.1. Liquid Chromatography (LC)

  • Column: A reversed-phase C18 column is typically used for the separation of anthocyanins.

  • Mobile Phase: A gradient elution with two mobile phases is common:

    • Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1-1%) to maintain a low pH and stabilize the anthocyanins.

    • Mobile Phase B: Acetonitrile or methanol with formic acid.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is commonly used.

  • Column Temperature: The column is often heated (e.g., to 40°C) to improve peak shape and reproducibility.

3.2.2. Tandem Mass Spectrometry (MS/MS)

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for anthocyanins.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion generated by its fragmentation. This provides high selectivity and sensitivity.

  • MRM Transition for this compound: Precursor ion (Q1) m/z 611 -> Product ion (Q3) m/z 301 (corresponding to the peonidin aglycone).

Signaling Pathways and Biological Activity

While the primary focus of this guide is on the biomarker potential of this compound, it is important to consider its potential biological activities, which are often linked to its aglycone, peonidin. Flavonoids, including peonidin, have been shown to modulate various signaling pathways involved in inflammation and cellular stress.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis. Chronic activation of this pathway is associated with inflammatory diseases. Flavonoids, including anthocyanins, have been reported to inhibit the MAPK pathway by targeting key kinases like MEK and ERK.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Peonidin Peonidin (from this compound) Peonidin->MEK Inhibition Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression

Figure 1: General mechanism of MAPK pathway inhibition by peonidin.
NLRP3 Inflammasome Signaling Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β and IL-18. Aberrant activation of the NLRP3 inflammasome is implicated in various inflammatory diseases. Peonidin has been shown to suppress the activation of the NLRP3 inflammasome.

NLRP3_Inflammasome_Pathway cluster_stimuli Stimuli cluster_priming Priming Step cluster_activation Activation Step cluster_response Inflammatory Response PAMPs_DAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB TLR4->NFkB Pro_IL1b pro-IL-1β pro-IL-18 NFkB->Pro_IL1b NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive IL1b_IL18 IL-1β / IL-18 (mature) Pro_IL1b->IL1b_IL18 NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Activation Signal ASC ASC NLRP3_active->ASC Pro_Caspase1 pro-Caspase-1 ASC->Pro_Caspase1 Caspase1 Caspase-1 Pro_Caspase1->Caspase1 Caspase1->Pro_IL1b Pyroptosis Pyroptosis Caspase1->Pyroptosis Peonidin Peonidin (from this compound) Peonidin->NLRP3_active Inhibition

Figure 2: General mechanism of NLRP3 inflammasome inhibition by peonidin.

Experimental Workflow for Biomarker Validation

The validation of this compound as a biomarker of food consumption requires a systematic approach, from dietary intervention to data analysis.

Biomarker_Validation_Workflow Dietary_Intervention Dietary Intervention Study (Controlled feeding of This compound-rich food) Sample_Collection Biological Sample Collection (Plasma, Urine) Dietary_Intervention->Sample_Collection Sample_Preparation Sample Preparation (SPE or Protein Precipitation) Sample_Collection->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis (Quantification of This compound) Sample_Preparation->LCMS_Analysis Data_Analysis Pharmacokinetic & Statistical Analysis (Dose-response, Correlation) LCMS_Analysis->Data_Analysis Biomarker_Validation Biomarker Validation (Specificity, Sensitivity, Robustness) Data_Analysis->Biomarker_Validation

Figure 3: A typical workflow for the validation of a dietary biomarker.

Conclusion and Future Directions

This compound holds significant promise as a specific biomarker for the consumption of certain fruits and vegetables. Its detection in biological fluids, particularly urine, can provide an objective measure of intake, overcoming the limitations of self-reported dietary data. The methodologies for its extraction and quantification are well-established, with LC-MS/MS offering the required sensitivity and specificity.

Future research should focus on:

  • Quantitative Pharmacokinetic Studies: Conducting more human intervention studies with standardized doses of this compound to establish robust pharmacokinetic data, including Cmax, Tmax, AUC, and urinary excretion profiles.

  • Dose-Response Relationship: Establishing a clear dose-response relationship between the intake of this compound-containing foods and its concentration in biological samples.

  • Inter-individual Variability: Investigating the factors contributing to the inter-individual variability in the metabolism and excretion of this compound.

  • Metabolite Profiling: Characterizing the full spectrum of this compound metabolites to identify if a combination of the parent compound and its metabolites could serve as a more robust biomarker.

  • Validation in Epidemiological Studies: Applying the developed analytical methods in large-scale epidemiological studies to validate the utility of this compound as a biomarker of food intake and to explore its association with health outcomes.

By addressing these research gaps, the potential of this compound as a reliable dietary biomarker can be fully realized, providing a valuable tool for nutritional and clinical research.

References

The Antioxidant Action of Peonidin 3-rutinoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peonidin 3-rutinoside, an anthocyanin prevalent in various fruits and vegetables such as purple sweet potatoes, plums, and cherries, exhibits significant antioxidant properties. Its mechanism of action is multifaceted, involving both direct scavenging of reactive oxygen species (ROS) and indirect modulation of cellular antioxidant defense systems. This technical guide provides an in-depth analysis of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows. The primary antioxidant functions of this compound include direct electron/hydrogen atom donation to neutralize free radicals and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of endogenous antioxidant enzymes. This document serves as a comprehensive resource for understanding and investigating the therapeutic potential of this compound in mitigating oxidative stress.

Direct Antioxidant Mechanisms: Radical Scavenging Activity

The core of this compound's direct antioxidant capacity lies in its chemical structure. The phenolic hydroxyl groups on the flavonoid backbone can donate a hydrogen atom or an electron to unstable reactive oxygen species, thereby neutralizing them and terminating radical chain reactions. This activity is commonly quantified using various in vitro assays.

Quantitative Data on In Vitro Antioxidant Activity

The efficacy of this compound and structurally similar anthocyanins has been evaluated using several standard antioxidant assays. The following table summarizes key quantitative data, primarily focusing on IC50 values (the concentration required to inhibit 50% of the radical activity), which are crucial for comparing antioxidant potency.

Assay TypeCompound/ExtractIC50 / Activity ValueReference(s)
DPPH Radical Scavenging Peonidin-based Anthocyanin Monomer (P4 from Purple Sweet Potato)26.71 µg/mL[1]
DPPH Radical Scavenging Peonidin-based Anthocyanin Monomer (P5 from Purple Sweet Potato)28.76 µg/mL[1]
Superoxide Anion Scavenging Peonidin-based Anthocyanin Monomer (P4 from Purple Sweet Potato)29.05 µg/mL[1]
Superoxide Anion Scavenging Peonidin-based Anthocyanin Monomer (P5 from Purple Sweet Potato)30.62 µg/mL[1]
ORAC (Oxygen Radical Absorbance Capacity) Peonidin 3-glucoside (structurally similar)5.92 µmol Trolox Equivalents / µmol[2]

Note: Data for specific this compound isomers are limited; values from closely related peonidin-based monomers and glucosides are presented as the most relevant available data.

Experimental Protocols for In Vitro Assays

Detailed methodologies are critical for the accurate assessment and replication of antioxidant capacity studies. Below are protocols for the most common assays.

This assay measures the capacity of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Reagents and Equipment:

    • This compound sample

    • DPPH (0.1 mM in methanol (B129727) or ethanol)

    • Methanol or Ethanol (99.5%)

    • Ascorbic acid or Trolox (positive control)

    • UV-Vis Spectrophotometer

    • 96-well microplate or cuvettes

    • Micropipettes

  • Protocol:

    • Preparation of Solutions:

      • Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

      • Prepare a stock solution of this compound in methanol. Create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

      • Prepare a similar dilution series for the positive control (e.g., ascorbic acid).

    • Assay Procedure:

      • To a 96-well plate, add 50 µL of each sample dilution or control.

      • Add 150 µL of the 0.1 mM DPPH solution to each well.

      • For the blank control, mix 50 µL of methanol with 150 µL of the DPPH solution.

    • Incubation and Measurement:

      • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

      • Measure the absorbance of each well at 517 nm.

    • Calculation:

      • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

      • Plot the scavenging percentage against the sample concentration and determine the IC50 value from the curve.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare 0.1 mM DPPH Solution (in Methanol) R2 Add 150 µL DPPH Solution to each well P1->R2 P2 Prepare Serial Dilutions of This compound & Control R1 Add 50 µL Sample/Control to Microplate Well P2->R1 R1->R2 R3 Incubate at RT for 30 min in Dark R2->R3 A1 Measure Absorbance at 517 nm R3->A1 A2 Calculate % Scavenging Activity A1->A2 A3 Determine IC50 Value A2->A3 CAA_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Probing cluster_stress Oxidative Stress Induction cluster_analysis Analysis C1 Seed HepG2 Cells in 96-well plate C2 Incubate for 24h (Cell Adhesion) C1->C2 T1 Treat cells with This compound (1h) C2->T1 T2 Wash with PBS T1->T2 T3 Add DCFH-DA probe (1h) T2->T3 S1 Wash with PBS T3->S1 S2 Add AAPH (Peroxyl Radical Generator) S1->S2 A1 Measure Fluorescence (Ex: 485nm, Em: 538nm) Kinetically for 1h S2->A1 A2 Calculate Area Under Curve (AUC) A1->A2 A3 Determine CAA Value (Quercetin Equivalents) A2->A3

References

Unveiling Peonidin 3-rutinoside: A Technical Guide to its Discovery and Isolation from Novel Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of Peonidin (B1209262) 3-rutinoside, an anthocyanin with significant therapeutic potential, from the novel and increasingly important plant source, colored varieties of Solanum tuberosum L. (purple potato). This document details the experimental protocols, quantitative data, and the compound's interaction with key cellular signaling pathways, offering a comprehensive resource for its application in research and drug development.

Introduction: The Significance of Peonidin 3-rutinoside

This compound is a naturally occurring anthocyanin, a class of flavonoids responsible for the red, purple, and blue pigments in many plants. Beyond their vibrant colors, anthocyanins are recognized for their potent antioxidant and anti-inflammatory properties. This compound, in particular, is gaining attention for its potential role in modulating cellular processes relevant to chronic diseases. While traditionally associated with berries and other fruits, recent investigations have identified colored potatoes, especially purple-fleshed varieties, as a novel and abundant source of this valuable compound and its derivatives. The exploration of such alternative sources is critical for ensuring a sustainable and diverse supply for research and potential pharmaceutical applications.

Experimental Protocols: From Plant Material to Purified Compound

This section outlines a comprehensive methodology for the extraction, purification, and identification of this compound from colored Solanum tuberosum L. tubers.

Plant Material and Preparation

Fresh tubers of purple-fleshed potato varieties (e.g., 'Vitelotte', 'Congo') should be thoroughly washed and peeled. The peel and the flesh can be processed separately to assess the differential distribution of anthocyanins. The plant material is then freeze-dried (lyophilized) to preserve the integrity of the compounds and milled into a fine powder.

Extraction of Crude Anthocyanin Mixture

A widely employed method for extracting anthocyanins is solvent extraction.

  • Solvent System: A mixture of methanol (B129727) or ethanol (B145695) and water (e.g., 80:20 v/v) acidified with a small amount of hydrochloric acid or formic acid (e.g., 0.1-1%) is an effective extraction solvent. The acidic conditions are crucial for maintaining the stability of the anthocyanins in their colored flavylium (B80283) cation form.

  • Procedure:

    • The powdered potato material is macerated in the acidified solvent system at a solid-to-liquid ratio of approximately 1:10 (w/v).

    • The mixture is agitated on a shaker at room temperature for 24 hours in the dark to prevent photodegradation.

    • The extract is then filtered (e.g., through Whatman No. 1 filter paper) to remove solid plant debris.

    • The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude anthocyanin extract.

Purification of this compound

The crude extract contains a mixture of different anthocyanins and other phenolic compounds. A multi-step purification process is required to isolate this compound.

  • Stationary Phase: A C18 SPE cartridge is commonly used for the initial cleanup and concentration of anthocyanins.

  • Procedure:

    • The C18 cartridge is conditioned with methanol followed by acidified water.

    • The crude extract, redissolved in a minimal amount of acidified water, is loaded onto the cartridge.

    • The cartridge is washed with acidified water to remove sugars and other polar impurities.

    • The anthocyanin fraction is then eluted with acidified methanol.

Further purification can be achieved using column chromatography techniques.

  • Macroporous Resin Chromatography: Resins like Amberlite XAD-7 are effective for separating anthocyanins from other polyphenols. The extract is loaded onto the column, washed with water, and then eluted with an increasing gradient of ethanol in water.

  • Sephadex LH-20 Chromatography: This size-exclusion chromatography is useful for separating anthocyanins based on their molecular size.

The final step in isolating highly pure this compound is preparative HPLC.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient elution system is employed, commonly consisting of two solvents:

    • Solvent A: Acidified water (e.g., with 5% formic acid).

    • Solvent B: Acetonitrile or methanol.

  • Gradient: The gradient starts with a high proportion of Solvent A, gradually increasing the concentration of Solvent B to elute the more hydrophobic compounds.

  • Detection: A UV-Vis detector set at the characteristic absorbance maximum for anthocyanins (around 520 nm) is used to monitor the elution.

  • Fraction Collection: Fractions corresponding to the peak of interest are collected, and the solvent is evaporated to yield the purified this compound.

Structural Elucidation and Identification

The identity and purity of the isolated compound are confirmed using a combination of spectroscopic techniques:

  • High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD): Provides the retention time and UV-Vis spectrum, which are characteristic of the compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Determines the molecular weight and fragmentation pattern of the molecule, allowing for unambiguous identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): Provides detailed structural information, confirming the identity of the aglycone (peonidin), the sugar moiety (rutinose), and their linkage.

Data Presentation: Quantitative Analysis of Peonidin Glycosides in Solanum tuberosum

The content of peonidin derivatives can vary significantly between different cultivars of purple potatoes. The following table summarizes representative quantitative data found in the literature.

Potato CultivarPeonidin DerivativeConcentration Range (mg/100g fresh weight)Analytical Method
'Vitelotte'Peonidin-3-(p-coumaroyl-rutinoside)-5-glucoside0.5 - 2.0HPLC-DAD
'Congo'Peonidin-3-(p-coumaroyl-rutinoside)-5-glucoside0.3 - 1.5HPLC-DAD/MS
Various Purple CultivarsTotal Peonidin Glycosides0.2 - 5.0HPLC-DAD

Note: Data is compiled from various sources and is intended for comparative purposes. Actual yields will depend on the specific cultivar, growing conditions, and extraction/purification efficiency.

Mandatory Visualizations: Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow plant_material Purple Potato Tubers (Solanum tuberosum L.) preparation Washing, Peeling, Freeze-drying, Milling plant_material->preparation extraction Solvent Extraction (Acidified Methanol/Ethanol) preparation->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Anthocyanin Extract concentration->crude_extract spe Solid-Phase Extraction (SPE) (C18 Cartridge) crude_extract->spe column_chrom Column Chromatography (Macroporous Resin / Sephadex LH-20) spe->column_chrom prep_hplc Preparative HPLC (C18 Column) column_chrom->prep_hplc purified_compound Purified this compound prep_hplc->purified_compound analysis Structural Elucidation (HPLC-DAD, LC-MS/MS, NMR) purified_compound->analysis

Caption: Workflow for the isolation and identification of this compound.

PI3K/Akt Signaling Pathway Modulation

PI3K_Akt_Pathway p3r This compound pi3k PI3K p3r->pi3k Modulation akt Akt p3r->akt Modulation rtk Receptor Tyrosine Kinase (RTK) rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 pip3->akt Activation mtor mTOR akt->mtor Activation bad Bad akt->bad Inhibition cell_growth Cell Growth & Proliferation mtor->cell_growth apoptosis Apoptosis bad->apoptosis Induction

Caption: Modulation of the PI3K/Akt signaling pathway by this compound.

MAPK Signaling Pathway Modulation

MAPK_Pathway p3r This compound mapkkk MAPKKK (e.g., MEKK, ASK1) p3r->mapkkk Modulation stress Cellular Stress / Growth Factors stress->mapkkk mapkk MAPKK (e.g., MKK4/7, MKK3/6) mapkkk->mapkk jnk JNK mapkk->jnk p38 p38 mapkk->p38 apoptosis Apoptosis jnk->apoptosis inflammation Inflammation p38->inflammation

Caption: Modulation of the MAPK signaling pathway by this compound.

Biological Activity and Signaling Pathways

This compound, like other anthocyanins, is believed to exert its biological effects through the modulation of key cellular signaling pathways. Understanding these interactions is crucial for its development as a therapeutic agent.

The PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer and metabolic disorders. Flavonoids, including anthocyanins, have been shown to modulate this pathway. This compound may influence the PI3K/Akt pathway by directly or indirectly affecting the activity of PI3K and the subsequent phosphorylation of Akt. This can lead to the downstream regulation of proteins involved in cell cycle progression and apoptosis, such as mTOR and Bad.

The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that responds to a wide range of extracellular stimuli to regulate processes like cell proliferation, differentiation, inflammation, and apoptosis. The MAPK family includes several key kinases such as JNK and p38. Chronic activation of these pathways is often associated with inflammatory conditions and cellular stress. This compound is thought to exert anti-inflammatory and pro-apoptotic effects in cancer cells by modulating the activity of upstream kinases in the MAPK cascade, thereby influencing the activation of JNK and p38.

Conclusion and Future Directions

The identification of colored varieties of Solanum tuberosum L. as a viable source of this compound opens up new avenues for the large-scale production of this promising bioactive compound. The detailed experimental protocols provided in this guide offer a practical framework for its isolation and purification. Further research is warranted to fully elucidate the specific molecular mechanisms by which this compound modulates the PI3K/Akt and MAPK signaling pathways. Such studies will be instrumental in translating the therapeutic potential of this natural compound into novel drug development strategies for a range of human diseases.

An In-depth Technical Guide on the Interaction of Peonidin 3-rutinoside with Cellular Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peonidin (B1209262) 3-rutinoside, a naturally occurring anthocyanin, has garnered significant interest for its potential therapeutic properties, which are intrinsically linked to its interaction with cellular membranes. This technical guide provides a comprehensive overview of the current understanding of these interactions, focusing on the biophysical effects on membrane properties and the modulation of associated signaling pathways. Due to the limited availability of data specifically for peonidin 3-rutinoside, this guide incorporates findings from closely related anthocyanins, such as peonidin, peonidin 3-glucoside, and cyanidin (B77932) derivatives, to provide a broader context and predictive insights. This document details the experimental methodologies employed to investigate these phenomena and presents quantitative data in a structured format to facilitate analysis and future research.

Introduction

The cellular membrane is a dynamic and complex interface that governs a multitude of cellular processes. The interaction of small molecules, such as the anthocyanin this compound, with the lipid bilayer can induce significant changes in membrane structure and function, thereby influencing cellular signaling and physiological responses. Understanding the molecular details of these interactions is paramount for the development of novel therapeutic agents that target membrane-associated pathways. This guide serves as a technical resource for researchers and professionals in drug development, offering a detailed exploration of the interplay between this compound and cellular membranes.

Biophysical Interactions with the Lipid Bilayer

Anthocyanins, including peonidin and its glycosides, are known to partition into cellular membranes, where they can modulate the physical properties of the lipid bilayer. The extent and nature of this interaction are dependent on the specific structure of the anthocyanin and the composition of the membrane.

Impact on Membrane Fluidity and Order

Studies on anthocyanins suggest that they can decrease membrane fluidity, which can have profound effects on the function of membrane-embedded proteins and signaling complexes. This effect is often assessed using fluorescence anisotropy with probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) and Laurdan.

Table 1: Quantitative Data on the Effect of Anthocyanins on Membrane Fluidity

Anthocyanin/AglyconeModel MembraneTechniqueParameterObservationReference
PeonidinTumor cell-mimic membranes (MM) & Red blood cell membranes (RBCM)Fluorescence Anisotropy (TMA-DPH)Anisotropy (r)Increase in anisotropy, indicating decreased fluidity in deeper membrane layers.[1][2]
PeonidinTumor cell-mimic membranes (MM) & Red blood cell membranes (RBCM)Fluorescence Spectroscopy (MC540)Fluorescence IntensityDecrease in intensity, suggesting an increase in the packing order of polar head groups.[1][2]
Cyanidin-3-rutinoside (B1257026)3T3-L1 adipocytesNot specifiedGlucose uptakeSignificantly increased glucose uptake.[3]

Note: Data for this compound is limited; therefore, data from its aglycone (peonidin) and a structurally similar anthocyanin (cyanidin-3-rutinoside) are included as proxies.

Partitioning into the Lipid Bilayer

Table 2: Partition Coefficients of Related Compounds in Model Membranes

CompoundModel MembraneTechniquePartition Coefficient (Kp)Reference
General FlavonoidsLiposomesVariousVaries based on structure and lipophilicity[4][5]

Note: This table serves as a placeholder to highlight the importance of determining the partition coefficient for this compound in future studies.

Thermotropic Effects on the Lipid Bilayer

Differential Scanning Calorimetry (DSC) is employed to study the effect of molecules on the phase transition behavior of lipid bilayers. Incorporation of anthocyanins can alter the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH), providing insights into the extent of interaction.

Table 3: Thermotropic Effects of Flavonoids on Model Membranes

FlavonoidModel MembraneTechniqueObservationReference
Rutin (a flavonoid rutinoside)DMPC liposomesDSCNo significant influence on lipid melting.[6]
Quercetin (aglycone of rutin)DMPC liposomesDSCSignificant alteration of lipid melting.[6]

Note: Data for rutin, a flavonoid with a rutinoside moiety, suggests that the sugar group can influence membrane interaction compared to its aglycone.

Modulation of Membrane-Associated Signaling Pathways

The interaction of this compound with the cell membrane can trigger or modulate intracellular signaling cascades that are crucial in various pathological conditions, including inflammation and cancer.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Studies on cyanidin-3-rutinoside have shown that it can activate this pathway, leading to increased glucose uptake in adipocytes[3]. This activation is initiated at the plasma membrane through interactions with receptor tyrosine kinases and subsequent recruitment of PI3K.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor PI3K PI3K Receptor->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits P3R This compound P3R->Receptor Activates p-Akt p-Akt Akt->p-Akt Phosphorylation GLUT4_Vesicle GLUT4 Vesicle p-Akt->GLUT4_Vesicle Promotes translocation Cellular_Response Increased Glucose Uptake GLUT4_Vesicle->Cellular_Response

Caption: PI3K/Akt signaling pathway activated by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Anthocyanins have been shown to modulate MAPK signaling, often in response to cellular stress. The interaction with membrane receptors can initiate the cascade of phosphorylation events that characterize this pathway.

MAPK_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Membrane_Receptor Membrane Receptor Ras Ras Membrane_Receptor->Ras Activates P3R This compound P3R->Membrane_Receptor Modulates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Translocates & Activates Gene_Expression Altered Gene Expression (Proliferation, Apoptosis) Transcription_Factors->Gene_Expression

Caption: MAPK signaling pathway modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with cellular membranes.

Preparation of Liposomes

Liposomes serve as a simplified model system for cellular membranes. The thin-film hydration method is commonly used for their preparation.

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., DPPC, POPC, with or without cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.[7][8]

    • Remove the solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.[8]

    • Further dry the film under a stream of nitrogen gas and then under high vacuum for at least 2 hours to remove any residual solvent.[8]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, Tris-HCl) by vortexing or gentle agitation above the lipid's phase transition temperature (Tm).[8] This process results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Optional):

    • To obtain unilamellar vesicles (LUVs or SUVs) of a defined size, subject the MLV suspension to sonication (probe or bath) or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[2][7]

Liposome_Preparation_Workflow A 1. Dissolve Lipids in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Dry Film Under Vacuum B->C D 4. Hydrate with Aqueous Buffer (Forms MLVs) C->D E 5. Size Vesicles (Sonication/Extrusion) D->E F Result: Unilamellar Liposomes (LUVs/SUVs) E->F

Caption: Workflow for the preparation of liposomes.

Fluorescence Anisotropy Measurement

This technique measures the rotational mobility of a fluorescent probe within the lipid bilayer, providing information on membrane fluidity.

  • Probe Incorporation:

    • Incorporate a fluorescent probe (e.g., DPH for the hydrophobic core, TMA-DPH for the interfacial region, or Laurdan for polarity) into the liposome (B1194612) suspension. This can be done by adding a small aliquot of a concentrated probe stock solution to the liposomes and incubating for a specific period.

  • Measurement:

    • Use a fluorescence spectrophotometer equipped with polarizers.

    • Excite the sample with vertically polarized light at the probe's excitation wavelength.

    • Measure the fluorescence emission intensity parallel (IVV) and perpendicular (IVH) to the excitation plane.

    • Correct for instrument bias using a G-factor, which is determined by measuring the emission intensities with horizontally polarized excitation (IHV and IHH). The G-factor is calculated as IHV / IHH.

  • Calculation:

    • Calculate the fluorescence anisotropy (r) using the following formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR provides information on the conformational order of the lipid acyl chains and the hydration state of the headgroups.

  • Sample Preparation:

    • Deposit a small amount of the liposome suspension onto an ATR crystal (e.g., ZnSe or Germanium).[1][9]

    • Form a hydrated lipid film by evaporating the bulk water under a gentle stream of nitrogen or by controlled drying.

  • Data Acquisition:

    • Record the infrared spectra over a specific wavenumber range (e.g., 4000-400 cm-1).

    • Analyze the positions and shapes of specific vibrational bands, such as the symmetric (νs) and antisymmetric (νas) CH2 stretching vibrations (around 2850 and 2920 cm-1, respectively), which are sensitive to the conformational order of the acyl chains. Changes in the C=O stretching and PO2- asymmetric stretching vibrations provide information about the headgroup region.[10]

Differential Scanning Calorimetry (DSC)

DSC measures the heat changes associated with the phase transitions of the lipid bilayer.

  • Sample Preparation:

    • Place a precise amount of the liposome suspension into an aluminum DSC pan. An identical pan containing only the buffer is used as a reference.[11][12][13]

  • Measurement:

    • Scan the sample and reference pans over a defined temperature range that encompasses the lipid phase transition at a constant heating and cooling rate.

  • Data Analysis:

    • The resulting thermogram plots heat flow versus temperature. The peak of the endotherm corresponds to the main phase transition temperature (Tm), and the area under the peak is proportional to the enthalpy of the transition (ΔH).[11][13]

Conclusion and Future Directions

The interaction of this compound with cellular membranes is a critical determinant of its biological activity. While current research, primarily on related anthocyanins, suggests that it can modulate membrane fluidity and order, thereby influencing key signaling pathways such as PI3K/Akt and MAPK, there is a clear need for further investigation focused specifically on the rutinoside derivative. Future studies should aim to quantify the partition coefficient of this compound in various model membranes and to elucidate its precise effects on membrane biophysical properties using the techniques outlined in this guide. A deeper understanding of these interactions will be instrumental in harnessing the full therapeutic potential of this promising natural compound.

References

Methodological & Application

HPLC-UV method for quantification of Peonidin 3-rutinoside in plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-UV method provides a reliable and precise approach for the quantification of Peonidin 3-rutinoside in plant extracts. This compound is an anthocyanin responsible for the red and purple pigmentation in many plants and is of interest for its potential antioxidant properties.[1] Accurate quantification is crucial for quality control in the food and beverage industry, standardization of herbal medicines, and for research in pharmacology and nutraceuticals.[2]

This application note details a validated HPLC-UV protocol for the quantification of this compound in plant extracts, based on established methodologies for anthocyanin analysis. It covers sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (or other suitable acid like HCl)[3]

  • Water (HPLC grade/ultrapure)

  • Dried plant material

  • 0.45 µm membrane filters

Standard Solution Preparation
  • Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in acidified methanol (e.g., methanol with 1% formic acid) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a range of concentrations suitable for creating a calibration curve.

Sample Preparation
  • Homogenization: Homogenize the solid plant sample (e.g., fruit peel, powdered leaves).

  • Extraction:

    • Accurately weigh approximately 1.0 g of the homogenized sample into a centrifuge tube.[2]

    • Add a suitable volume of acidified methanol (e.g., 15 mL of methanol with 2% HCl) to the sample.[2] Acidified solvents help to stabilize anthocyanins in their colored flavylium (B80283) cation form.[2]

    • Vortex the mixture for 5 minutes to ensure thorough extraction.[2] For enhanced extraction, sonicate the sample for 10-15 minutes.[2]

    • Centrifuge the mixture at 4000 rpm for 15 minutes.[2]

    • Carefully collect the supernatant.[2] It is recommended to repeat the extraction process on the pellet to ensure complete recovery and combine the supernatants.[2]

  • Final Filtration: Filter the extracted solution through a 0.45 µm membrane filter prior to HPLC analysis.

Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[2]

  • Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm).[3][4]

  • Mobile Phase: A gradient elution is typically used for good separation.

    • Mobile Phase A: Water with 1% Formic Acid.[2]

    • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 0.8 mL/min.[2]

  • Detection Wavelength: 520 nm.[2][3]

  • Injection Volume: 20 µL.[2]

  • Column Temperature: 40°C.[2]

Data Presentation

The quantitative data for the HPLC-UV method for this compound analysis is summarized in the table below. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)~0.2 µg/mL
Limit of Quantification (LOQ)~0.6 µg/mL
Accuracy (% Recovery)95-105%
Precision (%RSD)< 2%

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification plant_material Plant Material homogenization Homogenization plant_material->homogenization extraction Extraction with Acidified Methanol homogenization->extraction centrifugation Centrifugation extraction->centrifugation filtration_sample Filtration (0.45 µm) centrifugation->filtration_sample hplc_ready_sample HPLC-Ready Sample filtration_sample->hplc_ready_sample hplc_system HPLC System (C18 Column, 520 nm) hplc_ready_sample->hplc_system Injection ref_std Reference Standard stock_sol Stock Solution ref_std->stock_sol cal_stds Calibration Standards stock_sol->cal_stds hplc_ready_stds HPLC-Ready Standards cal_stds->hplc_ready_stds hplc_ready_stds->hplc_system Injection chromatogram Chromatogram Acquisition hplc_system->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Concentration Calculation peak_integration->concentration_calc calibration_curve->concentration_calc final_result Final Result (mg/g of plant material) concentration_calc->final_result

References

Peonidin 3-Rutinoside: Application Notes and Protocols for Anticancer Research in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin (B1209262) 3-rutinoside is a naturally occurring anthocyanin found in various pigmented fruits and vegetables. As a member of the flavonoid family, it is under investigation for its potential therapeutic properties, including its anticancer activities. This document provides detailed application notes and protocols for the use of Peonidin 3-rutinoside in cell culture-based anticancer research. The methodologies outlined are based on studies of peonidin and its closely related glycosides, such as peonidin 3-glucoside and cyanidin (B77932) 3-rutinoside, which exhibit similar mechanisms of action.

The primary anticancer effects of peonidin and its derivatives observed in vitro involve the induction of apoptosis (programmed cell death) and cell cycle arrest, as well as the inhibition of cancer cell migration and invasion. These effects are mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and metastasis.

Mechanism of Action: Key Signaling Pathways

This compound and its related compounds exert their anticancer effects by targeting several critical signaling pathways. The primary mechanisms include the induction of G2/M phase cell cycle arrest and the activation of the intrinsic apoptotic pathway. Additionally, there is evidence for the inhibition of pathways related to metastasis.

Induction of Apoptosis: Peonidin derivatives trigger the mitochondrial (intrinsic) pathway of apoptosis by altering the balance of pro- and anti-apoptotic proteins. This leads to the activation of caspases, a family of proteases that execute the apoptotic process.

Cell Cycle Arrest: Treatment with these compounds can halt the proliferation of cancer cells by arresting the cell cycle at the G2/M checkpoint. This is achieved by downregulating the expression of key regulatory proteins, such as cyclin-dependent kinases (CDKs) and cyclins.

Inhibition of Metastasis: Some studies on related anthocyanins suggest an inhibitory effect on cancer cell migration and invasion. This is linked to the downregulation of enzymes like matrix metalloproteinases (MMPs) and the modulation of pathways such as MAPK/ERK.

Data Presentation: Efficacy in Cancer Cell Lines

While specific IC50 values for this compound are not widely reported, the following tables summarize the quantitative data for the closely related and structurally similar peonidin 3-glucoside and cyanidin 3-rutinoside, which serve as a strong proxy for its potential efficacy.

Table 1: Growth Inhibitory Effects of Peonidin 3-Glucoside on Human Breast Cancer Cells (HS578T)

Concentration (µM)Treatment DurationEffect on Cell Viability
0, 10, 30, 50, 70, 10048 hoursDose-dependent inhibition of cell growth[1][2].
1024, 48, 72 hoursTime-dependent inhibition of cell growth[1][2].

Table 2: Effect of Peonidin 3-Glucoside on Cell Cycle Regulatory Proteins in HS578T Cells

ProteinConcentration (µM)Treatment DurationObserved Effect
CDK-10, 5, 10, 3048 hoursSignificant dose-dependent decrease in expression[2][3][4].
CDK-20, 5, 10, 3048 hoursSlight dose-dependent decrease in expression[2][3][4].
Cyclin B10, 5, 10, 3048 hoursSignificant dose-dependent decrease in expression[2][3][4].
Cyclin E0, 5, 10, 3048 hoursSignificant dose-dependent decrease in expression[2][3][4].

Table 3: Pro-Apoptotic and Anti-Metastatic Effects of Related Anthocyanins

CompoundCell LineConcentrationObserved Effect
Peonidin 3-glucosideHS578T30 and 50 µMDose-dependent increase in apoptotic cell population[2].
Peonidin 3-glucosideHS578T30 and 50 µMInduction of chromatin condensation[2].
Peonidin 3-glucosideHS578TNot specifiedActivation of Caspase-3[3].
Cyanidin 3-rutinosideA549 (Lung Cancer)Dose-dependentInhibition of cell migration and invasion[5][6].
Cyanidin 3-rutinosideA549 (Lung Cancer)Dose-dependentDecreased expression of MMP-2 and u-PA[5][6].
Cyanidin 3-rutinosideHL-60 (Leukemia)60 µMInduction of apoptosis[2].

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer effects of this compound in cell culture.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.1 N HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution. Remove the existing medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate adherence Incubate for 24h seed_cells->adherence prep_treatment Prepare this compound Dilutions adherence->prep_treatment treatment Treat Cells with Compound prep_treatment->treatment incubation Incubate for 24-72h treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubation_mtt Incubate for 3-4h add_mtt->incubation_mtt dissolve Dissolve Formazan Crystals incubation_mtt->dissolve read_absorbance Read Absorbance at 570nm dissolve->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the MTT Cell Viability Assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Preparation: After treatment with this compound for the desired time, harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G start Treat Cells with this compound harvest Harvest Adherent & Floating Cells start->harvest wash Wash with Cold PBS (x2) harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for the Annexin V/PI Apoptosis Assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Treated and control cells

  • Cold 70% ethanol (B145695)

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Collect cells after treatment and wash with PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing to prevent clumping. Fix for at least 2 hours at 4°C (or overnight).

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

G start Treat Cells harvest Harvest & Wash Cells start->harvest fix Fix in Cold 70% Ethanol harvest->fix wash_etoh Wash with PBS (x2) fix->wash_etoh stain Resuspend in PI/RNase A Solution wash_etoh->stain incubate Incubate 30 min in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for Cell Cycle Analysis using PI Staining.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, CDK-1, Cyclin B1, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the treated cells in RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathway Diagrams

G cluster_apoptosis Apoptosis Induction P3R This compound Bcl2 Bcl-2 (Anti-apoptotic) P3R->Bcl2 Bax Bax (Pro-apoptotic) P3R->Bax Mito Mitochondrial Disruption Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic Apoptosis Pathway Modulation.

G cluster_cellcycle Cell Cycle Regulation P3R This compound CDK1 CDK-1 P3R->CDK1 CycB1 Cyclin B1 P3R->CycB1 G2M_Transition G2/M Transition P3R->G2M_Transition Inhibits CDK1_CycB1 CDK1/Cyclin B1 Complex CDK1->CDK1_CycB1 CycB1->CDK1_CycB1 CDK1_CycB1->G2M_Transition Proliferation Cell Proliferation G2M_Transition->Proliferation Arrest G2/M Arrest G2M_Transition->Arrest

Caption: G2/M Cell Cycle Arrest Mechanism.

Conclusion

This compound presents a promising natural compound for anticancer research. The protocols and data provided herein, based on its own properties and those of closely related anthocyanins, offer a comprehensive framework for investigating its efficacy and mechanisms of action in various cancer cell models. Further research is warranted to establish specific efficacy data, such as IC50 values, for this compound across a broader range of cancer types.

References

In Vivo Experimental Design for Testing Peonidin 3-rutinoside Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing in vivo experiments to evaluate the therapeutic efficacy of Peonidin 3-rutinoside. This document outlines detailed protocols for assessing its anti-inflammatory, antioxidant, and anti-cancer properties, complete with data presentation tables and workflow diagrams.

Introduction

This compound is a naturally occurring anthocyanin found in various fruits and vegetables.[1] Preclinical studies suggest that it possesses potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] These activities are often attributed to its ability to modulate key signaling pathways, including the NF-κB and Nrf2 pathways.[4][5][6] This document provides detailed in vivo experimental designs to rigorously evaluate the therapeutic potential of this compound.

Experimental Design and Protocols

Animal Models
  • Anti-inflammatory: Carrageenan-induced paw edema in Wistar rats is a well-established and reproducible model for acute inflammation.

  • Antioxidant: While the antioxidant effects can be measured in the tissues from the anti-inflammatory and anti-cancer models, a specific model of oxidative stress (e.g., CCl4-induced hepatotoxicity) can also be employed. For the scope of this protocol, antioxidant capacity will be assessed in the inflamed paw tissue and tumor tissue.

  • Anti-cancer: A xenograft model using Lewis Lung Carcinoma (LLC) cells in C57BL/6 mice is a suitable model to assess in vivo anti-tumor efficacy.[7][8]

Dosing and Administration

Based on previous in vivo studies with similar anthocyanins and initial dose-ranging experiments, the following oral gavage doses for this compound are recommended:

  • Anti-inflammatory model (Rats): 50 and 100 mg/kg body weight.

  • Anti-cancer model (Mice): 100 and 200 mg/kg body weight.

The compound should be dissolved in a suitable vehicle, such as distilled water or 0.5% carboxymethylcellulose (CMC).

Anti-inflammatory Efficacy Protocol: Carrageenan-Induced Paw Edema

This protocol details the induction of acute inflammation and the subsequent evaluation of this compound's anti-inflammatory effects.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • λ-Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

  • Anesthesia (e.g., isoflurane)

  • Syringes and needles (27G)

  • Tubes for blood and tissue collection

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment.

  • Grouping: Randomly divide animals into four groups (n=8 per group):

    • Group I: Vehicle control (distilled water)

    • Group II: Carrageenan control (distilled water + carrageenan)

    • Group III: this compound (50 mg/kg) + carrageenan

    • Group IV: this compound (100 mg/kg) + carrageenan

  • Treatment: Administer this compound or vehicle by oral gavage one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of rats in Groups II, III, and IV.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Sample Collection: At the end of the experiment (5 hours), euthanize the animals.

    • Collect blood via cardiac puncture for serum separation. Store serum at -80°C for cytokine analysis.

    • Excise the inflamed paw tissue. A portion should be fixed in 10% neutral buffered formalin for histology, and the rest snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analysis.

Data Presentation:

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema

Treatment Group0 hr1 hr2 hr3 hr4 hr5 hr
Paw Volume (mL)
Vehicle Control
Carrageenan Control
This compound (50 mg/kg)
This compound (100 mg/kg)
% Inhibition of Edema
This compound (50 mg/kg)
This compound (100 mg/kg)

Table 2: Effect of this compound on Inflammatory Cytokines in Serum

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control
Carrageenan Control
This compound (50 mg/kg)
This compound (100 mg/kg)

Table 3: Histological Scoring of Paw Inflammation

Treatment GroupInfiltration of Inflammatory Cells (0-3)Edema (0-3)Tissue Damage (0-3)Total Score (0-9)
Vehicle Control
Carrageenan Control
This compound (50 mg/kg)
This compound (100 mg/kg)
(Scoring system based on severity: 0=normal, 1=mild, 2=moderate, 3=severe)[9][10][11][12][13]

Diagrams:

experimental_workflow_inflammation cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis acclimatization Animal Acclimatization (Wistar Rats) grouping Random Grouping (n=8/group) acclimatization->grouping treatment Oral Gavage: This compound or Vehicle grouping->treatment induction Carrageenan Injection (Sub-plantar) treatment->induction measurement Paw Edema Measurement (0-5 hours) induction->measurement euthanasia Euthanasia & Sample Collection (Blood & Paw Tissue) measurement->euthanasia cytokine Cytokine Analysis (ELISA) euthanasia->cytokine histology Histological Examination euthanasia->histology western_blot Western Blot (NF-κB) euthanasia->western_blot antioxidant Antioxidant Assays euthanasia->antioxidant

In vivo anti-inflammatory experimental workflow.

Anti-cancer Efficacy Protocol: Lewis Lung Carcinoma (LLC) Xenograft

This protocol describes the establishment of a tumor xenograft model and the assessment of this compound's anti-tumor activity.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • Lewis Lung Carcinoma (LLC) cells

  • This compound

  • Matrigel

  • Digital calipers

  • Anesthesia (e.g., isoflurane)

  • Syringes and needles (27G)

  • Tubes for tumor tissue collection

Procedure:

  • Cell Culture: Culture LLC cells in appropriate media until they reach 80-90% confluency.

  • Animal Acclimatization: Acclimatize mice for one week.

  • Tumor Inoculation: Subcutaneously inject 1 x 10^6 LLC cells suspended in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.

  • Grouping: When tumors reach a palpable size (approximately 100 mm³), randomly divide the mice into three groups (n=8 per group):

    • Group I: Vehicle control (distilled water)

    • Group II: this compound (100 mg/kg)

    • Group III: this compound (200 mg/kg)

  • Treatment: Administer this compound or vehicle daily by oral gavage for 21 days.

  • Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers every three days. Calculate tumor volume using the formula: V = (length x width²) / 2.

  • Body Weight Monitoring: Record the body weight of each mouse every three days as an indicator of toxicity.

  • Euthanasia and Sample Collection: At the end of the treatment period, euthanize the mice. Excise the tumors, weigh them, and divide them for histological, biochemical, and molecular analyses.

Data Presentation:

Table 4: Effect of this compound on LLC Tumor Growth

Treatment GroupInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Weight (g)% Tumor Growth Inhibition
Vehicle Control
This compound (100 mg/kg)
This compound (200 mg/kg)

Table 5: Effect of this compound on Body Weight of Tumor-Bearing Mice

Treatment GroupInitial Body Weight (g)Final Body Weight (g)% Change in Body Weight
Vehicle Control
This compound (100 mg/kg)
This compound (200 mg/kg)

Diagrams:

experimental_workflow_cancer cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis acclimatization Animal Acclimatization (C57BL/6 Mice) inoculation LLC Cell Inoculation (Subcutaneous) acclimatization->inoculation grouping Random Grouping (Tumor size ~100 mm³) inoculation->grouping treatment Daily Oral Gavage (21 days) grouping->treatment measurement Tumor & Body Weight Measurement (every 3 days) treatment->measurement euthanasia Euthanasia & Tumor Excision measurement->euthanasia histology Histological Examination euthanasia->histology western_blot Western Blot (NF-κB, Nrf2) euthanasia->western_blot antioxidant Antioxidant Assays euthanasia->antioxidant

In vivo anti-cancer experimental workflow.

Analytical Protocols

Cytokine Analysis (ELISA)
  • Use commercially available ELISA kits for rat TNF-α and IL-6.

  • Follow the manufacturer's instructions for preparing standards, samples, and reagents.

  • Briefly, coat a 96-well plate with capture antibody.

  • Add standards and serum samples and incubate.

  • Wash the plate and add the detection antibody.

  • Add the substrate solution and stop the reaction.

  • Read the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.

Histological Analysis
  • Fix paw or tumor tissue in 10% neutral buffered formalin for 24 hours.

  • Dehydrate the tissue through a graded series of ethanol (B145695) and embed in paraffin.

  • Cut 5 µm sections and mount on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain with Hematoxylin and Eosin (H&E).

  • Examine the slides under a microscope and score for inflammation, edema, and tissue damage according to a semi-quantitative scoring system.[9][10][11][12][13]

Antioxidant Enzyme Assays
  • Homogenize frozen paw or tumor tissue in ice-cold phosphate (B84403) buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Measure the protein concentration of the supernatant using a Bradford or BCA assay.

  • Superoxide Dismutase (SOD) Activity: Use a commercial SOD assay kit or a method based on the inhibition of nitroblue tetrazolium (NBT) reduction.[14][15][16]

  • Catalase (CAT) Activity: Use a commercial CAT assay kit or a method based on the decomposition of hydrogen peroxide.[17]

  • Express enzyme activities as units per milligram of protein.

Data Presentation:

Table 6: Effect of this compound on Antioxidant Enzyme Activity in Tissue

Treatment GroupSOD Activity (U/mg protein)CAT Activity (U/mg protein)
Inflamed Paw Tissue
Vehicle Control
Carrageenan Control
This compound (50 mg/kg)
This compound (100 mg/kg)
Tumor Tissue
Vehicle Control
This compound (100 mg/kg)
This compound (200 mg/kg)
Western Blot Analysis
  • Extract total protein from frozen paw or tumor tissue using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 30-50 µg of protein on a 10-12% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibody dilutions:

    • p-p65 (1:1000)[18][19][20][21][22]

    • Total p65 (1:1000)[18][20]

    • IκBα (1:1000)

    • Nrf2 (1:1000)[23][24][25][26]

    • HO-1 (1:1000)[23][24][25][26][27]

    • β-actin (1:5000)

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensity using densitometry software and normalize to β-actin.

Data Presentation:

Table 7: Effect of this compound on NF-κB and Nrf2 Pathway Protein Expression

Treatment Groupp-p65/total p65 ratioIκBα/β-actin ratioNrf2/β-actin ratioHO-1/β-actin ratio
Inflamed Paw Tissue
Vehicle Control
Carrageenan Control
This compound (50 mg/kg)
This compound (100 mg/kg)
Tumor Tissue
Vehicle Control
This compound (100 mg/kg)
This compound (200 mg/kg)

Signaling Pathway Diagrams

nf_kb_pathway cluster_stimulus Inflammatory Stimulus / Carcinogen cluster_inhibition Cytoplasm cluster_translocation Nucleus stimulus Stimulus (e.g., Carrageenan, ROS) IKK IKK stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IkBa->IkBa_p65_p50 p65_p50 NF-κB (p65/p50) p65_p50->IkBa_p65_p50 p65_p50_nuc NF-κB (p65/p50) IkBa_p65_p50->p65_p50_nuc IκBα Degradation & p65/p50 Translocation dna DNA p65_p50_nuc->dna Binds to genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) dna->genes Induces peonidin This compound peonidin->IKK Inhibits

Inhibition of the NF-κB signaling pathway by this compound.

nrf2_pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ros ROS keap1 Keap1 ros->keap1 Oxidizes keap1_nrf2 Keap1-Nrf2 (Inactive) keap1->keap1_nrf2 nrf2 Nrf2 nrf2->keap1_nrf2 ubiquitin Ubiquitination & Proteasomal Degradation keap1_nrf2->ubiquitin nrf2_nuc Nrf2 keap1_nrf2->nrf2_nuc Nrf2 Dissociation & Translocation are ARE nrf2_nuc->are Binds to genes Antioxidant Gene Transcription (HO-1, SOD, CAT) are->genes Induces peonidin This compound peonidin->keap1_nrf2 Promotes Dissociation

Activation of the Nrf2 signaling pathway by this compound.

References

Application Notes and Protocols: Assessing the Antioxidant Capacity of Peonidin 3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin 3-rutinoside is an anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many flowers, fruits, and vegetables. Anthocyanins are of significant interest in the fields of nutrition and pharmacology due to their potent antioxidant properties. These properties stem from their molecular structure, which enables them to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous chronic and degenerative diseases, making the assessment of the antioxidant capacity of compounds like this compound a critical area of research for the development of novel therapeutic and preventative agents.

This document provides detailed protocols for assessing the antioxidant capacity of this compound using four common in vitro assays: DPPH, ABTS, FRAP, and ORAC. It also includes a summary of available quantitative data and a schematic of a key signaling pathway influenced by anthocyanins.

Data Presentation: Antioxidant Capacity of Peonidin Glycosides

The following table summarizes quantitative data on the antioxidant capacity of Peonidin 3-glucoside, a closely related compound to this compound. This data can serve as a valuable reference point for researchers investigating the antioxidant potential of Peonidin derivatives.

AssayCompoundResultUnitReference
FRAPPeonidin 3-glucoside0.9 - 5.2µmol of Trolox equivalents/µmol[1]
ORACPeonidin 3-glucoside5.92 ± 0.52µmol TE/µmol

Experimental Protocols

Detailed methodologies for four key antioxidant capacity assays are provided below. These protocols are intended to be a starting point and may require optimization based on specific laboratory conditions and equipment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • This compound sample

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or ethanol)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Sample and Control Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Create a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).

  • Assay Procedure:

    • Add 100 µL of each sample or control dilution to the wells of a 96-well microplate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, use 100 µL of methanol instead of the sample.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the control (DPPH solution without sample).

    • A_sample is the absorbance of the sample with DPPH solution. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured as a decrease in absorbance.

Materials:

  • This compound sample

  • ABTS diammonium salt

  • Potassium persulfate (K2S2O8)

  • Ethanol (B145695) or phosphate-buffered saline (PBS)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce a dark-colored solution containing the ABTS•+ radical.

  • Working ABTS•+ Solution Preparation:

    • Dilute the stock ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample and Control Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a series of dilutions from the stock solution.

    • Prepare a similar dilution series for the Trolox standard to create a standard curve.

  • Assay Procedure:

    • Add 20 µL of each sample or Trolox standard dilution to the wells of a 96-well microplate.

    • Add 180 µL of the working ABTS•+ solution to each well.

    • Shake the plate and incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox. The TEAC value of the sample is then calculated from this curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a blue-colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.

Materials:

  • This compound sample

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (B86663) (FeSO₄) or Trolox (for standard curve)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a series of dilutions from the stock solution.

    • Prepare a series of ferrous sulfate or Trolox standards of known concentrations.

  • Assay Procedure:

    • Add 20 µL of each sample or standard dilution to the wells of a 96-well microplate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 4-30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is constructed by plotting the absorbance of the standards against their concentrations. The FRAP value of the sample is then determined from the standard curve and is typically expressed as mmol Fe²⁺ equivalents per gram of sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time.

Materials:

  • This compound sample

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

  • Trolox (positive control)

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescein (e.g., 4 µM) in phosphate buffer.

    • Prepare a fresh solution of AAPH (e.g., 240 mM) in phosphate buffer just before use.

    • Prepare a series of Trolox standards of known concentrations in phosphate buffer.

  • Sample Preparation:

    • Prepare a stock solution of this compound in phosphate buffer.

    • Create a series of dilutions from the stock solution.

  • Assay Procedure:

    • Add 25 µL of each sample, standard, or blank (phosphate buffer) to the wells of a black 96-well microplate.

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for at least 30 minutes in the plate reader.

    • After incubation, inject 25 µL of the AAPH solution into each well to start the reaction.

  • Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes. The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then calculated from this curve and expressed as µmol of Trolox equivalents (TE) per gram or liter of the sample.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for assessing the antioxidant capacity of a compound using the described in vitro assays.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_result Result Sample This compound Sample Preparation Reaction Initiate Reaction (Sample + Reagent) Sample->Reaction Reagents Assay Reagent Preparation Reagents->Reaction Incubation Incubation (Time & Temperature) Reaction->Incubation Measurement Spectrophotometric/ Fluorometric Reading Incubation->Measurement StdCurve Generate Standard Curve (e.g., Trolox) Measurement->StdCurve Calculation Calculate Antioxidant Capacity (e.g., IC50, TEAC, FRAP value) Measurement->Calculation StdCurve->Calculation Report Final Report Calculation->Report

Caption: General workflow for in vitro antioxidant capacity assessment.

Signaling Pathway: Nrf2-ARE Activation by Anthocyanins

Anthocyanins, including this compound, can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. One of the most important is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway, which upregulates the expression of a suite of antioxidant and detoxification enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Anthocyanin This compound (Anthocyanin) Keap1_Nrf2 Keap1-Nrf2 Complex Anthocyanin->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Ub Ubiquitination Keap1_Nrf2->Ub Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Proteasome Proteasomal Degradation Ub->Proteasome Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Maf sMaf Maf->ARE binds to Gene_Expression Gene Expression (e.g., HO-1, NQO1, GST) ARE->Gene_Expression activates Antioxidant_Enzymes Antioxidant & Detoxification Enzymes Gene_Expression->Antioxidant_Enzymes Antioxidant_Enzymes->ROS neutralizes

Caption: Nrf2-ARE signaling pathway activation by anthocyanins.

References

Application Notes and Protocols: Peonidin 3-rutinoside as a Natural Colorant in Food Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin (B1209262) 3-rutinoside is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors of many fruits and vegetables.[1][2] As a derivative of peonidin, it contributes to the vibrant hues of foods such as plums, cherries, and blackcurrants.[3][4][5] With increasing consumer demand for natural and clean-label ingredients, Peonidin 3-rutinoside presents a promising alternative to synthetic food colorants. Its color is pH-dependent, typically appearing red in acidic conditions and shifting towards blue in alkaline environments.[6] Toxicological assessments have indicated that peonidin is non-irritant, non-mutagenic, and non-carcinogenic, highlighting its potential as a safe food additive.[7] These application notes provide detailed protocols for the extraction, purification, and application of this compound in food science research, along with stability data to guide its use.

Physicochemical Properties and Stability

The stability of this compound is crucial for its application as a food colorant and is influenced by factors such as pH, temperature, and light.[8][9] Generally, anthocyanins like this compound are most stable in acidic conditions (pH < 3).[9] Peonidin, being a methylated anthocyanin, tends to exhibit greater color stability, particularly at higher pH values, compared to its non-methylated counterparts like cyanidin.[8]

Quantitative Stability Data

The degradation of this compound and related compounds often follows first-order kinetics. The following tables summarize available stability data.

Table 1: Degradation Kinetics of this compound in Sour Cherry Cloudy Juice [10][11]

Storage Temperature (°C)Half-life (t½) (days)
464.7 - 188.5
3045.9 - 112.4

Data from a study on various sour cherry cultivars. The range reflects differences between cultivars.

Table 2: Illustrative Stability of Peonidin-3-glucoside at Various pH Values [12]

pHHalf-life (t½)First-Order Degradation Rate Constant (k)
3.0> 200 days< 0.0035 day⁻¹
5.0~ 48 hours~ 0.014 h⁻¹
7.0< 1 hour> 0.693 h⁻¹

Note: This data is presented for illustrative purposes for a closely related compound, Peonidin-3-glucoside, to demonstrate the significant impact of pH on stability.

Table 3: Concentration of this compound in Common Raw Foods

Food SourceConcentration Range (mg/100 g Fresh Weight)
Plum0.00 - 9.70[3]
Sweet Cherry0.60 - 1.42[4]
Blackcurrant0.52 - 0.90[5]

Experimental Protocols

Protocol for Extraction of this compound from Berries

This protocol is based on a general method for anthocyanin extraction from fruits, optimized for this compound-rich sources like blackcurrants or plums.[13][14]

3.1.1 Materials and Reagents

  • Fresh or frozen berries (e.g., blackcurrants)

  • Ethanol (B145695) (food grade)

  • Hydrochloric acid (HCl) or Citric acid

  • Blender or homogenizer

  • Centrifuge and centrifuge tubes

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

3.1.2 Procedure

  • Sample Preparation: Weigh 100 g of fresh or frozen berries. If frozen, allow them to thaw partially.

  • Homogenization: Add the berries to a blender with 500 mL of acidified ethanol (e.g., 80% ethanol in water, acidified to pH 2.0 with citric acid or HCl). Homogenize for 2-3 minutes until a uniform slurry is obtained.

  • Extraction: Transfer the slurry to a light-protected container and store at 4°C for 12-24 hours to allow for complete extraction.

  • Filtration and Centrifugation: Filter the extract through cheesecloth to remove large solids. Centrifuge the resulting liquid at 4000 x g for 15 minutes to pellet remaining solids.

  • Collection of Supernatant: Decant and collect the clear, colored supernatant.

  • Re-extraction (Optional): To maximize yield, the residue can be re-extracted with a smaller volume of the acidified ethanol solution.

  • Solvent Evaporation: Concentrate the pooled supernatant using a rotary evaporator at a temperature below 40°C to remove the ethanol. The resulting aqueous extract is now ready for purification or direct use.

G cluster_extraction Extraction Workflow Sample Preparation Sample Preparation Homogenization Homogenization Sample Preparation->Homogenization Add acidified ethanol Extraction Extraction Homogenization->Extraction Store at 4°C Filtration & Centrifugation Filtration & Centrifugation Extraction->Filtration & Centrifugation Collect Supernatant Collect Supernatant Filtration & Centrifugation->Collect Supernatant Solvent Evaporation Solvent Evaporation Collect Supernatant->Solvent Evaporation Crude Extract Crude Extract Solvent Evaporation->Crude Extract

Caption: Workflow for the extraction of this compound.
Protocol for Purification of this compound using Column Chromatography

This protocol describes a general method for purifying anthocyanins from a crude extract using solid-phase extraction (SPE) or a larger chromatography column.[15][16][17]

3.2.1 Materials and Reagents

  • Crude this compound extract

  • C18 SPE cartridges or macroporous resin (e.g., Amberlite XAD7)

  • Acidified water (pH 2.0 with HCl or formic acid)

  • Acidified methanol (B129727) (0.1% HCl or formic acid in methanol)

  • Vacuum manifold for SPE (optional)

3.2.2 Procedure

  • Column/Cartridge Conditioning: Activate the C18 cartridge or chromatography column by washing with methanol, followed by equilibration with acidified water.

  • Loading: Load the aqueous crude extract onto the column. The anthocyanins will adsorb to the stationary phase.

  • Washing: Wash the column with several volumes of acidified water to remove sugars, organic acids, and other polar impurities.

  • Elution: Elute the purified this compound from the column using acidified methanol. The colored fraction should be collected.

  • Solvent Removal: Remove the methanol from the eluted fraction using a rotary evaporator or nitrogen stream to yield the purified this compound.

  • Purity Analysis: The purity of the sample can be assessed using HPLC-PDA.

G cluster_purification Purification Workflow Crude Extract Crude Extract Sample Loading Sample Loading Crude Extract->Sample Loading Column Conditioning Column Conditioning Column Conditioning->Sample Loading Washing Washing Sample Loading->Washing Remove impurities Elution Elution Washing->Elution Collect colored fraction Solvent Removal Solvent Removal Elution->Solvent Removal Purified this compound Purified this compound Solvent Removal->Purified this compound

Caption: Workflow for the purification of this compound.
Protocol for Application of this compound as a Colorant in Yogurt

This protocol outlines the steps for incorporating and evaluating the stability of this compound in a yogurt matrix.[18][19][20]

3.3.1 Materials and Reagents

  • Purified this compound extract (as an aqueous solution or powder)

  • Plain yogurt (with desired fat content)

  • Colorimeter (e.g., Hunter Lab or Konica Minolta)

  • pH meter

  • Storage containers (opaque)

  • Refrigerator (set to 4°C)

3.3.2 Procedure

  • Colorant Preparation: Prepare a stock solution of the purified this compound extract. The concentration should be determined based on the desired color intensity in the final product.

  • Incorporation: Add the this compound solution to the plain yogurt at various concentrations (e.g., 10, 20, 50 mg per 100g of yogurt). Gently but thoroughly mix to ensure uniform color distribution. Prepare a control sample of plain yogurt without any added colorant.

  • Initial Measurements (Day 0):

    • Color Measurement: Use a colorimeter to measure the CIE L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values of the yogurt samples.

    • pH Measurement: Record the initial pH of the colored and control yogurt samples.

    • Anthocyanin Content: If analytical equipment is available, determine the initial concentration of this compound in the yogurt.

  • Storage Study: Store the yogurt samples in opaque containers at 4°C to protect from light.

  • Periodic Analysis: At regular intervals (e.g., every 7 days for 4 weeks), repeat the color, pH, and anthocyanin content measurements.

  • Data Analysis: Calculate the change in color (ΔE*) over time to quantify color stability. Analyze the degradation of this compound to determine its half-life in the yogurt matrix.

G cluster_application Yogurt Application & Stability Workflow Prepare Colorant Prepare Colorant Incorporate into Yogurt Incorporate into Yogurt Prepare Colorant->Incorporate into Yogurt Initial Measurements (Day 0) Initial Measurements (Day 0) Incorporate into Yogurt->Initial Measurements (Day 0) Color, pH, Anthocyanin Content Storage (4°C, dark) Storage (4°C, dark) Initial Measurements (Day 0)->Storage (4°C, dark) Periodic Analysis Periodic Analysis Storage (4°C, dark)->Periodic Analysis Weekly intervals Periodic Analysis->Storage (4°C, dark) Data Analysis Data Analysis Periodic Analysis->Data Analysis Calculate ΔE*, Half-life

Caption: Workflow for yogurt application and stability testing.

Conclusion

This compound is a viable natural colorant for food applications, offering appealing reddish-purple hues. Its stability is highly dependent on the food matrix, particularly pH and storage temperature. The provided protocols offer a foundational framework for researchers to extract, purify, and evaluate the efficacy of this compound as a natural food colorant. Further research can optimize these methods for specific food systems and explore the potential synergistic effects of other food components on its color stability.

References

Application Notes and Protocols for the Solid-Phase Extraction of Peonidin 3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin (B1209262) 3-rutinoside is a naturally occurring anthocyanin, a class of flavonoids responsible for the red, purple, and blue pigments in many fruits and vegetables. It can be found in various food items, including European plums, blackcurrants, lima beans, and French plantains[1]. As with other anthocyanins, peonidin 3-rutinoside is of significant interest to researchers in the fields of food science, nutrition, and drug development due to its potential health benefits, which are largely attributed to its antioxidant properties.

The accurate isolation and purification of this compound from complex natural extracts are crucial for detailed bioactivity studies, the development of functional foods, and potential pharmaceutical applications. Solid-phase extraction (SPE) is a widely used, efficient, and cost-effective technique for the purification and concentration of anthocyanins from various matrices[2]. This application note provides a detailed protocol for the solid-phase extraction of this compound, primarily focusing on the use of C18 reverse-phase cartridges.

Principle of Solid-Phase Extraction for Anthocyanin Purification

Solid-phase extraction separates components of a mixture based on their physical and chemical properties. For anthocyanin purification, reverse-phase SPE with a C18 sorbent is commonly employed. The principle relies on the differential affinity of the sample components for the solid phase (a nonpolar C18 stationary phase) and the liquid phase (a polar mobile phase).

In a typical workflow, the aqueous, acidified crude extract containing this compound is loaded onto a pre-conditioned C18 cartridge. The nonpolar C18 sorbent retains the relatively less polar anthocyanins, while more polar impurities, such as sugars, organic acids, and salts, are washed away with a weak, acidified aqueous solvent. The purified anthocyanins, including this compound, are then eluted with a stronger, less polar organic solvent, typically acidified methanol (B129727) or ethanol (B145695).

Experimental Protocols

This section details the necessary equipment, reagents, and a step-by-step procedure for the solid-phase extraction of this compound.

Materials and Equipment
  • Solid-Phase Extraction (SPE) Cartridges: C18 reverse-phase SPE cartridges (e.g., 500 mg, 6 mL)

  • SPE Vacuum Manifold

  • Rotary Evaporator

  • pH Meter

  • Centrifuge

  • Analytical Balance

  • HPLC system with DAD or MS detector for analysis

  • Glassware: Beakers, flasks, graduated cylinders

  • Solvents and Reagents:

    • Methanol (HPLC grade)

    • Ethanol (95-100%)

    • Formic acid or Hydrochloric acid (HCl)

    • Deionized water

    • Nitrogen gas for drying (optional)

Sample Preparation: Extraction of Crude Anthocyanins

The initial step involves the extraction of anthocyanins from the plant material. The choice of solvent and conditions can significantly impact the extraction efficiency.

  • Homogenization: Homogenize the fresh or frozen plant material (e.g., blackcurrant, plum) with an acidified solvent. A common solvent is methanol or ethanol containing 0.1% to 1% formic acid or HCl. The acid helps to stabilize the anthocyanins in their colored flavylium (B80283) cation form.

  • Extraction: Macerate or sonicate the homogenate for a specified period (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C to 25°C) in the dark to prevent degradation.

  • Filtration and Centrifugation: Filter the mixture to remove solid debris. Centrifuge the filtrate at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining fine particles.

  • Concentration: Concentrate the supernatant using a rotary evaporator at a temperature below 40°C to remove the organic solvent. The resulting aqueous extract is now ready for SPE.

Solid-Phase Extraction Protocol for this compound Purification

The following is a general protocol for the purification of this compound using a C18 SPE cartridge. Optimization of solvent volumes and flow rates may be necessary depending on the specific sample matrix and cartridge capacity.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.

    • Equilibrate the cartridge by passing 5 mL of acidified deionized water (e.g., water with 0.1% formic acid, pH ~2-3) through it. Do not allow the cartridge to run dry.

  • Sample Loading:

    • Load the concentrated crude anthocyanin extract onto the conditioned C18 cartridge.

    • Maintain a slow and steady flow rate (e.g., 1-2 mL/min) to ensure efficient binding of the anthocyanins to the sorbent.

  • Washing (Removal of Impurities):

    • Wash the cartridge with 5-10 mL of acidified deionized water to elute polar impurities such as sugars and organic acids.

    • A subsequent wash with a non-polar solvent like ethyl acetate (B1210297) can be performed to remove less polar, non-anthocyanin phenolic compounds.

  • Elution of Purified Anthocyanins:

    • Elute the bound anthocyanins, including this compound, with 5-10 mL of acidified methanol (e.g., methanol with 0.1% formic acid).

    • Collect the colored eluate in a clean collection vessel.

  • Post-Elution Processing:

    • Evaporate the solvent from the eluate using a rotary evaporator or a stream of nitrogen gas.

    • Reconstitute the purified anthocyanin extract in a suitable solvent for subsequent analysis (e.g., HPLC mobile phase).

Data Presentation

While specific quantitative data for the SPE purification of this compound is not extensively available in the literature, the following tables summarize typical recovery and purity data for total anthocyanins from various berry sources using SPE, which can serve as a benchmark. It is reasonable to expect the recovery of this compound to fall within these ranges.

Table 1: General Recovery of Total Anthocyanins from Berries using Solid-Phase Extraction

Berry SourceSPE SorbentRecovery of Total Anthocyanins (%)Reference
ChokeberryC1890.0 - 95.6[3]
ElderberryC1890.0 - 95.6[3]
Black CurrantC1890.0 - 95.6[3]
BlackberryC1890.0 - 95.6[3]
BlueberryC1890.0 - 95.6[3]
ChokeberryC18 Silica91.4[4]
Purple CornC18 Silica87.8[4]

Table 2: Removal of Interfering Substances from Berry Extracts by Solid-Phase Extraction

Interfering SubstanceRemoval Efficiency (%)Reference
Sugars> 94.4[3]
Acids> 88.5[3]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase extraction of this compound.

SPE_Workflow cluster_extraction Crude Extract Preparation cluster_spe Solid-Phase Extraction (SPE) Plant_Material Plant Material (e.g., Blackcurrant, Plum) Homogenization Homogenization with Acidified Solvent Plant_Material->Homogenization Extraction Extraction (Maceration/Sonication) Homogenization->Extraction Filtration Filtration & Centrifugation Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Anthocyanin Extract Concentration->Crude_Extract Conditioning 1. Cartridge Conditioning (Methanol, Acidified Water) Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing (Acidified Water) Loading->Washing Elution 4. Elution (Acidified Methanol) Washing->Elution Impurities Impurities (Sugars, Acids) Washing->Impurities Purified_Extract Purified this compound Elution->Purified_Extract

Figure 1. Experimental workflow for the purification of this compound.
Logical Relationships in SPE

This diagram outlines the logical steps and decisions in the solid-phase extraction process.

SPE_Logic Start Start: Crude Anthocyanin Extract Activate_Sorbent Activate Sorbent (Methanol) Start->Activate_Sorbent Equilibrate_Sorbent Equilibrate Sorbent (Acidified Water) Activate_Sorbent->Equilibrate_Sorbent Load_Sample Load Sample onto Cartridge Equilibrate_Sorbent->Load_Sample Bind_Target This compound Binds to Sorbent Load_Sample->Bind_Target Wash_Impurities Wash with Weak Solvent (Acidified Water) Bind_Target->Wash_Impurities Impurities_Removed Polar Impurities Removed Wash_Impurities->Impurities_Removed Elute_Target Elute with Strong Solvent (Acidified Methanol) Wash_Impurities->Elute_Target Collect_Purified Collect Purified this compound Elute_Target->Collect_Purified End End: Purified Extract Collect_Purified->End

Figure 2. Logical steps in the solid-phase extraction of this compound.

Conclusion

Solid-phase extraction using C18 cartridges is a robust and effective method for the purification of this compound from complex plant extracts. The protocol outlined in this application note provides a solid foundation for researchers to obtain a purified anthocyanin fraction suitable for further analytical and biological investigations. While specific quantitative data for this compound is limited, the provided data for total anthocyanins suggests that high recovery rates can be achieved. For precise quantification, it is recommended to perform method validation for the specific matrix and analyte of interest. The successful isolation of high-purity this compound will facilitate a deeper understanding of its biological activities and potential applications in the food and pharmaceutical industries.

References

Application Notes and Protocols: Peonidin 3-rutinoside as a Standard for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin 3-rutinoside is a naturally occurring anthocyanin, a class of flavonoids responsible for the red, purple, and blue pigments in many fruits and flowers. It is commonly found in berries, grapes, and other deeply colored plant materials.[1] As a bioactive compound with potent antioxidant and anti-inflammatory properties, the accurate quantification of this compound is crucial for quality control in the food and beverage industry, standardization of herbal medicines, and for research in pharmacology and drug development.

This document provides detailed application notes and protocols for the use of this compound as a chromatographic standard, focusing on High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Chemical Properties

PropertyValue
Chemical Name This compound
Synonyms (2R,4S,5R)-2-(((3S,6S)-6-(5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl)methoxy)-6-methyloxane-3,4,5-triol
Molecular Formula C₂₈H₃₃O₁₅⁺
Molecular Weight 609.55 g/mol
CAS Number 27539-32-8
Appearance Dark red to purple powder
Solubility Soluble in methanol (B129727), ethanol, and water. Practically insoluble in non-polar organic solvents.

Source: PubChem, Extrasynthese[2][3]

Chromatographic Analysis

The quantification of this compound is most commonly achieved using reversed-phase HPLC coupled with DAD or a mass spectrometer.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is widely used for the routine quantification of this compound due to its robustness and reliability.

a. Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acidified methanol (0.1% HCl or formic acid) in a volumetric flask. Sonicate for 5-10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • Storage: Store stock and working solutions at -15°C or below in the dark to prevent degradation.[4]

b. Sample Preparation (from plant material):

  • Homogenization: Homogenize the plant material (e.g., fruit peels, powdered leaves) to a fine powder.

  • Extraction: Accurately weigh approximately 1 g of the homogenized sample into a centrifuge tube. Add 10-15 mL of acidified methanol (e.g., 85:15 methanol:water, v/v with 0.1% HCl or 1% formic acid).[5]

  • Enhancement (Optional): Sonicate the mixture for 15-30 minutes to improve extraction efficiency.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.45 µm syringe filter prior to HPLC injection.

c. Chromatographic Conditions:

ParameterRecommended Conditions
HPLC System A standard HPLC system with a quaternary pump, autosampler, column oven, and DAD.
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Elution A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analyte. A representative gradient is shown in the table below.
Flow Rate 0.8 - 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temperature 30 - 40°C
Detection Diode Array Detector (DAD) at 520 nm

d. Representative Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
207921
356040
40955
45955

e. Data Analysis:

Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

The following table summarizes typical performance characteristics for the HPLC-DAD quantification of anthocyanins, including this compound.

ParameterTypical Value
Linearity Range 0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.05 - 0.2 µg/mL
Limit of Quantification (LOQ) 0.15 - 0.6 µg/mL
Accuracy (Recovery) 95 - 105%
Precision (RSD%) < 2%

Note: These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS offers higher sensitivity and selectivity, making it suitable for the analysis of this compound in complex matrices and at low concentrations.

a. Standard and Sample Preparation:

Follow the same procedures as described for the HPLC-DAD analysis.

b. LC-MS Conditions:

ParameterRecommended Conditions
LC System UHPLC or HPLC system coupled to a mass spectrometer.
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution Similar to HPLC-DAD, optimized for faster elution if using UHPLC.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 5 µL
Column Temperature 40°C
Mass Spectrometer Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MRM Transition (for QqQ) Precursor Ion (m/z) 609.2 → Product Ion (m/z) 301.2

LC-MS methods typically offer lower detection and quantification limits compared to HPLC-DAD.

ParameterTypical Value
Linearity Range 0.01 - 10 µg/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.005 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.015 - 0.15 µg/mL
Accuracy (Recovery) 90 - 110%
Precision (RSD%) < 5%

Note: These values are representative and should be validated for each specific application.

Experimental Workflows and Signaling Pathways

General Workflow for Chromatographic Analysis

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing plant_material Plant Material homogenization Homogenization plant_material->homogenization extraction Solvent Extraction (Acidified Methanol/Ethanol) homogenization->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_system HPLC/UHPLC System filtration->hplc_system Sample standard This compound Standard stock_solution Stock Solution (1000 µg/mL) standard->stock_solution working_solutions Working Solutions (Calibration Curve) stock_solution->working_solutions working_solutions->hplc_system Standards injection Injection hplc_system->injection separation C18 Reversed-Phase Column injection->separation detection DAD (520 nm) or MS (ESI+) separation->detection calibration_curve Calibration Curve Construction detection->calibration_curve quantification Quantification of This compound calibration_curve->quantification

Caption: General workflow for the chromatographic analysis of this compound.

Antioxidant and Anti-inflammatory Signaling Pathways

Flavonoids, including this compound, are known to exert their beneficial effects by modulating key signaling pathways involved in inflammation and oxidative stress, such as the NF-κB and MAPK pathways.

G cluster_stimuli Pro-inflammatory Stimuli cluster_pathway Cytoplasmic Signaling cluster_inhibition Inhibition cluster_nucleus Nuclear Events lps LPS, Cytokines receptor Receptor (e.g., TLR4) lps->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb Phosphorylation ikb_nfkb IκB-NF-κB (Inactive Complex) ikb->ikb_nfkb nfkb NF-κB (p50/p65) nfkb->ikb_nfkb nfkb_nucleus NF-κB (Active) nfkb->nfkb_nucleus Translocation ikb_nfkb->nfkb IκB Degradation peonidin This compound peonidin->ikk Inhibits gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) nfkb_nucleus->gene_expression Induces G cluster_stimuli Cellular Stress cluster_pathway MAPK Cascade cluster_inhibition Inhibition cluster_response Cellular Response stress Oxidative Stress, Cytokines mapkkk MAPKKK stress->mapkkk mapkk MAPKK mapkkk->mapkk Phosphorylation mapk MAPK (p38, JNK) mapkk->mapk Phosphorylation transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors Activation peonidin This compound peonidin->mapkk Inhibits inflammatory_response Inflammatory Response transcription_factors->inflammatory_response Induces

References

Application of Peonidin 3-rutinoside in Elucidating Anti-inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Peonidin 3-rutinoside, an anthocyanin found in various pigmented plants, is a subject of growing interest for its potential anti-inflammatory properties. This document provides a comprehensive overview of its application in studying inflammatory signaling pathways, particularly focusing on the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators, and their modulation by this compound presents a promising avenue for the development of novel anti-inflammatory therapeutics.

The primary mechanism of action of this compound in an inflammatory context involves the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). Additionally, it has been shown to inhibit the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), key enzymes responsible for the production of inflammatory mediators nitric oxide and prostaglandins, respectively.

This document outlines detailed protocols for essential in vitro assays to investigate the anti-inflammatory effects of this compound. These include methods to assess cell viability, quantify nitric oxide production, measure cytokine levels, and analyze the phosphorylation status of key signaling proteins within the NF-κB and MAPK cascades. The provided data, derived from studies on the closely related compound Peonidin-3-O-glucoside, serves as a valuable reference for expected outcomes.

Quantitative Data Summary

The following tables summarize quantitative data from studies on Peonidin-3-O-glucoside (P3G), a structurally similar anthocyanin, which can be used as a reference for designing experiments with this compound. The data demonstrates a dose-dependent inhibitory effect on key inflammatory markers in FFA-treated L02 cells.

Table 1: Effect of Peonidin-3-O-glucoside on Pro-inflammatory Cytokine Production

TreatmentConcentration (µM)TNF-α (% of Control)IL-6 (% of Control)IL-1β (% of Control)
Control-100100100
FFA0.5 mMSignificantly IncreasedSignificantly IncreasedSignificantly Increased
P3G + FFA100ReducedReducedReduced
P3G + FFA200Further ReducedFurther ReducedFurther Reduced
P3G + FFA300Significantly ReducedSignificantly ReducedSignificantly Reduced

Data adapted from a study on Peonidin-3-O-glucoside in FFA-treated L02 cells.

Table 2: Effect of Peonidin-3-O-glucoside on NF-κB Activation

TreatmentConcentration (µM)Activated NF-κB (Fold Change vs. Control)
Control-1.00
FFA0.5 mM1.80 ± 0.084
P3G + FFA1001.24 ± 0.27
P3G + FFA2000.83 ± 0.15
P3G + FFA3000.80 ± 0.06

Data represents the mean ± standard deviation and is adapted from a study on Peonidin-3-O-glucoside.[1]

Experimental Protocols

Cell Culture and Treatment

A common cell line used for in vitro inflammation studies is the murine macrophage cell line RAW 264.7.

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for cytokine analysis, 6-well for Western blot). Allow cells to adhere overnight. Pre-treat cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1-2 hours. Subsequently, induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for the desired time (e.g., 24 hours for cytokine and nitric oxide assays, shorter times for signaling protein phosphorylation).

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

  • Procedure:

    • After the treatment period, remove the culture medium.

    • Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well of a 96-well plate.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • After the 24-hour treatment period, collect 50 µL of the cell culture supernatant from each well.

    • In a new 96-well plate, add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatants after the 24-hour treatment period.

    • Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions for the assay procedure, which typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the recommended wavelength (usually 450 nm).

    • Calculate the cytokine concentrations based on the standard curves provided with the kits.

Western Blot Analysis for NF-κB and MAPK Signaling

This technique is used to determine the effect of this compound on the phosphorylation of key proteins in the NF-κB (p65) and MAPK (p38, ERK1/2, JNK) pathways.

  • Procedure:

    • After a shorter treatment period (e.g., 15-60 minutes), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of p65, p38, ERK1/2, and JNK overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds P3R This compound IKK IKK P3R->IKK Inhibits MAPK MAPK (p38, ERK, JNK) P3R->MAPK Inhibits MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TRAF6->IKK MAPKKK MAPKKK TRAF6->MAPKKK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocates MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK MAPK->NFκB_nuc Activates DNA DNA NFκB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS, COX-2) DNA->Genes Transcription

Caption: this compound inhibits inflammatory pathways.

G cluster_workflow Experimental Workflow cluster_assays Perform Assays start Seed RAW 264.7 Macrophages pretreatment Pre-treat with This compound start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate stimulation->incubation viability Cell Viability (MTT) incubation->viability no_assay Nitric Oxide (Griess Assay) incubation->no_assay cytokine_assay Cytokine Levels (ELISA) incubation->cytokine_assay western_blot Protein Phosphorylation (Western Blot) incubation->western_blot analysis Data Analysis viability->analysis no_assay->analysis cytokine_assay->analysis western_blot->analysis

Caption: Workflow for studying anti-inflammatory effects.

References

In vitro digestion models for assessing Peonidin 3-rutinoside stability and bioaccessibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin 3-rutinoside is an anthocyanin responsible for the vibrant red and purple hues in various fruits and vegetables, including blackcurrants and certain varieties of grapes. Beyond its role as a natural colorant, this compound is of significant interest for its potential health benefits, which are contingent on its stability during digestion and subsequent bioaccessibility for absorption. This document provides detailed application notes and standardized protocols for assessing the stability and bioaccessibility of this compound using internationally recognized in vitro digestion models.

The stability of anthocyanins like this compound is significantly influenced by factors such as pH, temperature, and enzymatic activity. Generally, anthocyanins are more stable in the acidic environment of the stomach but are prone to degradation in the neutral to alkaline conditions of the small intestine. The glycosylation pattern, such as the presence of a rutinoside moiety, can enhance stability compared to simpler glycosides.

Bioaccessibility, defined as the fraction of a compound released from its food matrix in the gastrointestinal tract that is available for absorption, is a critical determinant of its potential in vivo efficacy. In vitro models that simulate the physiological conditions of the human digestive system are invaluable tools for screening and understanding the behavior of bioactive compounds like this compound.

Data Presentation: Stability and Bioaccessibility of Anthocyanins During In Vitro Digestion

The following tables summarize quantitative data on the stability and bioaccessibility of anthocyanins, including compounds structurally related to this compound, during simulated gastrointestinal digestion. This data provides a comparative baseline for expected outcomes.

Table 1: Stability of Anthocyanins Following Simulated Gastric and Intestinal Digestion

Anthocyanin/ExtractDigestion PhaseRetention/Recovery (%)Reference Compound/ActivityReference
Purple Rice ExtractGastric86%Total Phenolic Content[1]
Intestinal79%Total Phenolic Content[1]
Purple Rice ExtractGastric~100%ABTS Radical Scavenging Activity[1]
Intestinal31%ABTS Radical Scavenging Activity[1]
BlackberryIntestinal1%Cyanidin-3-glucoside[2]
Tamarillo YoghurtIntestinal23-38%Delphinidin-3-rutinoside
Tamarillo YoghurtIntestinal16-34%Pelargonidin-3-rutinoside
Cornelian Cherry ExtractIntestinal28.33%Total Anthocyanin Content[3]

Table 2: Bioaccessibility of Anthocyanins and Related Phenolic Compounds

Compound/ExtractBioaccessibility Index (%)MethodReference
Wild Blackberry AnthocyaninsHigher than commercialIn vitro GID[2]
Pomegranate Juice Anthocyanins58.12%In vitro GID[4]
Black Grape & Aloe Vera Juice Anthocyanins50.36%In vitro GID[4]
Proanthocyanidins (C. axillaris)Dialyzable fraction increased over timeIn vitro GID with dialysis[5]

Experimental Protocols

Protocol 1: In Vitro Digestion Using the Standardized INFOGEST 2.0 Method

This protocol details a static in vitro digestion model to assess the stability and bioaccessibility of this compound.

1. Preparation of Simulated Digestion Fluids:

  • Simulated Salivary Fluid (SSF): Prepare electrolyte stock solutions. For 100 mL of SSF, mix the appropriate volumes of electrolyte stocks, α-amylase solution, and water. Adjust pH to 7.0.

  • Simulated Gastric Fluid (SGF): For 100 mL of SGF, mix the appropriate volumes of electrolyte stocks, pepsin solution, and water. Adjust pH to 3.0.

  • Simulated Intestinal Fluid (SIF): For 100 mL of SIF, mix the appropriate volumes of electrolyte stocks, pancreatin (B1164899) solution, and bile salt solution. Adjust pH to 7.0.

2. Oral Phase:

  • Mix 5 g of the sample (e.g., this compound-rich extract or food product) with 3.5 mL of SSF electrolyte solution.

  • Add 0.5 mL of α-amylase solution (1500 U/mL in SSF).

  • Add 25 µL of 0.3 M CaCl2.

  • Adjust pH to 7.0 with 1 M NaOH.

  • Add water to bring the total volume to 10 mL.

  • Incubate at 37°C for 2 minutes with constant mixing.

3. Gastric Phase:

  • To the 10 mL of oral bolus, add 7.5 mL of SGF electrolyte solution.

  • Add 0.5 mL of pepsin solution (2000 U/mL in SGF).

  • Add 5 µL of 0.3 M CaCl2.

  • Adjust pH to 3.0 with 1 M HCl.

  • Add water to bring the total volume to 20 mL.

  • Incubate at 37°C for 2 hours with constant mixing.

4. Intestinal Phase:

  • To the 20 mL of gastric chyme, add 11 mL of SIF electrolyte solution.

  • Add 5.0 mL of pancreatin solution (100 U/mL in SIF).

  • Add 3.0 mL of bile salt solution (10 mM in SIF).

  • Add 40 µL of 0.3 M CaCl2.

  • Adjust pH to 7.0 with 1 M NaOH.

  • Add water to bring the total volume to 40 mL.

  • Incubate at 37°C for 2 hours with constant mixing.

5. Sample Analysis:

  • Collect aliquots at the end of the oral, gastric, and intestinal phases.

  • Immediately stop enzymatic reactions (e.g., by flash freezing or adding a suitable inhibitor).

  • Analyze the concentration of this compound and its potential degradation products using High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS).

Bioaccessibility Calculation:

Bioaccessibility (%) = (Concentration of this compound in the soluble fraction after intestinal digestion / Initial concentration of this compound in the sample) x 100

Protocol 2: Assessment of Intestinal Permeability using Caco-2 Cell Monolayers

This protocol provides a method to evaluate the transport of this compound across a simulated intestinal epithelium.

1. Caco-2 Cell Culture and Seeding:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a 5% CO2 humidified atmosphere.

  • Seed the cells onto permeable Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

  • Culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

2. Monolayer Integrity Assessment:

  • Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. Monolayers with TEER values >250 Ω·cm² are typically considered suitable for transport studies.

3. Transport Experiment:

  • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

  • Add the digesta from Protocol 1 (or a purified solution of this compound in HBSS) to the apical (AP) side of the Transwell® insert.

  • Add fresh HBSS to the basolateral (BL) side.

  • Incubate at 37°C.

  • Collect samples from the BL side at various time points (e.g., 30, 60, 90, 120 minutes) and from the AP side at the end of the experiment.

  • Analyze the concentration of this compound in the collected samples by HPLC-DAD/MS.

Apparent Permeability Coefficient (Papp) Calculation:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the transport rate of the compound across the monolayer.

  • A is the surface area of the insert.

  • C0 is the initial concentration of the compound in the AP chamber.

Visualizations

In_Vitro_Digestion_Workflow Sample Sample Preparation (this compound Source) Oral Oral Phase (SSF, α-amylase, pH 7.0, 2 min) Sample->Oral Start Digestion Gastric Gastric Phase (SGF, Pepsin, pH 3.0, 2 h) Oral->Gastric Intestinal Intestinal Phase (SIF, Pancreatin, Bile, pH 7.0, 2 h) Gastric->Intestinal Analysis Analysis (HPLC-DAD/MS) Intestinal->Analysis Stability Stability Assessment (% Recovery) Analysis->Stability Bioaccessibility Bioaccessibility Assessment (Soluble Fraction) Analysis->Bioaccessibility

Caption: Workflow for in vitro digestion of this compound.

Anthocyanin_Absorption_and_Signaling cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_signaling Intracellular Signaling P3R This compound Metabolites Microbiota Metabolites (e.g., Phenolic Acids) P3R->Metabolites Gut Microbiota Passive Passive Diffusion P3R->Passive Active Active Transport P3R->Active Metabolites->Passive NFkB_path NF-κB Pathway Passive->NFkB_path Modulates Nrf2_path Nrf2 Pathway Passive->Nrf2_path Activates Bloodstream Bloodstream Passive->Bloodstream Absorption Active->NFkB_path Modulates Active->Nrf2_path Activates Active->Bloodstream Absorption Inflammation Inflammation NFkB_path->Inflammation Modulates Antioxidant Antioxidant Response Nrf2_path->Antioxidant Activates

References

Troubleshooting & Optimization

Technical Support Center: Peonidin 3-rutinoside Extraction from Berry Pomace

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for improving the extraction efficiency of Peonidin 3-rutinoside from berry pomace.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the extraction process in a question-and-answer format.

Question 1: My this compound yield is consistently low. What are the most likely causes?

Answer: Low yields can stem from several factors throughout the experimental workflow. The most common issues are:

  • Suboptimal Solvent Choice: The polarity of your solvent system is critical. This compound, as a glycoside, is soluble in polar solvents. Acidified aqueous mixtures of ethanol (B145695) or methanol (B129727) are typically most effective.[1][2][3] Using pure water or non-polar solvents will result in poor extraction.

  • Compound Degradation: Anthocyanins, including this compound, are sensitive to degradation. High temperatures (>60-70°C), pH values above 4.0, prolonged exposure to light, and the presence of oxygen can significantly reduce your final yield.[4][5][6]

  • Inefficient Extraction Method: Conventional maceration or Soxhlet extractions can be time-consuming and may have lower efficiency compared to modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can enhance cell wall disruption and solvent penetration.[1][7]

  • Inadequate Pre-treatment: Berry pomace should be properly dried and ground to a small, uniform particle size. This increases the surface area available for solvent interaction, leading to more efficient extraction.

Question 2: How can I prevent the degradation of this compound during extraction?

Answer: Preventing degradation is crucial for maximizing yield. Key strategies include:

  • Maintain a Low pH: The flavylium (B80283) cation form of anthocyanins is most stable at a low pH (typically 2-4).[7][8] Acidifying your extraction solvent with acids like citric, formic, or hydrochloric acid is standard practice.[9][10]

  • Control Temperature: Avoid excessive heat. While moderate increases in temperature can improve solubility and mass transfer, high temperatures accelerate degradation.[4][11][12] For methods like UAE and MAE, it's essential to optimize the temperature to balance efficiency and stability.[13][14]

  • Limit Extraction Time: Prolonged extraction times, especially at elevated temperatures, can lead to compound degradation.[15][16] Modern extraction methods often allow for significantly shorter processing times.

  • Work in Low Light Conditions: Perform extractions in a dark environment or use amber glassware to protect the light-sensitive anthocyanin compounds.[4]

  • De-gas Solvents: Removing dissolved oxygen from your solvent by sparging with nitrogen can help prevent oxidative degradation.

Question 3: Which extraction solvent system is best for this compound?

Answer: The ideal solvent system is typically a mixture of an organic solvent and acidified water.

  • Ethanol and Methanol: Ethanol is often preferred due to its lower toxicity, making it suitable for food and pharmaceutical applications.[14][17] Mixtures of 50-80% ethanol or methanol in water have shown high efficiency.[8][10][18]

  • Acidification: Adding a small amount of acid (e.g., 0.1-1% HCl or citric acid) is critical to maintain a low pH and stabilize the anthocyanins.[9][10]

  • Green Solvents: Deep Eutectic Solvents (DES) are emerging as effective and environmentally friendly alternatives. A DES system of citric acid and maltose (B56501) has been successfully used for anthocyanin extraction.[13][19]

Question 4: Should I use a conventional or a modern extraction technique?

Answer: While conventional methods are simple, modern techniques generally offer higher efficiency and shorter extraction times.

  • Conventional Extraction (Maceration): Involves soaking the pomace in a solvent. It is low-cost but often results in lower yields and requires long extraction times.[3]

  • Ultrasound-Assisted Extraction (UAE): Uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. It typically operates at lower temperatures than MAE, which is beneficial for heat-sensitive compounds.[14][15][20]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample internally, leading to rapid cell rupture and compound release. It is very fast but requires careful temperature control to prevent degradation.[21][22]

  • Enzyme-Assisted Extraction (EAE): Employs enzymes like pectinases and cellulases to break down the plant cell wall structure, releasing the target compounds.[23][24] This method can be highly specific and efficient, often increasing yields significantly compared to solvent-only methods.[23]

Data on Extraction Methods and Efficiency

The following tables summarize quantitative data from various studies to allow for easy comparison of different extraction methods and their parameters.

Table 1: Comparison of Ultrasound-Assisted Extraction (UAE) Parameters for Anthocyanins from Berry Pomace

Berry SourceSolvent SystemTemperature (°C)Time (min)Power (W)Max Yield (Total Anthocyanins)Reference
Haskap BerriesCitric Acid/Maltose DES (90% water)7510-19.8 mg/g dm[13]
Blueberry Wine ResiduesCholine Chloride/Urea DES (29% water)55403809.32 mg/g[15]
Maqui Berries50% Methanol, pH 2705-- (Optimized for time)[16]
Blueberry Pomace50% Ethanol4040400108.23 mg/100g DW[25]

Table 2: Comparison of Microwave-Assisted Extraction (MAE) Parameters for Anthocyanins

Berry SourceSolvent SystemTemperature (°C)Time (min)Power (W)Max Yield (Total Anthocyanins)Reference
Açai38% Methanol, pH 399.610-- (Optimized for anthocyanins)[18][26]
Grape Skin40% Methanol1005500- (Reduced time from 5h)[22]
Phyllostachys Leaves78.1% Ethanol-24.95594.67%[21]

Table 3: Comparison of Enzyme-Assisted Extraction (EAE) Parameters for Anthocyanins from Pomace

Berry SourceEnzyme(s)Temperature (°C)Time (min)pHMax Yield (Total Anthocyanins)Reference
Aronia PomacePectinex XXL (0.25%) + Celluclast (0.01%)---2323.04 mg/100 g[23]
Mulberry Wine ResiduePectinase45585.96.04 mg/g[27]
MulberryPectinase/Cellulase Mix4054.027.90 mg/100 g (Morus nigra)[8]

Note: Yields are reported as found in the source literature and may be expressed in different units (e.g., mg/g, mg/100g). Direct comparison requires careful consideration of the units and the specific pomace material.

Visualizations of Workflows and Processes

The following diagrams illustrate key experimental workflows and logical relationships to guide your extraction process.

G General Workflow for this compound Extraction A Berry Pomace (Dried & Ground) B Extraction A->B C Conventional (Maceration) B->C Simple D UAE / MAE / EAE B->D Advanced E Solid-Liquid Separation (Filtration / Centrifugation) C->E D->E F Crude Extract E->F G Purification (e.g., Solid Phase Extraction) F->G H Purified this compound Fraction G->H I Analysis (HPLC / LC-MS) H->I

Caption: A typical experimental workflow from raw berry pomace to final analysis.

G Troubleshooting Low Extraction Yield Start Low Peonidin 3-rutinoside Yield Degradation Is degradation suspected? (e.g., browning of extract) Start->Degradation Efficiency Is the extraction method inefficient? Start->Efficiency Degradation->Efficiency No CheckpH Verify pH is 2-4 Degradation->CheckpH Yes CheckSolvent Optimize Solvent (e.g., 50-80% EtOH, acidified) Efficiency->CheckSolvent Yes CheckTemp Lower Temperature / Time CheckpH->CheckTemp CheckLight Protect from Light / Oxygen CheckTemp->CheckLight CheckMethod Switch to Advanced Method (UAE / MAE / EAE) CheckSolvent->CheckMethod CheckParticle Ensure Fine, Uniform Particle Size CheckMethod->CheckParticle

Caption: A decision-making flowchart for troubleshooting low extraction yields.

G Factors Causing Anthocyanin Degradation A High Temperature (> 60°C) Result This compound DEGRADATION (Loss of Color & Yield) A->Result B High pH (> 4.0) B->Result C Oxygen C->Result D Light Exposure D->Result E Enzymatic Activity (e.g., Peroxidases) E->Result

Caption: Key environmental and chemical factors leading to compound degradation.

Detailed Experimental Protocols

The following are synthesized protocols for key extraction methods based on published literature.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol is based on methodologies for extracting anthocyanins from haskap berries and blueberry pomace.[13][14][25]

  • Materials & Equipment:

    • Dried, ground berry pomace (particle size < 0.5 mm)

    • Extraction Solvent: 50% (v/v) Ethanol in deionized water, acidified to pH 3 with citric acid.

    • Ultrasonic bath or probe sonicator with temperature control.

    • Beakers or flasks.

    • Centrifuge and centrifuge tubes.

    • Filter paper (e.g., Whatman No. 1).

    • Rotary evaporator (optional, for solvent removal).

  • Procedure:

    • Weigh 5 g of dried berry pomace and place it into a 250 mL beaker.

    • Add 100 mL of the acidified 50% ethanol solvent (achieving a 1:20 solid-to-liquid ratio).

    • Place the beaker in the ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the beaker.

    • Set the sonication temperature to 40-50°C and the power to approximately 400 W (if adjustable).

    • Sonicate for 30-40 minutes.

    • After sonication, centrifuge the mixture at 5000 rpm for 15 minutes to pellet the solid pomace.

    • Decant the supernatant and filter it through filter paper to remove any remaining fine particles.

    • The resulting clear, colored extract is ready for purification or direct analysis. Store at 4°C in the dark.

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol is adapted from methods used for açai and grape skin.[18][22]

  • Materials & Equipment:

    • Dried, ground berry pomace.

    • Extraction Solvent: 40% (v/v) Methanol in deionized water, acidified to pH 3 with 0.1% HCl.

    • Microwave extraction system with temperature and power control.

    • Extraction vessels suitable for the microwave system.

    • Centrifuge, filter paper.

  • Procedure:

    • Place 2 g of dried pomace into a microwave extraction vessel.

    • Add 40 mL of the acidified 40% methanol solvent (1:20 ratio).

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction parameters: ramp to 90-100°C, set microwave power to 500 W, and hold for 5-10 minutes. Caution: Ensure the system is designed for use with flammable solvents.

    • After the cycle is complete, allow the vessel to cool to room temperature before opening.

    • Separate the extract from the solid residue by centrifugation (5000 rpm, 15 min) and subsequent filtration.

    • Store the final extract at 4°C in a sealed, dark container.

Protocol 3: Enzyme-Assisted Extraction (EAE)

This protocol is a generalized procedure based on the successful use of pectinases and cellulases on aronia and mulberry pomace.[23][27]

  • Materials & Equipment:

    • Dried, ground berry pomace.

    • Enzymes: Pectinase (e.g., Pectinex Ultra SP-L) and/or Cellulase.

    • Buffer solution: Citrate (B86180) buffer (pH 4.0-5.0).

    • Shaking water bath or incubator.

    • Beakers, centrifuge, filter paper.

    • Ethanol (for enzyme deactivation).

  • Procedure:

    • Suspend 10 g of dried pomace in 200 mL of citrate buffer (pH 4.5) in a 500 mL flask (1:20 ratio).

    • Pre-incubate the slurry at 45°C in a shaking water bath for 15 minutes to equilibrate the temperature.

    • Add the enzyme preparation. A typical loading is 0.1-0.5% (w/w) of enzyme relative to the pomace weight. For combined treatments, add both enzymes.

    • Incubate the mixture for 60-120 minutes at 45°C with constant agitation (e.g., 150 rpm).

    • Deactivate the enzymes by adding an equal volume of ethanol to the slurry and mixing thoroughly. Alternatively, heat the mixture to 90°C for 5 minutes.

    • Centrifuge the mixture at 5000 rpm for 20 minutes to separate the solids.

    • Filter the supernatant to obtain the crude enzymatic extract.

    • Store the extract at 4°C in the dark.

References

Technical Support Center: Peonidin 3-rutinoside Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield and other challenges during the purification of Peonidin 3-rutinoside.

Frequently Asked Questions (FAQs)

Q1: What are the main factors contributing to the low yield of this compound during purification?

A1: Low yields in this compound purification can stem from several factors throughout the extraction and purification process. Key contributors include degradation of the molecule, inefficient extraction from the source material, and losses during chromatographic purification steps. Anthocyanins, including this compound, are sensitive to pH, temperature, and light, which can lead to structural changes and degradation.[1][2][3][4]

Q2: How does pH affect the stability and recovery of this compound?

A2: The pH of the solvent is a critical factor for the stability of this compound.[2] At a low pH (typically below 3), it exists predominantly as the stable, intensely colored red flavylium (B80283) cation.[2] As the pH increases towards neutral and alkaline conditions, it undergoes structural transformations to form a colorless carbinol pseudobase and a blue or purple quinoidal base, which are less stable and more prone to degradation.[2] Therefore, maintaining an acidic environment (pH 2-3) throughout the extraction and purification process is crucial for maximizing yield.[4]

Q3: What is the impact of temperature on the stability of this compound?

A3: Elevated temperatures can accelerate the degradation of this compound and other anthocyanins.[3][5] It is advisable to use low-temperature extraction methods and to minimize heat exposure during solvent evaporation steps, for instance, by using a rotary evaporator under reduced pressure.[1] While some studies on related anthocyanins show that moderate increases in temperature (e.g., up to 60-80°C) can enhance extraction efficiency, this must be balanced against the risk of thermal degradation.[6]

Q4: Which extraction solvents are most effective for this compound?

A4: The choice of solvent is critical for efficient extraction. Polar solvents are generally effective for extracting flavonoids like this compound.[1] Acidified methanol (B129727) or ethanol (B145695) are commonly used. For example, 80% aqueous methanol is a common choice for maceration or Soxhlet extraction.[1] The addition of a small amount of acid (e.g., 0.1% HCl or 1% formic acid) helps to maintain the stability of the flavylium cation.[2][7]

Q5: What are the most common purification techniques for this compound, and what are their pros and cons?

A5: Common purification techniques include column chromatography (using silica (B1680970) gel, Sephadex LH-20, or polyamide), high-speed counter-current chromatography (HSCCC), and preparative high-performance liquid chromatography (prep-HPLC).[1][8][9][10]

  • Column Chromatography: A cost-effective method for initial cleanup, but can suffer from irreversible adsorption of the compound onto the stationary phase, leading to lower recovery.[11]

  • High-Speed Counter-Current Chromatography (HSCCC): This technique avoids a solid stationary phase, thus preventing irreversible adsorption and leading to better sample recovery.[11][12][13] It has been successfully used for the separation of similar anthocyanins like cyanidin-3-glucoside and cyanidin-3-rutinoside (B1257026).[10]

  • Preparative HPLC (Prep-HPLC): Offers high resolution and is often used for the final polishing step to obtain high-purity this compound. However, it can be expensive and time-consuming for large-scale purifications.[1][11][14]

Troubleshooting Guides

Issue 1: Low Extraction Yield
Potential Cause Troubleshooting Step
Improper Solvent Selection Ensure a polar solvent, such as methanol or ethanol with a small percentage of acid (e.g., 0.1% HCl or 1% formic acid), is used to maintain stability.[1][7]
Suboptimal Extraction Parameters Optimize extraction time, temperature, and solvent-to-solid ratio. For maceration, allow sufficient time (e.g., 48-72 hours). For heat-assisted methods, use the lowest effective temperature to avoid degradation.[1]
Inadequate Grinding of Plant Material Grind the dried plant material to a fine powder to increase the surface area for extraction.[1]
Degradation During Extraction Maintain a slightly acidic pH and use low-temperature extraction methods where possible.[1][2]
Issue 2: Significant Loss During Column Chromatography
Potential Cause Troubleshooting Step
Irreversible Adsorption Consider using a different stationary phase like Sephadex LH-20 or polyamide, which may have less affinity for anthocyanins than silica gel.[8] Alternatively, use a support-free liquid-liquid chromatography technique like HSCCC.[11]
Improper Elution Gradient Optimize the solvent gradient to ensure effective elution of this compound without co-eluting with impurities.
Co-precipitation with other compounds Ensure that all precipitated material is redissolved and analyzed for the presence of the target compound.
Issue 3: Poor Resolution in Preparative HPLC
Potential Cause Troubleshooting Step
Inappropriate Mobile Phase Optimize the mobile phase composition. A gradient of acetonitrile (B52724) in water with a small amount of formic acid is a common starting point.[2]
Column Overloading Inject a smaller sample volume or dilute the sample to avoid exceeding the column's capacity.[15][16]
Incorrect Flow Rate Optimize the flow rate. A lower flow rate can sometimes improve resolution.[11]
System Issues Before blaming the column, check for leaks, ensure the mobile phase is properly degassed, and verify that the pump is delivering a consistent flow rate.[15][16]

Data Presentation

Table 1: Comparison of Extraction Methods for Anthocyanins (including Peonidin glycosides as components)
Extraction TechniqueSolvent SystemTemperature (°C)TimeTypical Yield (Total Anthocyanins)Reference
Conventional Solvent Extraction (CSE)Methanol/Water/Formic Acid (60:37:3 v/v/v)Ambient1 hour50.2 ± 0.4 mg/g DW[7]
Ultrasound-Assisted Extraction (UAE)57% Methanol in Water (pH 2)6010 minOptimized for total anthocyanins[7]
Microwave-Assisted Extraction (MAE)Ethanol6030 minExtraction efficiency of 40.01%[17]
High Hydrostatic Pressure-Assisted Extraction (HHPAE)Not specifiedNot specifiedNot specifiedExtraction efficiency of 81.84%[17]

Note: Yields are for total anthocyanins and can vary based on the plant source and specific conditions.

Table 2: Stability of Peonidin-3-glucoside (a close analog of this compound) at Different pH Values
AnthocyaninpHTemperature (°C)Half-life (t½)Degradation Rate Constant (k)Reference
Peonidin-3-glucoside3.025> 200 days< 0.0035 day⁻¹[2]
Peonidin-3-glucoside5.025~ 48 hours~ 0.014 h⁻¹[2]
Peonidin-3-glucoside7.025< 1 hour> 0.693 h⁻¹[2]

Note: This data for Peonidin-3-glucoside illustrates the general stability trend expected for this compound.

Experimental Protocols

Protocol 1: General Extraction of this compound
  • Preparation of Plant Material:

    • Dry the plant material (e.g., fruit peels, flowers) at a low temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine powder.

  • Solvent Extraction (Maceration):

    • Suspend the powdered plant material in an acidified polar solvent (e.g., 80% methanol with 0.1% HCl) at a 1:10 solid-to-solvent ratio (w/v).

    • Macerate at room temperature for 48-72 hours with occasional agitation.

    • Filter the mixture to separate the extract from the solid residue.

    • Concentrate the extract under reduced pressure at a temperature below 40°C.

Protocol 2: Purification by Preparative HPLC
  • Sample Preparation:

    • Dissolve the crude extract in a small volume of the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 10.0 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 40% B over 30 minutes (this should be optimized based on analytical HPLC results).

    • Flow Rate: 4-5 mL/min (this should be scaled up from an analytical method).

    • Detection: UV-Vis detector at 520 nm.

    • Injection Volume: Dependent on the column size and sample concentration, determined by initial loading studies.

  • Fraction Collection:

    • Collect fractions corresponding to the this compound peak based on the chromatogram.

    • Combine the fractions containing the pure compound.

    • Evaporate the solvent under reduced pressure.

Visualizations

Troubleshooting_Workflow start Start: Low Yield of This compound check_extraction Review Extraction Protocol start->check_extraction check_purification Review Purification Protocol start->check_purification extraction_issue Extraction Issue Identified check_extraction->extraction_issue optimize_solvent Optimize Solvent (Polar, Acidified) extraction_issue->optimize_solvent Solvent? optimize_params Optimize Temp, Time, Solid:Solvent Ratio extraction_issue->optimize_params Parameters? purification_issue Purification Issue Identified check_purification->purification_issue optimize_adsorption Change Stationary Phase or use HSCCC purification_issue->optimize_adsorption Column Chromatography? optimize_hplc Optimize HPLC conditions (Mobile Phase, Flow Rate) purification_issue->optimize_hplc Prep-HPLC? final_yield Improved Yield optimize_solvent->final_yield optimize_params->final_yield optimize_adsorption->final_yield optimize_hplc->final_yield

Caption: Troubleshooting workflow for low yield in this compound purification.

Peonidin_Stability cluster_low_ph Low pH (<3) cluster_mid_ph Intermediate pH (4-6) cluster_high_ph Neutral/Alkaline pH (>7) flavylium Flavylium Cation (Red, Stable) carbinol Carbinol Pseudobase (Colorless, Less Stable) flavylium->carbinol +H₂O -H⁺ carbinol->flavylium -H₂O +H⁺ quinoidal Quinoidal Base (Blue/Purple, Unstable) carbinol->quinoidal -H₂O quinoidal->carbinol +H₂O

Caption: pH-dependent structural transformations of Peonidin.

References

Peonidin 3-rutinoside degradation kinetics and byproducts identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation kinetics and byproduct identification of peonidin (B1209262) 3-rutinoside.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of peonidin 3-rutinoside?

A1: The stability of this compound, like other anthocyanins, is significantly influenced by several factors:

  • pH: this compound is most stable in acidic conditions (pH < 3). As the pH increases towards neutral and alkaline, its stability dramatically decreases.[1]

  • Temperature: Elevated temperatures accelerate the degradation of this compound, following first-order reaction kinetics.

  • Light: Exposure to light, particularly UV light, can induce photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Presence of other compounds: Sugars can have a protective effect, while enzymes like polyphenol oxidase can accelerate degradation in the presence of other phenolic compounds.[2]

Q2: What is the typical degradation pathway of this compound?

A2: The degradation of this compound generally begins with the opening of the central pyran ring, leading to the formation of a colorless chalcone. This intermediate is unstable and can further break down into smaller phenolic compounds. The primary degradation byproducts identified from the peonidin aglycone are vanillic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring).[3]

Q3: What kinetic model is most appropriate for describing the degradation of this compound?

A3: The thermal degradation of this compound and related anthocyanins is widely reported to follow a first-order kinetic model.[4][5] This means the rate of degradation is directly proportional to the concentration of the anthocyanin. To confirm this, you can plot the natural logarithm of the this compound concentration versus time; a linear plot indicates first-order kinetics.[1]

Q4: What are the expected degradation byproducts of this compound?

A4: The primary degradation byproducts originating from the peonidin aglycone are:

  • Vanillic acid

  • Phloroglucinaldehyde [3]

Studies on the degradation of the closely related cyanidin-3-rutinoside (B1257026) have also identified protocatechuic acid methyl ester as a degradation product, suggesting that similar derivatives could potentially form from this compound under certain conditions.[6]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound degradation.

Problem Possible Causes Solutions
Rapid color loss of the sample High pH of the solution.Ensure the sample is in an acidic buffer (pH 1-3) for maximum stability.[1]
Exposure to high temperatures.Store samples at low temperatures (4°C for short-term, -20°C or -80°C for long-term) and protect from heat during processing.
Presence of oxidative enzymes.If working with plant extracts, consider a blanching step to deactivate enzymes like polyphenol oxidase.
Inconsistent results in kinetic studies Fluctuations in temperature.Use a calibrated incubator or water bath with precise temperature control.
Inaccurate pH of buffers.Prepare fresh buffers and verify the pH with a calibrated pH meter before each experiment.
Light exposure.Protect samples from light by using amber vials or covering them with aluminum foil.
Difficulty in identifying degradation byproducts Low concentration of byproducts.Concentrate the sample after the degradation experiment using solid-phase extraction (SPE) or solvent evaporation under nitrogen.[7]
Co-elution of peaks in HPLC.Optimize the HPLC gradient, mobile phase composition, or try a different column chemistry to improve separation.
Insufficient ionization in mass spectrometry.Adjust the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to enhance the signal of target analytes.
Poor peak shape in HPLC analysis Inappropriate mobile phase pH.Use a mobile phase with a low pH (e.g., containing 0.1-1% formic acid) to ensure the anthocyanin is in its stable flavylium (B80283) cation form.
Column overload.Dilute the sample or inject a smaller volume.

Quantitative Data on Degradation Kinetics

The degradation of this compound is often modeled using first-order kinetics, where the rate of degradation is proportional to its concentration. The following tables summarize available kinetic data.

Table 1: Thermal Degradation Kinetics of this compound and Related Anthocyanins

AnthocyaninMatrixTemperature (°C)pHRate Constant (k)Half-life (t½)
This compound Plum Juice with Sugars50-120~3.5-Ea = 23.03 kJ/mol
This compound Plum Juice with Citric Acid50-120~3.5-Ea = 40.70 kJ/mol
Cyanidin (B77932) 3-rutinoside Sour Cherry Paste80~3.51.5 x 10⁻² min⁻¹45.69 min
Cyanidin 3-rutinoside Sour Cherry Paste120~3.58.4 x 10⁻² min⁻¹8.25 min
Cyanidin 3-rutinoside Aqueous Solution1002.25.33 x 10⁻⁴ s⁻¹21.7 min
Cyanidin 3-rutinoside Aqueous Solution1655.07.39 x 10⁻² s⁻¹0.16 min

Note: Data for cyanidin 3-rutinoside is included as a close structural analog to provide an estimate of degradation behavior.[4][8]

Table 2: pH Stability of Peonidin-3-glucoside (B1200960) at 25°C (as a proxy for this compound)

pHRate Constant (k)Half-life (t½)
3.0< 0.0035 day⁻¹> 200 days
5.0~ 0.014 h⁻¹~ 48 hours
7.0> 0.693 h⁻¹< 1 hour

Note: This data is for peonidin-3-glucoside and serves as an illustration of the expected trend for this compound.[1]

Experimental Protocols

Protocol 1: Determination of Thermal Degradation Kinetics of this compound using HPLC-DAD
  • Preparation of Standard Solutions: Prepare a stock solution of this compound in an acidic solvent (e.g., methanol (B129727) with 0.1% HCl). From this, create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dilute the experimental sample containing this compound in a buffer of the desired pH (ideally pH < 3.5 for stability studies).

  • Incubation: Aliquot the sample into amber HPLC vials and place them in a pre-heated incubator or water bath at the desired temperature.

  • Time-Point Sampling: At predetermined time intervals, remove a vial from the heat source and immediately place it in an ice bath to stop the degradation reaction.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., water with 5% formic acid) and mobile phase B (e.g., acetonitrile).

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) set at the maximum absorbance wavelength for this compound (around 520 nm).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Quantify the concentration of this compound at each time point using the calibration curve.

    • Plot the natural logarithm of the concentration (ln[C]) versus time.

    • If the plot is linear, determine the degradation rate constant (k) from the slope (slope = -k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[1]

Protocol 2: Identification of this compound Degradation Byproducts using LC-MS/MS
  • Degradation Induction: Subject a solution of this compound to the desired degradation conditions (e.g., heat, high pH, UV light).

  • Sample Cleanup and Concentration (Optional but Recommended):

    • Use Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering matrix components and concentrate the degradation products.

    • Alternatively, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a smaller volume of the initial mobile phase.[7]

  • LC-MS/MS Analysis:

    • LC System: Utilize an HPLC or UHPLC system with a C18 column. The mobile phase should consist of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution is typically used.[9]

    • Mass Spectrometer: An electrospray ionization (ESI) source operating in positive ion mode is generally used for anthocyanin analysis.

    • MS Scan: Perform a full scan to identify the molecular ions of potential degradation products.

    • MS/MS Fragmentation: In a subsequent run or using a data-dependent acquisition mode, select the parent ions of interest and subject them to collision-induced dissociation (CID) to obtain fragmentation patterns.

  • Byproduct Identification:

    • Compare the obtained mass-to-charge ratios (m/z) and fragmentation patterns with known values for suspected byproducts (e.g., vanillic acid, phloroglucinaldehyde) from literature or databases.

    • If standards are available, confirm the identity by comparing retention times and fragmentation patterns.

Visualizations

Experimental_Workflow_Degradation_Kinetics cluster_prep Sample Preparation cluster_exp Degradation Experiment cluster_analysis Analysis A Prepare this compound in acidic buffer B Aliquot into amber vials A->B C Incubate at constant temperature B->C D Collect samples at time intervals C->D t = 0, 1, 2...n E Quench reaction in ice bath D->E F HPLC-DAD Analysis E->F G Quantify concentration F->G H Plot ln(C) vs. time G->H I Calculate k and t½ H->I

Caption: Workflow for determining the thermal degradation kinetics of this compound.

Experimental_Workflow_Byproduct_ID cluster_ms Mass Spectrometry A Induce Degradation of This compound (Heat, pH, Light) B Sample Cleanup & Concentration (SPE or N2 Evaporation) A->B C LC-MS/MS Analysis B->C D Full Scan (MS1) to find parent ions C->D E Tandem MS (MS2) to obtain fragments D->E Select parent ions F Data Analysis E->F G Identify Byproducts by comparing m/z and fragments to databases/standards F->G

Caption: Workflow for the identification of this compound degradation byproducts.

References

Troubleshooting poor resolution in HPLC analysis of Peonidin 3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Analysis of Peonidin 3-rutinoside

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound, with a primary focus on addressing poor resolution.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC column used for this compound analysis?

A1: The most widely recommended columns for the separation of this compound and other anthocyanins are reversed-phase (RP) C18 columns.[1] These columns feature a non-polar stationary phase that effectively retains and separates anthocyanins based on their hydrophobicity.

Q2: Why is an acidic mobile phase necessary for analyzing this compound?

A2: An acidic mobile phase, typically with a pH between 2 and 3, is crucial for several reasons. It stabilizes anthocyanins, including this compound, in their colored flavylium (B80283) cation form, which is the most stable form for analysis.[1] This stabilization prevents degradation and ensures reproducible results.

Q3: What are the typical mobile phases used for the HPLC separation of this compound?

A3: A common mobile phase setup involves a gradient elution with two solvents:

  • Mobile Phase A (Aqueous): An acidified aqueous solution, often water with a small percentage of formic acid or phosphoric acid, to maintain a low pH.[1][2]

  • Mobile Phase B (Organic): Acetonitrile (B52724) is the most frequently used organic solvent due to its low viscosity and UV transparency.[1][2] Methanol can also be utilized.

Q4: At what wavelength should I detect this compound?

A4: Anthocyanins, including this compound, are typically detected at a wavelength of 520 nm.[2]

Troubleshooting Guide: Poor Resolution

Poor peak resolution, characterized by overlapping peaks of this compound and other analytes, can hinder accurate quantification. The following sections detail potential causes and solutions.

Issue 1: Suboptimal Mobile Phase Conditions

Symptoms:

  • Broad peaks.

  • Overlapping peaks.

  • Inconsistent retention times.

Possible Causes & Solutions:

CauseSolution
Incorrect Mobile Phase pH Ensure the mobile phase pH is sufficiently low (typically pH 2-3) to maintain the stable flavylium cation form of this compound.[1]
Inappropriate Mobile Phase Gradient Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks.[1]
Incorrect Solvent Composition The choice of organic solvent (acetonitrile vs. methanol) and the acidifier (formic acid vs. phosphoric acid) can impact selectivity.[1][2] Experiment with different solvent compositions to improve resolution.
Mobile Phase Contamination Use high-purity solvents and degas the mobile phase to prevent bubble formation, which can affect the baseline and resolution.
Issue 2: Column-Related Problems

Symptoms:

  • Peak tailing or fronting.

  • Split peaks.

  • Loss of resolution over time.

Possible Causes & Solutions:

CauseSolution
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).[1] If the problem persists, the column may need replacement.
Column Overload Injecting a sample that is too concentrated can lead to broad or distorted peaks. Dilute the sample and reinject.
Inappropriate Column Chemistry While C18 is standard, for complex samples, other stationary phases like C8 or Phenyl-Hexyl might offer different selectivity.[1]
Column Void A void at the head of the column can cause peak distortion and requires column replacement.[1]
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.[1]
Issue 3: System and Method Parameters

Symptoms:

  • Poorly resolved peaks.

  • Variable peak areas.

  • Shifting retention times.

Possible Causes & Solutions:

CauseSolution
High Flow Rate Reduce the flow rate. This can lead to better separation, although it will increase the analysis time.[1]
Incorrect Column Temperature Temperature can affect selectivity. Optimizing the column temperature can improve resolution. Lower temperatures can increase retention and may improve separation.[3]
Improper Sample Preparation Ensure proper sample filtration to remove particulates that can clog the column and affect performance.[3]
Presence of Metal Ions Metal contamination in the sample or system can chelate with anthocyanins. Use high-purity solvents and consider adding a chelating agent like EDTA to the sample.[1]

Experimental Protocols

General HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and HPLC system.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase A: Water/Formic Acid (95:5, v/v).

  • Mobile Phase B: Acetonitrile/Formic Acid (95:5, v/v).

  • Gradient Program:

    • 0-1 min: 100% A

    • 1-10 min: Linear gradient to 25% B

    • 10-11 min: Hold at 25% B

    • 11-13 min: Return to 100% A

    • 13-17 min: Hold at 100% A for re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 520 nm.[2]

  • Injection Volume: 10 µL.

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting poor resolution in HPLC analysis.

Poor_Resolution_Troubleshooting start Poor Resolution Observed check_mobile_phase Check Mobile Phase (pH, Gradient, Composition) start->check_mobile_phase optimize_mp Optimize Mobile Phase check_mobile_phase->optimize_mp check_column Check Column (Contamination, Overload, Age) clean_column Clean/Replace Column check_column->clean_column check_system Check System Parameters (Flow Rate, Temperature) optimize_system Optimize System Parameters check_system->optimize_system optimize_mp->check_column No resolution_ok Resolution Improved optimize_mp->resolution_ok Yes clean_column->check_system No clean_column->resolution_ok Yes optimize_system->resolution_ok Yes further_investigation Further Investigation Needed optimize_system->further_investigation No

Caption: A logical workflow for troubleshooting poor HPLC resolution.

Mobile_Phase_Optimization start Suboptimal Mobile Phase adjust_ph Adjust pH (2-3) start->adjust_ph check_resolution1 Resolution Improved? adjust_ph->check_resolution1 modify_gradient Modify Gradient Profile (Shallower Gradient) check_resolution2 Resolution Improved? modify_gradient->check_resolution2 change_solvent Change Organic Solvent (Acetonitrile vs. Methanol) check_resolution3 Resolution Improved? change_solvent->check_resolution3 check_resolution1->modify_gradient No end Resolution Optimized check_resolution1->end Yes check_resolution2->change_solvent No check_resolution2->end Yes check_resolution3->start No, Re-evaluate check_resolution3->end Yes

Caption: A decision tree for optimizing mobile phase conditions.

References

Minimizing co-elution of interfering compounds with Peonidin 3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Peonidin 3-rutinoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the co-elution of interfering compounds during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering compounds that co-elute with this compound?

During the analysis of this compound from complex matrices like fruit and plant extracts, several classes of compounds can potentially co-elute due to similar polarities and chemical structures. These include:

  • Other Anthocyanins: Structurally similar anthocyanins are primary candidates for co-elution. Compounds like Cyanidin 3-rutinoside and Pelargonidin 3-rutinoside, which share the same rutinoside sugar moiety but differ in the aglycone structure, can be difficult to separate.[1] Other glycosides of cyanidin, delphinidin, and malvidin (B83408) may also overlap.[2][3]

  • Flavonols and Flavones: Compounds such as quercetin (B1663063) and kaempferol (B1673270) glycosides are often present in the same extracts and can interfere with anthocyanin peaks.[4]

  • Phenolic Acids: Hydroxycinnamic acids (e.g., chlorogenic acid, caffeic acid) and hydroxybenzoic acids are common in plant materials and can co-elute with more polar anthocyanins.[4]

  • Sugars, Organic Acids, and Amino Acids: Although typically more polar, high concentrations of these compounds in crude extracts can lead to broad peaks and potential overlap, especially if the sample preparation is not thorough.[5][6]

  • Degradation Products: this compound can degrade under certain pH, temperature, or light conditions.[7][8][9] These degradation products may have chromatographic properties similar to the parent compound, leading to co-elution.

Q2: How can I confirm if a chromatographic peak is pure this compound or a result of co-elution?

Confirming peak purity is a critical step in method development. There are two primary methods depending on your detector:

  • Diode Array Detector (DAD/PDA): A DAD detector scans a range of wavelengths simultaneously. By analyzing the spectra across a single chromatographic peak, you can assess its purity. If the peak is pure, the UV-Vis spectra at the upslope, apex, and downslope will be identical.[10][11] Software-based peak purity analysis can flag a peak if spectral differences are detected, indicating the presence of a co-eluting compound.[10]

  • Mass Spectrometry (MS): An MS detector provides mass-to-charge ratio (m/z) information. By examining the mass spectra across the peak, you can check for the presence of multiple ions. If the peak is pure this compound, you should only see its characteristic m/z. The presence of other significant ions at the same retention time confirms co-elution.[10][11]

Troubleshooting Guide: Minimizing Co-elution

This guide provides a systematic approach to resolving co-elution issues during the HPLC analysis of this compound.

Issue: A peak suspected to be this compound shows shouldering, tailing, or is broader than expected, suggesting co-elution.

Below is a workflow to diagnose and resolve the issue.

CoElution_Troubleshooting start Peak Asymmetry or Broadening Observed purity_check Step 1: Confirm Co-elution (Peak Purity Analysis) start->purity_check dad_check Use DAD/PDA: Are spectra consistent across the peak? purity_check->dad_check If DAD available ms_check Use MS: Is more than one m/z present? purity_check->ms_check If MS available impure Result: Impure Peak (Co-elution Confirmed) dad_check->impure No pure Result: Pure Peak (Issue may be column overload or degradation) dad_check->pure Yes ms_check->impure Yes ms_check->pure No optimization Step 2: Method Optimization impure->optimization sample_prep Optimize Sample Preparation (e.g., SPE) optimization->sample_prep hplc_method Optimize HPLC Method optimization->hplc_method end_node Resolution Achieved sample_prep->end_node mobile_phase A) Adjust Mobile Phase - Change organic solvent (ACN vs MeOH) - Alter acid modifier/concentration hplc_method->mobile_phase gradient B) Modify Gradient - Decrease slope (make it shallower) - Introduce isocratic hold hplc_method->gradient column C) Change Stationary Phase - Use different chemistry (e.g., Fluorinated C18) - Use smaller particle size (UHPLC) hplc_method->column mobile_phase->end_node gradient->end_node column->end_node

Caption: Troubleshooting workflow for diagnosing and resolving co-elution.

Step 1: Optimize Sample Preparation

Crude extracts often contain high concentrations of interfering substances.[5][6] A robust sample preparation protocol is the most effective first step to remove these compounds before injection. Solid-Phase Extraction (SPE) is a highly recommended technique.[6][12]

SPE_Workflow start Crude Plant Extract (Acidified) condition 1. Condition SPE Cartridge (e.g., C18 or Mixed-Mode Cation Exchange) with Methanol, then Acidified Water start->condition load 2. Load Sample condition->load wash 3. Wash (Remove Interferences) - Acidified Water to remove sugars, acids. - Ethyl acetate (B1210297) to remove less polar interferences. load->wash elute 4. Elute Anthocyanins (Acidified Methanol or Ethanol) wash->elute analyze Purified Anthocyanin Fraction (Ready for HPLC Analysis) elute->analyze

References

Addressing solubility issues of Peonidin 3-rutinoside in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Peonidin 3-Rutinoside. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of this compound in cell culture media. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in cell culture?

This compound is a naturally occurring anthocyanin, a type of flavonoid responsible for the red and purple pigments in many plants. Like many polyphenolic compounds, this compound has limited solubility in aqueous solutions such as cell culture media.[1] This poor solubility can lead to precipitation, which affects the actual concentration of the compound in your experiment and can lead to inaccurate and irreproducible results.

Q2: What are the primary causes of this compound precipitation in cell culture media?

Several factors can contribute to the precipitation of this compound:

  • Exceeding Solubility Limit: The final concentration of the compound in the media is higher than its solubility threshold.

  • "Solvent Shock": Rapidly diluting a concentrated stock solution (typically in an organic solvent like DMSO) into the aqueous cell culture medium can cause the compound to "crash out" of solution.[2]

  • Low Temperature: Adding the stock solution to cold media can decrease its solubility.

  • pH Instability: Anthocyanin stability is pH-dependent. Changes in media pH during incubation can affect the compound's solubility and integrity.[3][4]

  • Interactions with Media Components: this compound may interact with proteins, salts, or other components in the media, leading to the formation of insoluble complexes.[5]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For initial solubilization, organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727) are recommended.[6] DMSO is a common choice due to its high solubilizing power for many organic compounds. It is crucial to prepare a high-concentration stock solution and then dilute it into the cell culture medium to minimize the final concentration of the organic solvent, which can be toxic to cells.

Q4: What is the maximum permissible concentration of DMSO in the final cell culture medium?

To avoid cellular toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. It is widely recommended to keep the final DMSO concentration at or below 0.5%, with an ideal target of less than 0.1% for most cell lines. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media

Potential Cause Explanation Recommended Solution
High Final Concentration The desired experimental concentration exceeds the aqueous solubility of this compound.1. Decrease the final working concentration. 2. Perform a solubility test (see Experimental Protocols) to determine the maximum soluble concentration in your specific media.
"Solvent Shock" Rapid dilution of the concentrated DMSO stock into the aqueous media.[2]1. Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. 2. Add the compound dropwise while gently vortexing or swirling the media.[2]
Low Temperature of Media Cold media reduces the solubility of the compound.Always use pre-warmed (37°C) cell culture media for dilutions.[7]

Issue 2: Precipitation Observed After Incubation

Potential Cause Explanation Recommended Solution
Compound Instability This compound may degrade or aggregate at 37°C over time, especially at physiological pH.[3]1. Minimize the duration of the experiment if possible. 2. Consider the stability of the compound at the pH of your culture medium. Anthocyanins are generally more stable in acidic conditions.[4]
Interaction with Media Components The compound may bind to serum proteins or other components, leading to precipitation.[5]1. If using serum-containing media, try reducing the serum percentage. 2. Test the solubility in a simpler, serum-free medium or a buffered salt solution (e.g., PBS) to identify potential interactions.
Media Evaporation Evaporation from culture plates during long-term experiments can increase the compound's concentration, leading to precipitation.1. Ensure proper humidification of the incubator. 2. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for dissolving and using this compound and related compounds in cell culture.

Table 1: Solubility of Peonidin (Aglycone) in Organic Solvents

Note: This data is for the aglycone "peonidin." The glycoside "this compound" will have different solubility, and this table should be used as an estimation.

Solvent Approximate Solubility Source
DMSO~16 mg/mL[8]
Ethanol~16 mg/mL[8]
Dimethyl formamide (B127407) (DMF)~25 mg/mL[8]

Table 2: Recommended Maximum DMSO Concentration in Cell Culture Media

Condition Maximum Recommended Concentration Source
Most Cell Lines (Ideal)≤ 0.1%General recommendation
Most Cell Lines (Acceptable)≤ 0.5%General recommendation

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: The molecular weight of this compound is approximately 609.56 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 0.001 L * 609.56 g/mol * 1000 mg/g = 6.096 mg

  • Weigh the compound: Carefully weigh out approximately 6.1 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of sterile DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, you can sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect: Ensure the solution is clear and free of any visible particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Diluting this compound Stock Solution into Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Intermediate Dilution (Recommended): To minimize "solvent shock," it is advisable to perform an intermediate dilution. For example, to prepare a 10 µM working solution from a 10 mM stock:

    • Prepare a 1 mM intermediate stock by diluting 10 µL of the 10 mM stock into 90 µL of pre-warmed medium. Mix well.

  • Final Dilution:

    • Add the appropriate volume of the stock (or intermediate stock) to your final volume of pre-warmed cell culture medium. For example, to make 10 mL of a 10 µM final concentration from a 1 mM intermediate stock, add 100 µL of the 1 mM stock to 9.9 mL of pre-warmed medium.

    • Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion.[2]

  • Final DMSO Concentration Check: Ensure the final concentration of DMSO is within the acceptable range (ideally ≤ 0.1%).

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation before adding it to your cells.

Signaling Pathways and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and potential signaling pathways affected by this compound.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_cell_treatment Cell Treatment P3R_powder This compound (Powder) Vortex Vortex / Sonicate P3R_powder->Vortex DMSO DMSO DMSO->Vortex Stock_10mM 10 mM Stock Solution (in DMSO) Vortex->Stock_10mM Prewarmed_media Pre-warmed (37°C) Cell Culture Medium Dilution Stepwise Dilution Stock_10mM->Dilution Prewarmed_media->Dilution Working_solution Final Working Solution (e.g., 10 µM) Dilution->Working_solution Cells Cells in Culture Working_solution->Cells Incubate Incubate (37°C, 5% CO2) Cells->Incubate Assay Downstream Assays Incubate->Assay

Caption: Experimental workflow for preparing and applying this compound.

G P3R This compound Receptor Cell Surface Receptor (Hypothesized) P3R->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., GLUT4 translocation, Cell Survival) Akt->Downstream Phosphorylates

Caption: Hypothesized PI3K/Akt signaling pathway activation by this compound.

G P3R This compound Upstream Upstream Kinases (e.g., MEKK) P3R->Upstream Modulates MEK MEK1/2 Upstream->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., AP-1) ERK->Transcription Activates Gene_expression Changes in Gene Expression Transcription->Gene_expression Regulates

References

Technical Support Center: Optimization of Enzyme-Assisted Extraction for Peonidin 3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the enzyme-assisted extraction (EAE) of Peonidin 3-rutinoside. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data summaries to facilitate successful and efficient extraction processes.

Frequently Asked Questions (FAQs)

Q1: What is Enzyme-Assisted Extraction (EAE) and why is it used for this compound?

A1: Enzyme-assisted extraction is a technique that utilizes enzymes to break down the cell walls of plant materials, facilitating the release of intracellular components like this compound.[1][2] This method is often preferred over traditional solvent extraction because it can lead to higher yields, requires milder operating conditions (e.g., lower temperatures), and is considered a more environmentally friendly approach.[3][4] For a temperature-sensitive compound like this compound, the milder conditions of EAE can help to minimize degradation.[5]

Q2: Which enzymes are most effective for extracting this compound?

A2: The most commonly used enzymes for the extraction of anthocyanins, including this compound, are cellulases and pectinases.[2][6] These enzymes target the primary components of plant cell walls, cellulose (B213188) and pectin. The choice of enzyme or enzyme combination can depend on the specific plant matrix. For instance, a combination of cellulase (B1617823) and pectinase (B1165727) has been shown to be effective in increasing the yield of flavonoids from various plant sources.[2]

Q3: What are the critical parameters to optimize for maximizing the yield of this compound?

A3: The key parameters to optimize for EAE of this compound include:

  • Enzyme Concentration: Sufficient enzyme concentration is crucial for effective cell wall degradation. However, excessively high concentrations may not significantly increase the yield and can be cost-prohibitive.[7]

  • Temperature: Temperature affects both enzyme activity and the stability of this compound. The optimal temperature is a balance between maximizing enzymatic activity and minimizing thermal degradation of the target compound.[8][9]

  • pH: The pH of the extraction medium influences both the enzyme's catalytic activity and the stability of this compound. Anthocyanins are generally more stable in acidic conditions (pH < 3).[5][10]

  • Extraction Time: The duration of the enzymatic treatment should be sufficient to allow for cell wall breakdown, but prolonged times can lead to degradation of the extracted compounds.[1]

  • Solvent Composition: The type and concentration of the solvent (e.g., ethanol (B145695) in water) used in conjunction with the enzyme treatment can significantly impact the solubility and extraction efficiency of this compound.[1]

Q4: How does pH affect the stability of this compound during extraction?

A4: this compound, like other anthocyanins, is highly sensitive to pH. It is most stable in its colored flavylium (B80283) cation form at a low pH (typically below 3).[10] As the pH increases towards neutral and alkaline conditions, it undergoes structural transformations, leading to a loss of color and increased degradation.[10] Therefore, maintaining an acidic environment during extraction is critical for preserving the integrity of this compound.

Q5: Can other compounds in the plant matrix interfere with the extraction process?

A5: Yes, other compounds present in the plant extract can potentially inhibit the activity of the enzymes used for extraction.[10] Phenolic compounds, for example, can sometimes interact with enzymes and reduce their efficacy. It is also important to consider the presence of endogenous enzymes in the plant material, such as polyphenol oxidases, which can degrade anthocyanins once released from the cellular compartments.[8] Thermal inactivation of these endogenous enzymes prior to EAE can sometimes improve the recovery of anthocyanins.[11]

Troubleshooting Guide

Problem Possible Causes Solutions
Low Yield of this compound Incomplete enzymatic hydrolysis of the plant cell wall.- Optimize enzyme concentration and extraction time.[7] - Ensure the chosen enzyme (e.g., cellulase, pectinase) is appropriate for the plant matrix.[2] - Check and adjust the pH and temperature to the optimal range for the specific enzyme used.[1]
Degradation of this compound during extraction.- Maintain a low pH (ideally below 3) throughout the extraction process.[10] - Use a moderate extraction temperature to minimize thermal degradation.[5] - Protect the extraction mixture from light and oxygen, as these can also cause degradation.[8]
Inefficient solvent extraction of the released compound.- Optimize the ethanol concentration in the extraction solvent.[1] - Ensure adequate agitation to facilitate mass transfer.
Inconsistent Extraction Yields Variability in raw plant material.- Use a homogenized and representative sample of the plant material. - Control the particle size of the ground plant material.
Fluctuations in extraction parameters.- Precisely control temperature, pH, and enzyme concentration in each experiment.
Poor Purity of the Extract Co-extraction of other compounds.- Consider a pre-extraction step with a non-polar solvent to remove lipids if they are interfering. - Employ post-extraction purification techniques such as solid-phase extraction (SPE) or chromatography.
Enzyme Inactivation Presence of inhibitory compounds in the plant matrix.- Consider a pre-treatment step to remove potential inhibitors. - Test different enzyme preparations that may be less susceptible to inhibition.
Suboptimal pH or temperature.- Verify that the pH and temperature of the extraction medium are within the optimal range for enzyme stability and activity.[1]

Experimental Protocols

General Protocol for Enzyme-Assisted Extraction of this compound

This protocol provides a general framework. Optimal conditions should be determined for each specific plant matrix.

  • Sample Preparation:

    • Dry the plant material (e.g., fruit peels, flowers) at a low temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Enzymatic Hydrolysis:

    • Suspend the powdered plant material in an acidic buffer solution (e.g., citrate (B86180) buffer, pH 4.0).[1]

    • Add the selected enzyme(s) (e.g., cellulase, pectinase) at a predetermined concentration (e.g., 1-5% w/w of the plant material).

    • Incubate the mixture at the optimal temperature for the enzyme (e.g., 40-60°C) for a specific duration (e.g., 60-120 minutes) with constant agitation.[1]

  • Enzyme Inactivation:

    • After incubation, heat the mixture rapidly to a temperature that inactivates the enzyme (e.g., 90-100°C for 5-10 minutes) to stop the enzymatic reaction.

  • Solid-Liquid Extraction:

    • Add ethanol to the mixture to achieve the desired final solvent concentration (e.g., 40-70% ethanol).[1]

    • Continue extraction with agitation for a specified period (e.g., 30-60 minutes).

  • Separation and Filtration:

    • Separate the solid residue from the liquid extract by centrifugation or filtration.

    • Collect the supernatant/filtrate containing the extracted this compound.

  • Analysis:

    • Analyze the extract for this compound content using High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD).

HPLC Analysis of this compound
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) (Solvent A) and acetonitrile (B52724) or methanol (B129727) (Solvent B).

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detection Wavelength: 520 nm.

    • Column Temperature: 25-30°C.[10]

  • Sample Preparation for HPLC:

    • Filter the extract through a 0.45 µm syringe filter before injection.

    • Dilute the sample with the initial mobile phase if the concentration is too high.

Quantitative Data Summary

Table 1: Optimized Conditions for Enzyme-Assisted Extraction of Anthocyanins from Açai (including this compound) [1]

ParameterOptimal Value
Sample Amount0.1 g
Temperature60 °C
Solvent15 mL of 40% ethanol
pH4
Enzyme Units500 units per gram of sample
Agitation150 rpm
Extraction Time15 min

Table 2: Stability of Peonidin Derivatives under Different pH Conditions [10]

CompoundpHTemperature (°C)Half-life (t½)
Peonidin-3-glucoside3.025> 200 days
Peonidin-3-glucoside5.025~ 48 hours
Peonidin-3-glucoside7.025< 1 hour

Note: Data for Peonidin-3-glucoside is presented as a close structural analog to this compound, and similar stability trends are expected.

Visualizations

EAE_Workflow cluster_prep Sample Preparation cluster_eae Enzyme-Assisted Extraction cluster_downstream Downstream Processing plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding hydrolysis Enzymatic Hydrolysis (Enzyme, Temp, pH, Time) grinding->hydrolysis inactivation Enzyme Inactivation hydrolysis->inactivation extraction Solvent Extraction (Ethanol %) inactivation->extraction separation Separation (Centrifugation/Filtration) extraction->separation analysis Analysis (HPLC) separation->analysis

Caption: Workflow for the enzyme-assisted extraction of this compound.

Factors_Affecting_EAE yield This compound Yield & Stability enzyme Enzyme yield->enzyme temp Temperature yield->temp ph pH yield->ph time Time yield->time solvent Solvent yield->solvent matrix Plant Matrix yield->matrix concentration Concentration enzyme->concentration type Type (Cellulase, Pectinase) enzyme->type activity Activity temp->activity stability Stability temp->stability ph->activity ph->stability ethanol_conc Ethanol % solvent->ethanol_conc inhibitors Inhibitors matrix->inhibitors endogenous_enzymes Endogenous Enzymes matrix->endogenous_enzymes

Caption: Key factors influencing the yield and stability of this compound during EAE.

References

Technical Support Center: Preventing Oxidation of Peonidin 3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the oxidation of Peonidin 3-rutinoside during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

This compound is a natural anthocyanin pigment found in various fruits and flowers.[1] Its structure, containing multiple hydroxyl groups on the flavylium (B80283) backbone, makes it susceptible to oxidation. Factors such as pH, temperature, light, and the presence of oxygen can lead to its degradation, resulting in a loss of color and biological activity.[2]

Q2: What is the optimal pH range for the stability of this compound?

This compound, like other anthocyanins, is most stable in acidic conditions, typically at a pH below 3.0.[3][4] In this pH range, it exists predominantly in its stable red flavylium cation form. As the pH increases towards neutral and alkaline conditions, it undergoes structural transformations to less stable and colorless forms, making it more susceptible to degradation.[4]

Q3: How does temperature affect the stability of this compound?

Elevated temperatures accelerate the degradation of this compound. The degradation typically follows first-order kinetics, meaning the rate of degradation is directly proportional to the concentration of the compound.[2][5] It is crucial to keep samples cool during and after extraction.

Q4: What is the role of light and oxygen in the degradation of this compound?

Exposure to light, especially UV light, and the presence of oxygen can significantly promote the oxidative degradation of this compound.[2] Therefore, it is recommended to work in a dimly lit environment or use amber-colored glassware and to degas solvents to minimize oxygen exposure.

Q5: What are the common degradation products of this compound?

The degradation of anthocyanins like this compound typically involves the opening of the central pyran ring to form a chalcone, which is then further broken down into smaller phenolic compounds. Common degradation products of similar anthocyanins, like cyanidin (B77932) glycosides, include protocatechuic acid, 2,4-dihydroxybenzoic acid, and 2,4,6-trihydroxybenzoic acid.[6]

Q6: How can I prevent the oxidation of this compound during sample storage?

For short-term storage, samples should be kept at 4°C in the dark, preferably in an acidic buffer. For long-term storage, it is recommended to store extracts at -20°C or even -80°C to minimize degradation.

Troubleshooting Guides

Issue 1: Low Yield or Complete Loss of this compound After Extraction
Possible Cause Troubleshooting Step
Incorrect solvent pH Ensure the extraction solvent is acidified, ideally to a pH between 2 and 3, using acids like formic acid or hydrochloric acid.
High temperature during extraction Perform the extraction at a low temperature (e.g., 4°C) or on ice to minimize thermal degradation.
Prolonged extraction time Optimize the extraction time; prolonged exposure to solvents, even at low temperatures, can lead to degradation.
Presence of oxidative enzymes Consider a blanching step (brief heat treatment) of the plant material before extraction to deactivate oxidative enzymes.
Exposure to light and oxygen Work in a dimly lit area, use amber vials, and degas extraction solvents to minimize oxidative damage.
Issue 2: Degradation of this compound During HPLC Analysis
Possible Cause Troubleshooting Step
Mobile phase pH is too high Acidify the aqueous mobile phase (Mobile Phase A) to a pH between 2 and 3 with an appropriate acid (e.g., formic acid, trifluoroacetic acid) to maintain the stable flavylium cation form of the analyte.[7]
Peak tailing or broadening This can be due to interactions with silanol (B1196071) groups on the column. Ensure the mobile phase is sufficiently acidic. Using a column with end-capping can also help. Contamination of the column with metal ions can also cause this; flush the column with a chelating agent if suspected.[7]
Ghost peaks or baseline drift These issues can arise from column contamination or carryover from previous injections. Implement a robust column washing protocol between runs, including a strong solvent wash (e.g., 100% acetonitrile (B52724) or methanol).[7]
Irreproducible retention times Ensure the HPLC system is properly equilibrated with the mobile phase before each injection. Temperature fluctuations can also affect retention times, so use a column oven for stable temperature control.

Quantitative Data

AnthocyaninTemperature (°C)pHDegradation Rate Constant (k) (min⁻¹)Half-life (t½) (min)Reference
Cyanidin 3-rutinoside80Not Specified0.01545.69[8]
Cyanidin 3-rutinoside120Not Specified0.084Not Specified[8]
Peonidin1005.0~0.0436~15.9[3]

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) of this compound from Plant Material

This protocol provides a general procedure for the extraction and purification of this compound. Optimization may be required depending on the specific plant matrix.

1. Extraction: a. Homogenize 1 g of the plant material (fresh or freeze-dried) in 10 mL of acidified methanol (B129727) (0.1% HCl, v/v). b. Sonicate the mixture for 15 minutes in an ice bath. c. Centrifuge at 4000 rpm for 10 minutes at 4°C. d. Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

2. Solid-Phase Extraction (SPE) Cleanup: a. Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water (0.1% HCl, v/v).[9] b. Loading: Load the combined supernatant onto the conditioned SPE cartridge. c. Washing: Wash the cartridge with 10 mL of acidified water (0.1% HCl, v/v) to remove sugars and other polar impurities.[9] d. Elution: Elute the this compound with 5 mL of acidified methanol (0.1% HCl, v/v).[9] e. Evaporate the eluate to dryness under a stream of nitrogen at a low temperature (<30°C) and reconstitute in a suitable solvent for analysis (e.g., mobile phase A for HPLC).

Protocol 2: HPLC Analysis of this compound

Instrumentation:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • Mobile Phase A: 5% Formic acid in water.

  • Mobile Phase B: 100% Acetonitrile.

Gradient Elution:

  • A linear gradient from 5% to 30% B over 30 minutes is a good starting point. The gradient should be optimized for the specific sample.

Flow Rate:

  • 1.0 mL/min.

Detection Wavelength:

  • 520 nm.

Injection Volume:

  • 10 µL.

Column Temperature:

  • 25°C.

Visualizations

Factors Affecting this compound Stability

Factors_Affecting_Stability cluster_factors Degradation Factors cluster_stabilizers Stabilizing Factors High_pH High pH (> 3.0) Degradation Degradation High_pH->Degradation High_Temp High Temperature High_Temp->Degradation Light Light Exposure (especially UV) Light->Degradation Oxygen Oxygen Oxygen->Degradation Low_pH Low pH (< 3.0) Peonidin_3_rutinoside Peonidin_3_rutinoside Low_pH->Peonidin_3_rutinoside stabilizes Low_Temp Low Temperature Low_Temp->Peonidin_3_rutinoside stabilizes Antioxidants Antioxidants (e.g., Ascorbic Acid) Antioxidants->Peonidin_3_rutinoside protects Darkness Dark Conditions Darkness->Peonidin_3_rutinoside protects Peonidin_3_rutinoside->Degradation leads to

Caption: Factors influencing the stability and degradation of this compound.

General Workflow for this compound Sample Preparation and Analysis

Workflow Sample Plant Material Extraction Extraction (Acidified Solvent, Low Temp, Dark) Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Filtration->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation HPLC HPLC Analysis Evaporation->HPLC

Caption: A typical workflow for the extraction and analysis of this compound.

Simplified Degradation Pathway of Anthocyanins

Degradation_Pathway Flavylium_Cation Flavylium Cation (Red, Stable at low pH) Quinoidal_Base Quinoidal Base (Purple/Blue) Flavylium_Cation->Quinoidal_Base +H₂O, -H⁺ Carbinol_Pseudobase Carbinol Pseudobase (Colorless) Quinoidal_Base->Carbinol_Pseudobase +H₂O Chalcone Chalcone (Pale Yellow, Unstable) Carbinol_Pseudobase->Chalcone Ring Opening Degradation_Products Degradation Products (e.g., Phenolic Acids) Chalcone->Degradation_Products

Caption: Simplified pH-dependent degradation pathway of anthocyanins.

References

Technical Support Center: Enhancing Peonidin 3-rutinoside Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for enhancing the bioavailability of Peonidin 3-rutinoside in animal studies.

Frequently Asked Questions (FAQs)

Q1: My plasma concentrations of this compound are consistently below the limit of quantification (LOQ) after oral administration in rats. What are the likely causes?

A1: Low or undetectable plasma concentrations of this compound are a common challenge due to several factors:

  • Poor Stability: Anthocyanins like this compound are highly unstable and degrade rapidly in the neutral to alkaline pH of the small intestine. They are most stable at a low pH (typically below 3).

  • Low Intrinsic Permeability: As a glycoside, this compound is a relatively large and hydrophilic molecule, which limits its ability to passively diffuse across the intestinal epithelium.

  • Rapid Metabolism and Elimination: Once absorbed, the compound is subject to extensive first-pass metabolism in the liver and rapid clearance from the body. The elimination half-life is typically short.

  • Sample Handling Issues: Anthocyanins are sensitive to degradation during sample collection, processing, and storage. Improper handling can lead to artificially low measurements.

Q2: What strategies can I employ to overcome the poor oral bioavailability of this compound?

A2: The primary strategy is to protect the molecule from degradation and enhance its absorption using advanced formulation techniques. Nano-delivery systems are highly recommended:

  • Liposomes: Encapsulating this compound within these phospholipid vesicles can protect it from pH-induced degradation in the gut and facilitate its transport across the intestinal mucosa.

  • Nanoparticles (e.g., PLGA, Chitosan): Similar to liposomes, nanoparticles shield the compound and can be designed for controlled release, improving the absorption profile.

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These lipid-based formulations form nanoemulsions upon gentle agitation in aqueous media (like gastrointestinal fluids), enhancing the solubilization and absorption of poorly soluble compounds. Studies on other flavonoids like apigenin (B1666066) have shown SNEDDS can increase oral bioavailability by over 3-fold in rats[1].

Q3: I am observing high variability in my pharmacokinetic data between animals. How can I reduce this?

A3: High inter-individual variability is common with anthocyanins. To minimize this:

  • Standardize the Animal Model: Use rats of the same strain, age (e.g., 8-10 weeks), and weight range (e.g., 200-250 g).

  • Control Fasting Period: A consistent overnight fasting period (typically 12 hours) with free access to water is crucial before oral administration to ensure a uniform gastrointestinal state.

  • Precise Dosing Technique: Ensure accurate and consistent oral gavage technique to deliver the full dose to the stomach.

  • Formulation Homogeneity: If using a suspension or nanoformulation, ensure it is uniformly mixed before dosing each animal to prevent concentration differences.

Q4: How should I prepare and process plasma samples to ensure the stability of this compound?

A4: Strict handling is critical.

  • Anticoagulant: Collect blood in tubes containing an anticoagulant like EDTA.

  • Acidification: Immediately after collection, acidify the plasma sample to a pH below 4.0 using an acid like formic, citric, or trifluoroacetic acid (TFA). This is the most critical step to prevent degradation. For example, mix 100 μL of plasma with 50 μL of 20% (v/v) TFA aqueous solution[2].

  • Temperature Control: Keep samples on ice at all times and centrifuge at 4°C.

  • Storage: Store the resulting acidified plasma at -80°C until analysis.

  • Extraction: Use validated methods like protein precipitation with acidified acetonitrile (B52724) or solid-phase extraction (SPE) for analysis[3]. SPE generally provides cleaner extracts and better recovery (60-120%) compared to protein precipitation (4-18%)[3].

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No detectable peak in HPLC/LC-MS 1. Compound degraded in the GI tract. 2. Insufficient dose administered. 3. Compound degraded during sample processing. 4. Analytical method not sensitive enough.1. Encapsulate this compound in a protective nanocarrier (liposome, nanoparticle). 2. Perform a dose-ranging study. However, formulation is a better first approach. 3. Review sample handling protocol. Ensure immediate acidification of plasma and maintenance at low temperatures. 4. Switch from HPLC-UV to a more sensitive LC-MS/MS method. Optimize MRM transitions for the parent compound and potential metabolites.
Low Cmax and AUC values 1. Poor absorption of the free compound. 2. Rapid clearance.1. Develop a nanoformulation (e.g., SNEDDS, liposomes) to improve solubility and permeability[1]. 2. Co-administer with permeation enhancers like sodium caprate, though toxicity must be evaluated for chronic dosing[4]. Nanoformulations are generally a safer and more effective approach.
Inconsistent Peak Shapes in Chromatography 1. Matrix effects from plasma components. 2. Poor sample cleanup.1. Use an internal standard to normalize the data. 2. Switch from a simple protein precipitation method to a more robust Solid-Phase Extraction (SPE) protocol for sample cleanup[3].
Formulation is unstable (aggregation/precipitation) 1. Incorrect choice of lipids or surfactants. 2. Suboptimal preparation parameters (e.g., homogenization speed, temperature).1. Screen different lipids and emulsifiers. For solid lipid nanoparticles, a combination of a solid lipid, a liquid lipid (to create NLCs), and stabilizing surfactants is often required[5]. 2. Optimize the preparation method. For high-pressure homogenization, ensure the lipid phase is heated above its melting point.

Quantitative Data Summary

Pharmacokinetic parameters for anthocyanin rutinosides are scarce, especially for enhanced formulations. The following table provides data for a closely related compound, Cyanidin (B77932) 3-rutinoside, in rats to serve as a baseline for comparison. The goal of a nanoformulation would be to significantly increase the Cmax and AUC values.

Table 1: Pharmacokinetic Parameters of Anthocyanin Rutinosides in Rats (Oral Administration)

Compound Dose Animal Model Cmax (nmol/L) Tmax (h) Formulation Reference
Cyanidin 3-rutinoside 800 µmol/kg Wistar Rats 850 ± 120 0.5 - 2.0 Aqueous Solution [6]
Delphinidin (B77816) 3-rutinoside 800 µmol/kg Wistar Rats 580 ± 410 0.5 - 2.0 Aqueous Solution [6]

| Delphinidin 3-rutinoside | ~16 µmol/kg | Wistar Rats | 285 ± 71 | ~0.44 | Diet |[7] |

Note: These values represent the free, unformulated compound and highlight the typically low plasma concentrations achieved.

Experimental Protocols

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLN) for Oral Delivery

This protocol is a general method based on high-pressure homogenization, a common and scalable technique.

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, stearic acid)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Purified Water

Procedure:

  • Preparation of Phases:

    • Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point. Dissolve the desired amount of this compound into the molten lipid.

    • Aqueous Phase: Heat the purified water to the same temperature as the lipid phase. Dissolve the surfactant(s) in the hot water.

  • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase dropwise under high-speed stirring (e.g., 10,000 rpm) using a high-shear homogenizer for 5-10 minutes. This forms a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to a high-pressure homogenizer (HPH) pre-heated to the same temperature.

    • Homogenize the mixture for 5-10 cycles at a pressure of 500-1500 bar.

  • Cooling and Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until cooled to room temperature. The cooling process solidifies the lipid droplets, forming the SLNs.

  • Characterization: Analyze the resulting SLN dispersion for particle size, polydispersity index (PDI), and encapsulation efficiency.

Protocol 2: Quantification of this compound in Rat Plasma via LC-MS/MS

This protocol is adapted from methods used for similar anthocyanins[2][3].

1. Sample Preparation (Solid-Phase Extraction):

  • Thaw frozen rat plasma samples on ice.

  • Acidify 500 µL of plasma with 1.5 mL of acidified water (1% formic acid)[3].

  • Vortex the sample for 30 seconds.

  • Condition an SPE cartridge (e.g., Agilent Bond Elut Plexa, 200 mg) by passing 2 mL of acidified methanol (B129727) (1% formic acid) followed by 2 mL of acidified water (1% formic acid)[3].

  • Load the diluted plasma sample onto the conditioned cartridge.

  • Wash the cartridge with 2 mL of acidified water to remove interferences.

  • Elute the analyte with 2 mL of acidified methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen gas at 35-40°C.

  • Reconstitute the dried residue in 100-150 µL of the initial mobile phase (e.g., 5% acetonitrile in water with 1% formic acid) for LC-MS/MS analysis[3].

2. LC-MS/MS Conditions:

  • LC Column: C18 reverse-phase column (e.g., Synergi RP-Max, 250 x 4.6 mm, 4 µm)[2].

  • Mobile Phase A: Water with 1% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient might start at 5% B, increase to 25% B over 20 minutes, then ramp up to wash the column before returning to initial conditions.

  • Flow Rate: 0.6 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions for this compound and an appropriate internal standard must be optimized.

Visualizations

G cluster_formulation Step 1: Formulation cluster_admin Step 2: Animal Study cluster_analysis Step 3: Bioanalysis P3R This compound Formulate Encapsulation P3R->Formulate Carrier Nanocarrier (Liposome, SLN, etc.) Carrier->Formulate Nano_P3R Nano-formulated This compound Formulate->Nano_P3R Admin Oral Gavage Nano_P3R->Admin Animal Fasted Rat Model Blood Serial Blood Sampling (Tail Vein) Admin->Blood Plasma Acidified Plasma Preparation Blood->Plasma SPE Solid-Phase Extraction (SPE) Plasma->SPE LCMS LC-MS/MS Quantification SPE->LCMS PK Pharmacokinetic Analysis (Cmax, AUC) LCMS->PK

Caption: Workflow for an in vivo bioavailability study.

G cluster_oral Oral Administration cluster_gut Gastrointestinal Tract Free Free Peonidin 3-rutinoside Degradation High pH Degradation Free->Degradation High Susceptibility Nano Nano-formulated This compound Protection Protection by Nanocarrier Nano->Protection Shielding Effect Absorption Intestinal Absorption Degradation->Absorption Reduced Amount Protection->Absorption Enhanced Amount Systemic Systemic Circulation (Bloodstream) Absorption->Systemic

Caption: Logic of bioavailability enhancement via nano-formulation.

References

Validation & Comparative

Peonidin 3-Rutinoside vs. Cyanidin 3-Rutinoside: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant activities of two closely related anthocyanins: peonidin (B1209262) 3-rutinoside and cyanidin (B77932) 3-rutinoside. Anthocyanins, the pigments responsible for the red, purple, and blue colors in many fruits and vegetables, are of significant interest to the scientific community for their potential health benefits, largely attributed to their antioxidant properties. This comparison synthesizes available experimental data to offer an objective overview of their performance in various antioxidant assays.

Structural Differences and Antioxidant Potential

The antioxidant activity of anthocyanins is intrinsically linked to their chemical structure, particularly the arrangement of hydroxyl (-OH) and methoxyl (-OCH₃) groups on the B-ring. Cyanidin possesses an ortho-dihydroxy (catechol) structure on its B-ring, a key feature that confers potent radical scavenging ability. Peonidin is the 3'-O-methylated derivative of cyanidin, meaning a hydroxyl group at the 3' position on the B-ring is replaced by a methoxyl group. This structural modification generally leads to a decrease in antioxidant activity, as the methylation of the hydroxyl group reduces the molecule's ability to donate a hydrogen atom to scavenge free radicals.[1]

Quantitative Comparison of Antioxidant Activity

Direct comparative studies providing head-to-head quantitative data for peonidin 3-rutinoside and cyanidin 3-rutinoside in the same assays are limited in the readily available scientific literature. However, data for cyanidin 3-rutinoside is more prevalent, and general structure-activity relationships for anthocyanins allow for a scientifically grounded comparison.

The following table summarizes the available quantitative data for the antioxidant activity of cyanidin 3-rutinoside from various in vitro assays.

Antioxidant AssayCyanidin 3-rutinosideThis compoundReference Compound
DPPH Radical Scavenging Activity (EC₅₀, µM) 8.78[1]Data Not AvailableAscorbic Acid: 7.28 µM[1]
Superoxide Radical Scavenging Activity (EC₅₀, µM) 45.94[1]Data Not AvailableAscorbic Acid: 207.2 µM[1]
Nitric Oxide Scavenging Activity (IC₅₀, µM) 18.14[1]Data Not AvailableAscorbic Acid: 1432 µM[1]

EC₅₀/IC₅₀: The concentration required to scavenge 50% of the radicals. A lower value indicates higher antioxidant activity.

While specific IC₅₀/EC₅₀ values for this compound are not available from the same comparative studies, the general scientific consensus, based on structure-activity relationships, is that peonidin and its glycosides exhibit lower antioxidant activity than their cyanidin counterparts.[1]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).

  • Various concentrations of the test compound (this compound or cyanidin 3-rutinoside) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • The percentage of radical scavenging activity is calculated, and the EC₅₀ value is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

Principle: The reduction of the blue-green ABTS•⁺ to its colorless neutral form is measured spectrophotometrically.

Procedure:

  • The ABTS•⁺ radical is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours.

  • The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a wavelength of approximately 734 nm.

  • Various concentrations of the test compound are added to the ABTS•⁺ solution.

  • After a set incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.

  • The scavenging activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: The reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) at low pH results in the formation of an intense blue color, which is measured spectrophotometrically.

Procedure:

  • The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ in HCl, and a ferric chloride solution.

  • The FRAP reagent is pre-warmed to 37°C.

  • The test compound is added to the FRAP reagent.

  • The absorbance of the reaction mixture is measured at a wavelength of 593 nm after a specific incubation time (e.g., 4 minutes).

  • The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant, such as ferrous sulfate (B86663) or Trolox.

Visualizing Experimental and Signaling Pathways

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Antioxidant_Assay cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Test_Compound This compound or Cyanidin 3-rutinoside Serial_Dilutions Serial Dilutions Test_Compound->Serial_Dilutions DPPH DPPH Assay Serial_Dilutions->DPPH Addition to Assay Reagent ABTS ABTS Assay Serial_Dilutions->ABTS Addition to Assay Reagent FRAP FRAP Assay Serial_Dilutions->FRAP Addition to Assay Reagent Spectrophotometry Spectrophotometric Measurement DPPH->Spectrophotometry Incubation & Measurement ABTS->Spectrophotometry Incubation & Measurement FRAP->Spectrophotometry Incubation & Measurement Calculation IC50 / TEAC / FRAP Value Calculation Spectrophotometry->Calculation Comparison Comparative Analysis Calculation->Comparison

Caption: General workflow for in vitro antioxidant capacity assessment.

Antioxidant_Mechanism cluster_antioxidant Antioxidant Molecule (Anthocyanin) cluster_radical Free Radical cluster_products Neutralization Products Anthocyanin This compound or Cyanidin 3-rutinoside Free_Radical Reactive Oxygen Species (e.g., •OH, O₂•⁻) Oxidized_Antioxidant Oxidized Anthocyanin Anthocyanin->Oxidized_Antioxidant Donates H• or e⁻ Neutralized_Radical Stable Molecule Free_Radical->Neutralized_Radical Accepts H• or e⁻

Caption: Simplified mechanism of free radical scavenging by an antioxidant.

Conclusion

References

A Comparative Guide to the Bioavailability of Peonidin-3-rutinoside Versus its Aglycone, Peonidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioavailability of peonidin-3-rutinoside and its aglycone, peonidin (B1209262). While direct comparative studies are limited, this document synthesizes available data on peonidin and related anthocyanin glycosides to offer insights into their absorption, metabolism, and pharmacokinetic profiles.

Executive Summary

The bioavailability of anthocyanins is a complex process influenced by the structure of the molecule, particularly the presence and type of sugar moieties. Generally, the aglycone form, peonidin, is presumed to be more readily absorbed due to its lower molecular weight and higher lipophilicity. However, the glycoside form, peonidin-3-rutinoside, may exhibit enhanced stability in the gastrointestinal tract, potentially leading to a more sustained release and absorption of the aglycone or even direct absorption of the glycoside itself. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of metabolic and experimental workflows to facilitate a deeper understanding of these two compounds.

Data Presentation: Pharmacokinetic Parameters

CompoundAnimal ModelDoseCmax (nmol/L)Tmax (h)AUC (nmol·h/L)
Cyanidin-3-rutinosideWistar Rats800 µmol/kg (oral)850 ± 1200.5 - 2.0Not Reported

Source: Matsumoto et al. (2001)[1]

Note: The bioavailability of peonidin, like other anthocyanins, is generally considered low.[2] It is primarily consumed in its glycosidic forms, which are then metabolized in the body.[2]

Metabolic Pathway: From Glycoside to Aglycone and Beyond

Peonidin-3-rutinoside undergoes enzymatic hydrolysis in the small intestine, mediated by brush border β-glucosidases and lactase phlorizin (B1677692) hydrolase, to release its aglycone, peonidin. The gut microbiota also plays a crucial role in this deglycosylation process. Once formed, peonidin can be absorbed or further metabolized into smaller phenolic acids. Both the intact glycoside and the aglycone can undergo Phase II metabolism in the liver, leading to the formation of glucuronidated, sulfated, and methylated derivatives.[2]

metabolic_pathway P3R Peonidin-3-rutinoside Peonidin Peonidin (Aglycone) P3R->Peonidin Intestinal Enzymes & Gut Microbiota Metabolites Phase II Metabolites (Glucuronides, Sulfates) P3R->Metabolites Direct Absorption & Liver Metabolism Peonidin->Metabolites Liver Metabolism Phenolic_Acids Phenolic Acids Peonidin->Phenolic_Acids Gut Microbiota

Metabolic conversion of Peonidin-3-rutinoside.

Experimental Protocols

This section details a representative experimental protocol for an in vivo bioavailability study in a rat model, adapted from methodologies used for anthocyanin pharmacokinetics.[2]

Objective: To determine and compare the pharmacokinetic profiles of peonidin-3-rutinoside and peonidin following oral administration in rats.

1. Animal Model:

  • Species: Male Wistar rats (200-250 g)

  • Housing: Controlled environment with a 12-hour light/dark cycle, standard chow, and water ad libitum.

  • Acclimatization: Minimum of one week prior to the experiment.

  • Fasting: 12-18 hours overnight fast with free access to water before dosing.

2. Test Substances and Administration:

  • Test Articles: Peonidin-3-rutinoside and Peonidin.

  • Vehicle: 0.5% carboxymethylcellulose in sterile water.

  • Dose: A single oral dose (e.g., 50 mg/kg) administered via oral gavage.

3. Blood Sampling:

  • Time Points: Blood samples (approx. 0.3 mL) are collected from the tail vein at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Collection: Samples are collected into heparinized tubes.

  • Processing: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Sample Analysis:

  • Method: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) for the quantification of peonidin-3-rutinoside, peonidin, and its major metabolites in plasma.

  • Sample Preparation: Protein precipitation followed by solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.

5. Pharmacokinetic Analysis:

  • Parameters: The following pharmacokinetic parameters are calculated using non-compartmental analysis:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

  • Statistical Analysis: Statistical comparison of the pharmacokinetic parameters between the peonidin-3-rutinoside and peonidin groups.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo bioavailability study.

experimental_workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_post_study Post-Study Analysis Acclimatization Animal Acclimatization (1 week) Fasting Overnight Fasting (12-18 hours) Acclimatization->Fasting Dosing Oral Administration of Test Compound Fasting->Dosing Sampling Serial Blood Sampling (0-24 hours) Dosing->Sampling Processing Plasma Separation & Storage (-80°C) Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Analysis Pharmacokinetic Data Analysis Analysis->PK_Analysis

Typical workflow for an in vivo bioavailability study.

Conclusion

The comparative bioavailability of peonidin-3-rutinoside and peonidin is a nuanced subject that requires further direct investigation. While the aglycone, peonidin, is expected to be absorbed more rapidly, the glycoside, peonidin-3-rutinoside, may offer advantages in terms of stability and sustained release. The provided experimental protocol offers a robust framework for conducting such comparative studies. The metabolic and experimental workflow diagrams serve as clear visual aids for researchers in this field. Future studies should focus on direct, head-to-head comparisons of these compounds to provide definitive data on their respective pharmacokinetic profiles and ultimate bioavailability.

References

Cross-Validation of Analytical Methods for Peonidin 3-rutinoside Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Peonidin 3-rutinoside, a key anthocyanin with significant antioxidant properties, is crucial for research, quality control in functional foods and dietary supplements, and in the development of new therapeutic agents. This guide provides a comparative overview of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and HPTLC for the quantification of this compound, based on typical validated methods for anthocyanins.

Performance ParameterHPLC-UVLC-MS/MSHPTLC
Linearity (r²) > 0.999[1]> 0.998[2]> 0.99[3]
Linearity Range 0.20–50.00 µg/mL[4]0.20-200 ng/mL[5]100-2000 ng/spot
Limit of Detection (LOD) 0.09–0.18 µg/mL[4]<2.3 ng/mL[6]15.49 ± 0.645 ng/spot
Limit of Quantification (LOQ) 0.30–0.60 µg/mL[4]< 8.1 ng/mL[6]46.94 ± 1.172 ng/spot
Accuracy (% Recovery) 85.97% to 108.11%[4]80.0-110.4%[5]Typically 95-105%
Precision (%RSD) < 5%[4]< 15%[6]< 5%
Selectivity ModerateHighModerate
Throughput ModerateModerateHigh
Cost ModerateHighLow

Experimental Workflow for Method Cross-Validation

A systematic approach is essential for the cross-validation of different analytical methods. The following diagram illustrates a typical workflow for comparing HPLC-UV, LC-MS/MS, and HPTLC for this compound quantification.

Cross-Validation Workflow Cross-Validation Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis and Comparison Sample Plant Material / Biological Sample Extraction Extraction of Anthocyanins Sample->Extraction Purification Solid Phase Extraction (SPE) Extraction->Purification HPLC_UV HPLC-UV Analysis Purification->HPLC_UV LC_MSMS LC-MS/MS Analysis Purification->LC_MSMS HPTLC HPTLC Analysis Purification->HPTLC Validation Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) HPLC_UV->Validation LC_MSMS->Validation HPTLC->Validation Comparison Comparative Statistical Analysis Validation->Comparison Report Final Report Comparison->Report

References

A Comparative Analysis of the Anti-Inflammatory Effects of Peonidin 3-rutinoside and Other Anthocyanins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative anti-inflammatory efficacy of various anthocyanins, supported by experimental data and detailed methodologies.

This guide provides an objective comparison of the anti-inflammatory properties of Peonidin 3-rutinoside alongside other prominent anthocyanins, including Cyanidin 3-rutinoside, Malvidin 3-glucoside, and Pelargonidin 3-glucoside. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this document aims to serve as a valuable resource for researchers investigating the therapeutic potential of these natural compounds.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory effects of anthocyanins are often evaluated by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The following tables summarize the available quantitative data from in vitro studies, providing a basis for comparing the relative potency of these compounds.

AnthocyaninCell LineInflammatory StimulusMeasured MediatorConcentration% InhibitionIC50 ValueReference
Peonidin 3-O-glucoside L02Free Fatty Acid (FFA)IL-6100 µMSignificant ReductionNot Reported[1]
TNF-α100 µMSignificant ReductionNot Reported[1]
IL-1β100 µMSignificant ReductionNot Reported[1]
Cyanidin 3-rutinoside RAW 264.7Lipopolysaccharide (LPS)Nitric Oxide (NO)20 µg/mL34.0%Not Reported[2]
Prostaglandin E2 (PGE2)20 µg/mL59.5%Not Reported[2]
Cyanidin 3-glucoside RAW 264.7Lipopolysaccharide (LPS)Nitric Oxide (NO)20 µg/mL39.7%Not Reported[2]
Prostaglandin E2 (PGE2)20 µg/mL52.6%Not Reported[2]
Malvidin 3-glucoside Endothelial CellsTumor Necrosis Factor-α (TNF-α)MCP-11 µM35.9%Not Reported
ICAM-11 µM54.4%Not Reported
VCAM-11 µM44.7%Not Reported
Pelargonidin 3-glucoside Human Whole BloodLipopolysaccharide (LPS)IL-10 (anti-inflammatory)0.08 µmol/LSignificant IncreaseNot Reported[3]

Note: Direct comparison of IC50 values is challenging due to variations in experimental setups across different studies. The data presented here is for comparative purposes and highlights the anti-inflammatory potential of these compounds.

Key Signaling Pathways in Anthocyanin-Mediated Anti-inflammation

Anthocyanins exert their anti-inflammatory effects primarily through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition by anthocyanins leads to a downstream reduction in the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Many anthocyanins, including Peonidin 3-glucoside, have been shown to inhibit NF-κB activation.[1]

NF_kB_Pathway LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibition Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Nucleus->Pro_inflammatory_Genes Transcription Anthocyanins Anthocyanins (e.g., this compound) Anthocyanins->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by anthocyanins.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors such as AP-1, which in turn promote the expression of inflammatory genes. Some anthocyanins have been reported to suppress the phosphorylation of key MAPK proteins like p38 and JNK.

MAPK_Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation Nucleus Nucleus AP1->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Transcription Anthocyanins Anthocyanins Anthocyanins->MAPK Inhibition

Caption: Modulation of the MAPK signaling pathway by anthocyanins.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed methodologies for key experiments commonly used to assess the anti-inflammatory effects of anthocyanins.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is frequently used. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test anthocyanin (e.g., this compound, Cyanidin 3-rutinoside) for a specified period (typically 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) for a further 18-24 hours.

Nitric Oxide (NO) Production Assay (Griess Test)
  • After the treatment period, the cell culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant in a 96-well plate.

  • The mixture is incubated at room temperature for 10-15 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Cytokine Measurement (ELISA)
  • The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • The assay is performed according to the manufacturer's instructions.

  • Briefly, the supernatant is added to wells of a microplate pre-coated with a capture antibody specific for the target cytokine.

  • After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • A substrate solution is then added, and the resulting color development is measured spectrophotometrically.

  • The concentration of the cytokine is determined by comparison with a standard curve.

Western Blot Analysis for NF-κB Pathway Proteins
  • Following treatment, cells are lysed to extract total protein or cytoplasmic and nuclear fractions.

  • Protein concentration is determined using a suitable assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • The membrane is then incubated with primary antibodies specific for total and phosphorylated forms of IκBα and p65 (a subunit of NF-κB).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The relative protein expression is quantified by densitometry and normalized to a loading control (e.g., β-actin or Lamin B).

Experimental_Workflow start Start cell_culture RAW 264.7 Cell Culture start->cell_culture treatment Anthocyanin Pre-treatment followed by LPS Stimulation cell_culture->treatment supernatant Collect Supernatant treatment->supernatant cell_lysis Cell Lysis treatment->cell_lysis griess Griess Assay for NO supernatant->griess elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) supernatant->elisa western Western Blot for NF-κB Pathway Proteins cell_lysis->western data_analysis Data Analysis and Comparison griess->data_analysis elisa->data_analysis western->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing anti-inflammatory effects.

Conclusion

The available evidence strongly suggests that this compound, along with other anthocyanins like Cyanidin 3-rutinoside, Malvidin 3-glucoside, and Pelargonidin 3-glucoside, possesses significant anti-inflammatory properties. These effects are mediated, at least in part, through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators. While the direct comparative efficacy of this compound requires further investigation with standardized experimental conditions, this guide provides a solid foundation for researchers to build upon. The detailed protocols and pathway diagrams offer valuable tools for designing and interpreting future studies aimed at harnessing the therapeutic potential of these promising natural compounds in the management of inflammatory diseases.

References

The Sweet Science of Stability: A Comparative Guide to the Structure-Activity Relationship of Peonidin-3-rutinoside and its Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Peonidin-3-rutinoside and its related glycosides, offering insights into their structure-activity relationships (SAR). By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this document serves as a valuable resource for researchers investigating the therapeutic potential of these natural compounds.

Structure-Activity Relationship: How Glycosylation Influences Efficacy

Peonidin (B1209262), the aglycone core, is an O-methylated anthocyanidin that forms the foundation for a variety of glycosides. The type and position of the sugar moieties attached to the peonidin core significantly influence its biological activities, including antioxidant, anti-inflammatory, and anticancer effects.

Glycosylation, the attachment of sugar molecules, generally increases the stability and water solubility of anthocyanidins.[1] However, its impact on bioactivity is more complex. The addition of a sugar molecule can either enhance or diminish the compound's therapeutic effects, a phenomenon intricately linked to steric hindrance and the specific interactions with biological targets.[2] For instance, while some studies suggest that glycosylation can decrease antioxidant activity by sterically hindering the reactive hydroxyl groups, others have found that certain sugar substitutions can enhance this effect.[2]

Comparative Analysis of Biological Activities

The following sections provide a detailed comparison of the antioxidant, anti-inflammatory, and anticancer activities of Peonidin-3-rutinoside and other peonidin glycosides, supported by quantitative data from various in vitro studies.

Antioxidant Activity

The antioxidant capacity of peonidin and its glycosides is a key area of research. This activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Trolox Equivalent Antioxidant Capacity (TEAC) assay. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify antioxidant strength, with lower values indicating greater potency.

CompoundAssayIC50 Value (µM)Source
Peonidin-3-glucosideDPPHMore effective than peonidin aglycone[2]
Cyanidin-3-rutinoside (B1257026)DPPH8.78[2]
Petunidin-3-O-glucosideSuperoxide Scavenging6.96[2]
Cyanidin-3-O-rutinosideSuperoxide Scavenging45.94[2]
Oenin (Malvidin-3-glucoside)Nitric Oxide Scavenging11.81[2]
Myrtillin (Delphinidin-3-glucoside)Nitric Oxide Scavenging15.52[2]
Cyanidin-3-O-rutinosideNitric Oxide Scavenging18.14[2]

Note: Direct comparative IC50 values for a wide range of peonidin glycosides are limited in the currently available literature. The data presented includes closely related anthocyanin glycosides to provide a broader context for SAR.

Anti-inflammatory Activity

Peonidin glycosides have demonstrated the ability to modulate inflammatory pathways. Their anti-inflammatory effects are often assessed by measuring their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and downregulate key signaling pathways such as NF-κB and MAPK.

While specific IC50 values for the anti-inflammatory activity of various peonidin glycosides are not consistently reported across studies, research indicates that anthocyanins, in general, can significantly reduce inflammatory responses in cell models like lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[3] For example, cyanidin-3-glucoside and cyanidin-3-rutinoside have been shown to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]

Anticancer Activity

The anticancer potential of peonidin glycosides has been investigated in various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell proliferation and metastasis.[4]

CompoundCell LineActivityIC50 Value (µM)Source
Peonidin-3-glucosideHS578T (Breast Cancer)Inhibition of cell growth, G2/M arrestNot specified[4]
Cyanidin-3-glucosideHS578T (Breast Cancer)Inhibition of cell growth, G2/M arrestNot specified[4]
Compound 1 (Quercetin derivative)HCT116 (Colon Cancer)Cytotoxic22.4[5]
Compound 2 (Quercetin derivative)HCT116 (Colon Cancer)Cytotoxic0.34[5]

Note: The table includes data on related flavonoid glycosides to illustrate the range of cytotoxic potencies observed in cancer cell lines.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the biological activities of peonidin glycosides.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol (B129727) is prepared.

  • Sample Preparation: A stock solution of the test compound (e.g., Peonidin-3-rutinoside) is prepared in methanol and serially diluted to various concentrations.

  • Reaction: A specific volume of each sample dilution is mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is then determined by plotting the percentage of scavenging activity against the sample concentrations.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay assesses the ability of a compound to inhibit the production of nitric oxide in stimulated macrophage cells.

  • Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period.

  • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

  • Nitrite (B80452) Measurement: After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

MTT Assay (Anticancer Activity - Cell Viability)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and incubated to allow for attachment.

  • Treatment: The cells are treated with different concentrations of the peonidin glycoside for 24, 48, or 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Signaling Pathways and Molecular Mechanisms

Peonidin-3-rutinoside and its glycosides exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis. Peonidin-3-glucoside has been shown to inhibit cancer cell invasion and metastasis by downregulating this pathway.[6]

MAPK_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors\n(e.g., AP-1) Transcription Factors (e.g., AP-1) ERK->Transcription Factors\n(e.g., AP-1) Gene Expression Gene Expression Transcription Factors\n(e.g., AP-1)->Gene Expression Proliferation, etc. Proliferation, Differentiation, Apoptosis Gene Expression->Proliferation, etc. Peonidin Glycosides Peonidin Glycosides Peonidin Glycosides->Raf Peonidin Glycosides->MEK

Caption: MAPK signaling pathway and points of inhibition by Peonidin Glycosides.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway plays a central role in regulating the immune and inflammatory responses. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Anthocyanins can inhibit the activation of NF-κB.[7]

NFkB_Pathway cluster_nucleus Nucleus Inflammatory Stimuli\n(e.g., LPS, TNF-α) Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory Stimuli\n(e.g., LPS, TNF-α)->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα P NF-κB NF-κB IκBα->NF-κB Nucleus Nucleus NF-κB->Nucleus NF-κB_nuc NF-κB Gene Transcription Gene Transcription NF-κB_nuc->Gene Transcription Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators Peonidin Glycosides Peonidin Glycosides Peonidin Glycosides->IKK Complex PI3K_Akt_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Downstream Targets Downstream Targets (e.g., mTOR, Bad) Akt->Downstream Targets Cell Survival, etc. Cell Survival, Growth, Proliferation Downstream Targets->Cell Survival, etc. Peonidin Glycosides Peonidin Glycosides Peonidin Glycosides->PI3K Peonidin Glycosides->Akt

References

A Comparative Guide to the In Vivo Validation of Neuroprotective Agents: Evaluating Peonidin 3-rutinoside Against Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the in vivo validation of the neuroprotective effects of Peonidin 3-rutinoside, a naturally occurring anthocyanin. Due to a current lack of specific in vivo quantitative data for this compound, this document outlines the established experimental models and presents comparative data for well-researched neuroprotective compounds: Resveratrol, Curcumin, and Epigallocatechin gallate (EGCG). This information serves as a benchmark for designing and evaluating future studies on this compound.

Introduction to this compound and Neuroprotection

This compound belongs to the anthocyanin class of flavonoids, known for their antioxidant and anti-inflammatory properties. While anthocyanins, in general, have shown promise in preclinical neurodegenerative disease models, specific in vivo validation of this compound's neuroprotective efficacy is not yet extensively documented in publicly available research. This guide details the necessary experimental approaches to rigorously assess its potential.

Comparative Efficacy of Established Neuroprotective Agents

To provide a reference for the potential therapeutic window and efficacy of this compound, the following tables summarize quantitative data from in vivo studies of Resveratrol, Curcumin, and EGCG in common models of neurodegenerative diseases.

Table 1: Neuroprotective Effects in a Stroke Model (MCAO)

CompoundDosageAnimal ModelKey OutcomesReference
Resveratrol 10, 20, 40 mg/kgRatDose-dependent reduction in infarct volume; Improved neurological score.[Source for Resveratrol data]
Curcumin 100, 300 mg/kgRatSignificant reduction in infarct volume and brain edema; Improved neurological deficit scores.[1][1]
EGCG 50 mg/kgRatReduced infarct volume; Decreased neuronal apoptosis.[2][2]

Table 2: Neuroprotective Effects in a Parkinson's Disease Model (MPTP)

CompoundDosageAnimal ModelKey OutcomesReference
Resveratrol 20, 40 mg/kgMouseProtected against dopamine (B1211576) depletion in the striatum; Improved motor function.[Source for Resveratrol data]
Curcumin 50, 100 mg/kgMouseAttenuated the loss of dopaminergic neurons; Reduced oxidative stress markers.[Source for Curcumin data]
EGCG 10, 50 mg/kgMouseProtected dopaminergic neurons in the substantia nigra; Reduced microglial activation.[Source for EGCG data]

Table 3: Neuroprotective Effects in an Alzheimer's Disease Model (Amyloid-beta Induced)

CompoundDosageAnimal ModelKey OutcomesReference
Resveratrol 25, 50 mg/kgMouseReduced amyloid-beta plaque deposition; Improved cognitive function in behavioral tests.[Source for Resveratrol data]
Curcumin 160, 500 ppm in dietMouseDecreased amyloid-beta plaques and neuroinflammation; Improved performance in the Morris water maze.[Source for Curcumin data]
EGCG 20, 50 mg/kgMouseReduced amyloid-beta aggregation and neurotoxicity; Improved memory deficits.[3][3]

Experimental Protocols for In Vivo Validation

The following are detailed methodologies for key experiments to validate the neuroprotective effects of a test compound like this compound.

Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke

This model mimics the effects of a stroke in humans by temporarily blocking blood flow to a part of the brain.

  • Animals: Adult male Sprague-Dawley rats (250-300g) are commonly used.

  • Procedure:

    • Anesthetize the animal (e.g., with isoflurane).

    • Make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the CCA and the ECA.

    • Insert a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery.

    • After a defined period of occlusion (e.g., 60 or 90 minutes), withdraw the suture to allow for reperfusion.

  • Assessment:

    • Infarct Volume: 24-48 hours post-MCAO, the brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained area represents the infarct.

    • Neurological Deficit Score: A graded scale is used to assess motor and sensory deficits.

    • Biochemical Markers: Measurement of oxidative stress markers (e.g., malondialdehyde, superoxide (B77818) dismutase) and inflammatory cytokines (e.g., TNF-α, IL-1β) in brain tissue.

MPTP-Induced Model for Parkinson's Disease

The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.

  • Animals: C57BL/6 mice are typically used due to their sensitivity to MPTP.

  • Procedure:

    • Administer MPTP hydrochloride (e.g., 20-30 mg/kg) via intraperitoneal injection daily for 5-7 days.

  • Assessment:

    • Behavioral Tests: Assess motor coordination and balance using tests like the rotarod and pole test.

    • Neurochemical Analysis: Measure dopamine and its metabolites (DOPAC, HVA) in the striatum using high-performance liquid chromatography (HPLC).

    • Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.

Amyloid-beta (Aβ) Infusion Model for Alzheimer's Disease

Direct infusion of amyloid-beta peptides into the brain induces plaque-like structures and cognitive deficits, modeling key aspects of Alzheimer's disease.

  • Animals: Adult male Wistar rats or specific transgenic mouse models (e.g., APP/PS1) are used.

  • Procedure:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Infuse aggregated Aβ1-42 or Aβ25-35 peptides directly into the hippocampus or lateral ventricles using a microinjection pump.

  • Assessment:

    • Cognitive Tests: Evaluate learning and memory using the Morris water maze or Y-maze.

    • Histopathology: Stain brain sections with Congo red or thioflavin-S to visualize amyloid plaques.

    • Biochemical Analysis: Measure levels of Aβ peptides, tau phosphorylation, and inflammatory markers in brain homogenates.

Visualizing the Path to Neuroprotection

Signaling Pathways

The neuroprotective effects of flavonoids like this compound are often attributed to their ability to modulate key signaling pathways involved in oxidative stress, inflammation, and apoptosis.

Putative Neuroprotective Signaling Pathways of this compound cluster_stress Oxidative Stress cluster_inflammation Neuroinflammation cluster_apoptosis Apoptosis cluster_survival Neuronal Survival ROS Reactive Oxygen Species (ROS) NFkB NF-κB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Caspases Caspase Activation BaxBcl2 Bax/Bcl-2 Ratio BaxBcl2->Caspases Nrf2 Nrf2 HO1 Heme Oxygenase-1 (HO-1) Nrf2->HO1 BDNF BDNF P3R This compound P3R->ROS Inhibits P3R->NFkB Inhibits P3R->BaxBcl2 Regulates P3R->Nrf2 Activates P3R->BDNF Promotes

Caption: Putative signaling pathways modulated by this compound.

Experimental Workflow

A typical workflow for the in vivo validation of a neuroprotective compound is outlined below.

Experimental Workflow for In Vivo Neuroprotective Validation cluster_setup Experimental Setup cluster_assessment Assessment cluster_analysis Data Analysis cluster_conclusion Conclusion AnimalModel Select Animal Model (e.g., MCAO, MPTP, Aβ) CompoundAdmin Compound Administration (this compound vs. Vehicle) AnimalModel->CompoundAdmin Behavioral Behavioral Tests (e.g., Rotarod, Morris Water Maze) CompoundAdmin->Behavioral Histological Histological Analysis (e.g., TTC, TH Staining) CompoundAdmin->Histological Biochemical Biochemical Assays (e.g., ELISA, Western Blot) CompoundAdmin->Biochemical Stats Statistical Analysis Behavioral->Stats Histological->Stats Biochemical->Stats Efficacy Determine Neuroprotective Efficacy Stats->Efficacy

Caption: Workflow for in vivo validation of a neuroprotective compound.

Conclusion

While direct in vivo evidence for the neuroprotective effects of this compound is currently limited, its chemical properties as an anthocyanin suggest it is a promising candidate for further investigation. The experimental models and comparative data presented in this guide provide a robust framework for researchers to design and execute preclinical studies to validate its efficacy. Future research should focus on generating quantitative data for this compound in established models of neurodegeneration to ascertain its therapeutic potential relative to other neuroprotective agents.

References

A Head-to-Head Comparison of Peonidin 3-rutinoside and Resveratrol Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactive properties of Peonidin (B1209262) 3-rutinoside and resveratrol (B1683913), focusing on their antioxidant, anti-inflammatory, and anti-cancer activities. The information presented is collated from various experimental studies to facilitate a comprehensive understanding of their potential therapeutic applications.

Bioavailability and Metabolism: A Comparative Overview

The therapeutic efficacy of any bioactive compound is fundamentally linked to its bioavailability. Both Peonidin 3-rutinoside, an anthocyanin, and resveratrol, a stilbenoid, are subject to metabolic processes that influence their systemic availability.

Like other anthocyanins, this compound's bioavailability is generally considered low. It is primarily consumed in its glycosidic form and undergoes metabolism in the body.[1] Absorption of peonidin glycosides occurs in the stomach and small intestine through both passive diffusion and carrier-mediated transport.[1] Following absorption, peonidin and its metabolites are distributed to various tissues, including the liver and kidneys, with some evidence suggesting it can cross the blood-brain barrier.[1] Metabolism occurs in the liver and by gut microbiota, leading to various conjugated derivatives, with the primary metabolite in plasma often being a glucuronide conjugate.[1] Excretion occurs through urine and feces.[1] Studies on related anthocyanins like delphinidin (B77816) 3-rutinoside and cyanidin (B77932) 3-rutinoside have shown they can be absorbed in their intact glycosylated forms in both rats and humans.[2]

Resveratrol is well-absorbed after oral administration, but its oral bioavailability is low due to rapid and extensive metabolism in the intestine and liver. This leads to the formation of various metabolites, including glucuronides and sulfates.

FeatureThis compound (and related Anthocyanins)Resveratrol
Absorption Stomach and small intestine via passive diffusion and carrier-mediated transport.[1] Can be absorbed as intact glycosides.[2]Well-absorbed orally.
Bioavailability Generally low.[1]Low due to extensive first-pass metabolism.
Metabolism Liver and gut microbiota; forms glucuronidated, sulfated, and methylated derivatives.[1]Rapid and extensive in the intestine and liver; forms glucuronides and sulfates.
Key Metabolites Glucuronide conjugates are primary in plasma.[1]Glucuronide and sulfate (B86663) conjugates.
Tissue Distribution Detectable in liver and kidneys; potential to cross the blood-brain barrier.[1]Distributed to various tissues.
Excretion Primarily in urine and feces.[1]Primarily in urine.

Antioxidant Activity

Both this compound and resveratrol exhibit antioxidant properties by scavenging free radicals and modulating cellular antioxidant defense systems.

Peonidin and its glycosides are known for their antioxidant capabilities. The superoxide (B77818) radical scavenging activity of peonidin is noted, although it is comparatively lower than that of delphinidin and cyanidin.[3] In one study, the IC50 values for superoxide anion-scavenging activity of various peonidin-based anthocyanin monomers ranged from 29.05 to 57.88 μg/mL.[4]

Resveratrol is a potent antioxidant that can inhibit excessive reactive oxygen species (ROS) production and lipid peroxidation.[3]

AssayPeonidin-based AnthocyaninsResveratrol
Superoxide Anion Scavenging (IC50) 29.05 - 57.88 μg/mL[4]Data not directly comparable from searches.
DPPH Radical Scavenging Activity increases with concentration.Potent DPPH radical scavenger.
Total Reducing Power Good reducing power, increasing with concentration.[4]Exhibits ferric reducing ability.
Experimental Protocol: Superoxide Anion Radical Scavenging Assay

This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a phenazine (B1670421) methosulfate-NADH system. The sample's ability to inhibit this reduction is measured spectrophotometrically.

  • Reagents : Tris-HCl buffer, NADH, NBT, and PMS.

  • Procedure : The reaction mixture contains the sample, NADH, and NBT in Tris-HCl buffer. The reaction is initiated by adding PMS.

  • Measurement : The absorbance is measured at a specific wavelength (e.g., 560 nm) after a set incubation period.

  • Calculation : The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control without the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the superoxide radicals, is then determined.

Anti-inflammatory Effects

Chronic inflammation is a key factor in the pathogenesis of many diseases. Both this compound and resveratrol have demonstrated the ability to modulate inflammatory pathways.

Peonidin has been shown to suppress the activation of the NLRP3 inflammasome, which in turn reduces the production of pro-inflammatory cytokines like IL-1β and IL-18.[1] It can also inhibit the phosphorylation of key components of the MAPK pathway, such as ERK1/2, leading to a downregulation of inflammatory responses.[1] A study on cyanidin-3-rutinoside, a closely related anthocyanin, showed it inhibited the secretion of IL-6 and TNF-α and suppressed the phosphorylation of NF-κB in human mast cells.[5]

Resveratrol exerts its anti-inflammatory effects through multiple signaling pathways. It can inhibit the activation of NF-κB, a key regulator of inflammation.

TargetThis compound (and related Anthocyanins)Resveratrol
NLRP3 Inflammasome Suppresses activation.[1]Modulates inflammasome activity.
MAPK Pathway Inhibits phosphorylation of ERK1/2.[1]Modulates MAPK signaling.
NF-κB Pathway Suppresses phosphorylation (demonstrated with Cyanidin 3-rutinoside).[5]Inhibits activation.
Pro-inflammatory Cytokines (IL-6, TNF-α) Inhibits secretion (demonstrated with Cyanidin 3-rutinoside).[5]Reduces production.
Experimental Protocol: Western Blot for MAPK Phosphorylation
  • Cell Culture and Treatment : Cells (e.g., macrophages) are cultured and treated with an inflammatory stimulus (e.g., LPS) in the presence or absence of the test compound.

  • Protein Extraction : Total protein is extracted from the cells using a lysis buffer.

  • Protein Quantification : The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.

  • Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of MAPK proteins (e.g., p-ERK1/2, ERK1/2).

  • Detection : After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescence detection system.

  • Analysis : The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the effect of the compound on MAPK phosphorylation.

inflammation_pathway cluster_pathways Inflammatory Signaling P3R This compound MAPK MAPK Pathway (ERK1/2) P3R->MAPK Inhibits NLRP3 NLRP3 Inflammasome P3R->NLRP3 Suppresses RES Resveratrol NFkB NF-κB Pathway RES->NFkB Inhibits RES->NLRP3 Modulates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) MAPK->Cytokines Induces NFkB->Cytokines Induces NLRP3->Cytokines Induces

Caption: Comparative anti-inflammatory signaling pathways of this compound and Resveratrol.

Anti-Cancer Activity

Both compounds have been investigated for their potential to inhibit cancer cell growth and metastasis through the modulation of various signaling pathways.

Peonidin 3-glucoside, a closely related compound, has been shown to inhibit the invasion and motility of lung cancer cells and reduce the secretion of matrix metalloproteinases (MMP-2, MMP-9) and urokinase-type plasminogen activator (u-PA).[6] This inhibitory effect is partly mediated through the inactivation of the ERK1/2 and AP-1 signaling pathways.[6] In vivo studies have also demonstrated the ability of peonidin 3-glucoside to inhibit the metastasis of Lewis lung carcinoma cells.[6]

Resveratrol has been extensively studied for its anti-cancer properties, affecting all stages of carcinogenesis. It can induce apoptosis, arrest the cell cycle, and inhibit angiogenesis and metastasis in various cancer cell types.

Cancer-Related ProcessPeonidin 3-glucosideResveratrol
Cell Invasion & Motility Inhibits (lung cancer cells).[6]Inhibits.
MMP Secretion Reduces MMP-2 and MMP-9 secretion.[6]Modulates MMP activity.
Signaling Pathways Inactivates ERK1/2 and AP-1.[6]Modulates multiple pathways including PI3K/Akt, Wnt/β-catenin, and STAT3.
Metastasis Inhibits in vivo (lung cancer).[6]Inhibits.
Apoptosis Induces.Induces.
Experimental Protocol: Cell Invasion Assay (Boyden Chamber Assay)
  • Cell Culture : Cancer cells are cultured to the desired confluency.

  • Chamber Preparation : A Boyden chamber insert with a Matrigel-coated porous membrane is placed in a well of a culture plate containing chemoattractant (e.g., fetal bovine serum).

  • Cell Seeding : Cells, pre-treated with the test compound or vehicle, are seeded into the upper chamber in a serum-free medium.

  • Incubation : The plate is incubated for a specific period (e.g., 24-48 hours) to allow for cell invasion through the Matrigel and the membrane.

  • Staining and Quantification : Non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

  • Analysis : The number of invaded cells in the treated groups is compared to the control group to determine the inhibitory effect of the compound on cell invasion.

anticancer_workflow cluster_workflow Cell Invasion Assay Workflow start Cancer Cell Culture pretreatment Pre-treatment with This compound or Resveratrol start->pretreatment seeding Seed cells in Boyden Chamber (upper) pretreatment->seeding incubation Incubation (e.g., 24-48h) seeding->incubation staining Fix and Stain Invaded Cells (lower) incubation->staining quantification Microscopic Quantification of Invaded Cells staining->quantification analysis Compare treated vs. control quantification->analysis

Caption: A typical workflow for an in vitro cell invasion assay.

Conclusion

Both this compound and resveratrol demonstrate significant potential as bioactive compounds with antioxidant, anti-inflammatory, and anti-cancer properties. While resveratrol has been more extensively studied, the available evidence for peonidin and its glycosides suggests comparable mechanisms of action, particularly in the modulation of key signaling pathways like MAPK and NF-κB.

A key challenge in directly comparing their bioactivity is the limited number of studies that evaluate both compounds under identical experimental conditions. Furthermore, the bioavailability of both compounds is a critical factor that can influence their in vivo efficacy. Future research should focus on direct comparative studies and the development of strategies to enhance the bioavailability of these promising natural products for potential therapeutic applications.

References

Unveiling the Inhibitory Action of Peonidin 3-rutinoside on Key Metabolic Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specific inhibitory mechanisms of natural compounds is paramount for the development of novel therapeutics. This guide provides a comprehensive comparison of the inhibitory effects of Peonidin 3-rutinoside and its related anthocyanins on key enzymes involved in metabolic regulation. The data presented is supported by detailed experimental protocols and comparative analyses with alternative inhibitors.

This compound, a naturally occurring anthocyanin, has garnered significant interest for its potential health benefits. Its mechanism of action often involves the inhibition of specific enzymes that play crucial roles in carbohydrate and lipid metabolism, as well as pigmentation. This guide focuses on its inhibitory effects on three primary enzymes: α-glucosidase, pancreatic lipase (B570770), and tyrosinase. Due to the limited direct research on this compound, data from the closely related compounds, Peonidin (its aglycone form) and Cyanidin 3-rutinoside (differing by a single hydroxyl group), are included to provide a robust and scientifically grounded comparison.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following tables summarize the available data for this compound and its analogs against α-glucosidase, pancreatic lipase, and tyrosinase, alongside common alternative inhibitors.

Table 1: α-Glucosidase Inhibitory Activity

InhibitorIC50 (µM)KiInhibition Type
Peonidin 50.35 ± 4.00Not ReportedNon-competitive
Cyanidin 3-rutinoside 19.7 ± 0.2413.1-15.6 µMNon-competitive
Acarbose~262 - 465 µg/mLNot ReportedCompetitive
Voglibose23.4 ± 0.30Not ReportedCompetitive
Quercetin5.1 µg/mLNot ReportedMixed
Rutin272 µg/mL*Not ReportedNot Reported

Note: IC50 values for Acarbose, Quercetin, and Rutin are presented as reported in the literature and may vary based on experimental conditions.

Table 2: Pancreatic Lipase Inhibitory Activity

InhibitorIC50 (µM)KiInhibition Type
Cyanidin 3-rutinoside 59.4 ± 1.41Not ReportedMixed-type competitive
Orlistat0.0043 ± 0.0003Not ReportedIrreversible
Luteolin32 ± 2Not ReportedNot Reported
Apigenin41 ± 1Not ReportedNot Reported
Curcumin~36.5*Not ReportedCompetitive

Note: The IC50 value for Curcumin is an approximation from available data.

Table 3: Tyrosinase Inhibitory Activity

InhibitorIC50 (µM)KiInhibition Type
Peonidin Not Directly ReportedNot ReportedMixed
Kojic Acid5.23 - 11.21Not ReportedMixed
Arbutin~76.9 µg/mLNot ReportedCompetitive
LuteolinNot ReportedKii = 73 µg/mLUncompetitive
Quercetin-4'-O-beta-d-glucoside1.9Not ReportedCompetitive

Note: Data for Arbutin and Luteolin are presented as reported and may vary.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the enzyme inhibition assays cited in this guide.

α-Glucosidase Inhibition Assay

This spectrophotometric assay measures the inhibition of α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

  • Reagent Preparation:

    • α-Glucosidase from Saccharomyces cerevisiae is dissolved in a phosphate (B84403) buffer (pH 6.8) containing 0.2% bovine serum albumin (BSA) to a concentration of 0.5 U/mL.

    • The substrate, pNPG, is prepared at a concentration of 5 mM in the same phosphate buffer.

    • The test compound (this compound or alternative inhibitor) is dissolved in the phosphate buffer to various concentrations (e.g., 10–1000 μg/mL).

    • A stopping solution of 200 mM sodium carbonate (Na₂CO₃) is prepared.

  • Assay Procedure:

    • In a microplate well, 10 μL of the test compound solution is mixed with 490 μL of the phosphate buffer and 250 μL of the pNPG substrate solution.

    • The mixture is pre-incubated at 37°C for 5 minutes.

    • The enzymatic reaction is initiated by adding 250 μL of the α-glucosidase solution (0.4 U/mL).

    • The reaction mixture is incubated at 37°C for 15 minutes.

    • The reaction is terminated by adding 200 μL of the Na₂CO₃ solution.

    • The absorbance of the resulting p-nitrophenol is measured at 400 nm using a microplate reader.

    • A positive control (e.g., acarbose) and a negative control (without inhibitor) are run in parallel.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Pancreatic Lipase Inhibition Assay

This colorimetric assay determines pancreatic lipase activity by measuring the hydrolysis of p-nitrophenyl palmitate (pNPP) to p-nitrophenol.

  • Reagent Preparation:

    • Porcine pancreatic lipase is dissolved in deionized water to a concentration of 10 mg/mL, centrifuged, and the supernatant is diluted with an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a final working concentration of 1 mg/mL.

    • The substrate, pNPP, is prepared as a 10 mM stock solution in a suitable solvent like isopropanol.

    • The test compound is dissolved in DMSO to create a stock solution (e.g., 10 mM) and then serially diluted.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add 20 µL of the test compound working solutions to the respective wells. For the positive control (100% enzyme activity), add 20 µL of DMSO.

    • Add 20 µL of the pancreatic lipase enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the reaction by adding 20 µL of the pNPP substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in a kinetic mode at 37°C, with readings taken every 60 seconds for 10-15 minutes.

  • Data Analysis:

    • The rate of reaction (slope of the absorbance vs. time graph) is calculated for each concentration of the inhibitor.

    • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control.

    • The IC50 value is calculated from the dose-response curve.

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome (B613829) by tyrosinase, which is monitored spectrophotometrically.

  • Reagent Preparation:

    • Mushroom tyrosinase is dissolved in a phosphate buffer (e.g., 50 mM, pH 6.8) to a desired stock concentration.

    • L-DOPA is prepared as a substrate solution in the same phosphate buffer.

    • The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the tyrosinase solution to wells containing different concentrations of the test compound or a positive control (e.g., kojic acid).

    • Pre-incubate the plate at a specific temperature (e.g., 25°C) for 10 minutes.

    • Initiate the reaction by adding a specific volume of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm at regular intervals for a defined period using a microplate reader.

  • Data Analysis:

    • The percentage of tyrosinase inhibition is calculated for each concentration of the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • To determine the type of inhibition, the assay is performed with varying concentrations of both the substrate (L-DOPA) and the inhibitor, and the data is analyzed using a Lineweaver-Burk plot.

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Enzyme, Substrate, and Inhibitor Solutions plate Prepare 96-well Plate reagents->plate add_inhibitor Add Inhibitor/ Control to Wells plate->add_inhibitor add_enzyme Add Enzyme Solution add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate measure Measure Absorbance (Kinetic or Endpoint) add_substrate->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: General workflow for in vitro enzyme inhibition assays.

Inhibition_Types cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_mixed Mixed Inhibition Enzyme Enzyme (E) ES Enzyme-Substrate Complex (ES) Enzyme->ES + S Substrate Substrate (S) Inhibitor Inhibitor (I) Product Product (P) ES->Product -> E + P EI Enzyme-Inhibitor Complex (EI) ESI Enzyme-Substrate-Inhibitor Complex (ESI) Inhibitor_c Inhibitor (I) Enzyme_c Enzyme (E) EI_c Enzyme-Inhibitor Complex (EI) Enzyme_c->EI_c + I Inhibitor_nc Inhibitor (I) ES_nc Enzyme-Substrate Complex (ES) ESI_nc Enzyme-Substrate-Inhibitor Complex (ESI) ES_nc->ESI_nc + I Inhibitor_m Inhibitor (I) Enzyme_m Enzyme (E) EI_m Enzyme-Inhibitor Complex (EI) Enzyme_m->EI_m + I ES_m Enzyme-Substrate Complex (ES) ESI_m Enzyme-Substrate-Inhibitor Complex (ESI) ES_m->ESI_m + I

Caption: Simplified models of different types of enzyme inhibition.

Signaling_Pathway cluster_carbohydrate Carbohydrate Digestion cluster_lipid Lipid Digestion cluster_effects Metabolic Consequences ComplexCarbs Complex Carbohydrates AlphaGlucosidase α-Glucosidase ComplexCarbs->AlphaGlucosidase Glucose Glucose AlphaGlucosidase->Glucose ReducedGlucose Reduced Glucose Absorption AlphaGlucosidase->ReducedGlucose DietaryFats Dietary Fats (Triglycerides) PancreaticLipase Pancreatic Lipase DietaryFats->PancreaticLipase FattyAcids Fatty Acids & Monoglycerides PancreaticLipase->FattyAcids ReducedFat Reduced Fat Absorption PancreaticLipase->ReducedFat Inhibitor This compound Inhibitor->AlphaGlucosidase Inhibits Inhibitor->PancreaticLipase Inhibits LowerBloodSugar Lower Postprandial Blood Sugar ReducedGlucose->LowerBloodSugar WeightManagement Potential for Weight Management ReducedFat->WeightManagement

Safety Operating Guide

Proper Disposal of Peonidin 3-rutinoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals is a critical aspect of experimental work. This guide provides essential information and step-by-step procedures for the proper disposal of Peonidin 3-rutinoside, a naturally occurring anthocyanin used in various research applications.

Chemical and Physical Properties Overview

A summary of this compound's properties relevant to its disposal is presented below. This data is crucial for making informed decisions about its handling and final disposition.

PropertyValueImplication for Disposal
Hazard Classification Not classified as a hazardous substance.[1]While not officially hazardous, it should still be treated with care as a laboratory chemical. Standard laboratory personal protective equipment (PPE) should be worn when handling.
Physical State Solid (powder)Spills should be managed to avoid dust formation.[1]
Solubility in Water Practically insoluble.Drain disposal is not recommended due to low solubility, which could lead to accumulation in plumbing.
Chemical Stability Stable under recommended storage conditions.No special precautions are needed for immediate chemical reactivity during disposal, but it should not be mixed with other chemical waste unless compatibility is known.

Standard Disposal Procedures

Given that this compound is not classified as a hazardous substance, the disposal procedures are generally aligned with those for non-hazardous chemical waste. However, local regulations and institutional policies must always take precedence.

Step 1: Personal Protective Equipment (PPE) Before handling any chemical waste, ensure you are wearing appropriate PPE, including:

  • Safety glasses or goggles

  • Laboratory coat

  • Gloves

Step 2: Waste Segregation

  • Solid Waste:

    • Collect any dry, solid this compound waste, including contaminated items like weigh boats, filter paper, and paper towels, in a clearly labeled, sealed container.

    • The label should clearly identify the contents as "this compound Waste (Non-Hazardous)".

    • Store this container in a designated waste accumulation area within the laboratory.

  • Liquid Waste (Solutions):

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container.

    • The label should indicate "Aqueous this compound Waste (Non-Hazardous)" or specify the solvent used.

    • Do not dispose of solutions down the drain due to the compound's low water solubility.

  • Contaminated Sharps:

    • Any sharps (e.g., needles, glass pipettes) contaminated with this compound must be disposed of in a designated sharps container.

Step 3: Spill Management In the event of a spill:

  • Avoid generating dust.[1]

  • For small spills, gently sweep the solid material into a designated waste container.

  • The area can then be wiped with a damp cloth. The cloth should be disposed of as solid waste.

  • For larger spills, consult your institution's safety officer.

Step 4: Final Disposal

  • All collected waste containers should be disposed of through your institution's official chemical waste disposal program.

  • Even for non-hazardous waste, professional disposal ensures compliance with all local, state, and federal regulations.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the reviewed literature. The standard procedures outlined above are based on general best practices for non-hazardous laboratory waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Powder, Contaminated Debris) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps collect_solid Collect in a Labeled, Sealed Container for Solid Waste solid->collect_solid collect_liquid Collect in a Labeled, Sealed Container for Liquid Waste liquid->collect_liquid collect_sharps Dispose of in a Designated Sharps Container sharps->collect_sharps professional_disposal Dispose of through Institutional Chemical Waste Program collect_solid->professional_disposal collect_liquid->professional_disposal collect_sharps->professional_disposal end End: Proper Disposal Complete professional_disposal->end

This compound Disposal Workflow

Disclaimer: This information is intended as a guide and should not replace consultation with your institution's Environmental Health and Safety (EHS) department and adherence to local regulations. Always prioritize safety and compliance in all laboratory procedures.

References

Personal protective equipment for handling Peonidin 3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Peonidin 3-rutinoside.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety.[1] The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Hand Protection Protective GlovesMust satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1]
Eye Protection Safety GlassesStandard laboratory safety glasses are recommended.[1]
Respiratory Protection Mask/RespiratorAn appropriate mask or respirator, tested and approved by standards such as NIOSH (US) or CEN (EU), is imperative.[1]
Body Protection Protective ClothingWear suitable protective clothing according to the quantity and the level of activity of the substance at the workplace.[1]

Operational Plan: Handling Procedures

Adherence to proper handling procedures is critical to prevent contamination and accidental exposure.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that the designated workspace is clean and well-ventilated.[1] Have all necessary PPE readily available.

  • Personal Protection: Put on all required PPE as outlined in the table above. This includes gloves, safety glasses, a respirator, and a lab coat.

  • Handling the Compound:

    • Avoid the formation of dust when working with the powdered form of this compound.[1]

    • Prevent contact with skin and eyes.[1]

    • Follow normal measures for preventive fire protection.[1]

  • After Handling:

    • Thoroughly wash hands and any exposed skin with soap and water.

    • Clean the work area to remove any residual compound.

Emergency First Aid

In the event of accidental exposure, follow these first aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.[1]

  • Skin Contact: Wash the affected area thoroughly with soap and water.[1]

  • Eye Contact: Rinse the eyes well with plenty of water for at least 15 minutes.[1]

  • Ingestion: Do not induce vomiting in an unconscious person. Rinse the mouth thoroughly with water.[1]

  • In all cases of significant exposure, consult a physician and show them the Safety Data Sheet for the compound.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.

Disposal Protocol:

  • Containment: Clean up any spills without creating dust. Place the material in adapted and sealed containers for elimination.[1]

  • Cleaning: Wash the contaminated area with water and soap. Confine the washing water and dispose of it in compliance with local regulations.[1]

  • Absorption: After cleaning, absorb any remaining water with an inert material such as sand, sawdust, or a universal binder.[1]

  • Final Disposal: Dispose of the sealed containers and any contaminated materials according to local, regional, and national regulations.[2] For specific guidance, refer to section 13 of the product's Safety Data Sheet.[1]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Ventilated Workspace don_ppe Don Appropriate PPE prep_area->don_ppe handle_compound Handle Compound (Avoid Dust & Contact) don_ppe->handle_compound wash_hands Wash Hands & Exposed Skin handle_compound->wash_hands clean_area Clean Work Area wash_hands->clean_area contain_waste Contain Waste in Sealed Containers clean_area->contain_waste dispose_reg Dispose According to Local Regulations contain_waste->dispose_reg

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.